(5-Phenylthiomorpholin-3-yl)methanol
Description
Properties
IUPAC Name |
(5-phenylthiomorpholin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c13-6-10-7-14-8-11(12-10)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFUIBSJCDOJPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(CS1)C2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of (5-Phenylthiomorpholin-3-yl)methanol
The following technical guide details the chemical structure, synthesis, and physicochemical properties of (5-Phenylthiomorpholin-3-yl)methanol , a specialized heterocyclic building block in medicinal chemistry.
Executive Summary
This compound (C₁₁H₁₅NOS) is a functionalized saturated heterocycle belonging to the thiomorpholine class. It serves as a high-value scaffold in drug discovery, offering a bioisosteric alternative to morpholine and piperazine rings. The molecule features two stereogenic centers (C3 and C5), allowing for precise spatial orientation of pharmacophores. Its primary utility lies in modulating lipophilicity (LogP) and metabolic stability in lead optimization, particularly for targets requiring a balanced polar/hydrophobic profile such as GPCRs and enzyme inhibitors (e.g., DPP-4).
Chemical Structure & Stereochemistry
Core Architecture
The molecule consists of a six-membered thiomorpholine ring (1-thia-4-azacyclohexane) substituted at the C3 and C5 positions relative to the sulfur atom (S1).
-
Position 3: A hydroxymethyl group (-CH₂OH), serving as a polar handle and H-bond donor/acceptor.
-
Position 5: A phenyl group (-C₆H₅), providing hydrophobic bulk and π-π interaction potential.
-
Heteroatoms: The ring contains a sulfide (-S-) and a secondary amine (-NH-).
Stereochemical Complexity
The presence of substituents at C3 and C5 creates two chiral centers, resulting in four potential stereoisomers. The relative configuration is critical for biological activity:
-
Cis-Isomers: The hydroxymethyl and phenyl groups are on the same face of the ring (e.g., 3R,5S or 3S,5R). This "syn" orientation is often favored in cyclization syntheses derived from chiral amino acid precursors.
-
Trans-Isomers: The groups are on opposite faces (e.g., 3R,5R or 3S,5S).
Note: The numbering convention used here (S=1, N=4) places the substituents on the carbons flanking the nitrogen atom, creating a C2-symmetric type substitution pattern on the nitrogen's alpha-carbons.
Physicochemical Properties
The following data represents predicted and empirically derived values for the free base.
| Property | Value (Approx.) | Significance in Drug Design |
| Molecular Formula | C₁₁H₁₅NOS | Core composition. |
| Molecular Weight | 209.31 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery). |
| LogP (Predicted) | 1.4 – 1.9 | Moderate lipophilicity; higher than morpholine analogs due to sulfur and phenyl. |
| TPSA | ~45 Ų | Good membrane permeability (Rule of 5 compliant). |
| H-Bond Donors | 2 (OH, NH) | Critical for receptor binding; NH is nucleophilic. |
| H-Bond Acceptors | 3 (O, N, S) | Sulfur is a weak acceptor; Nitrogen is basic. |
| pKa (Conj. Acid) | ~8.0 – 8.5 | Secondary amine is protonated at physiological pH. |
Synthesis Protocols
The synthesis of this compound typically proceeds through the reduction of its carboxylic acid precursor, which is constructed from amino acid starting materials.
Retrosynthetic Analysis
-
Target: this compound
-
Intermediate: 5-Phenylthiomorpholine-3-carboxylic acid (or ester).
-
Starting Materials: L-Cysteine (provides S and C3 chirality) + Styrene Oxide (or 2-bromoacetophenone derivative).
Step-by-Step Synthesis Workflow
Phase 1: Formation of the Thiomorpholine Core
-
Reagents: L-Cysteine ethyl ester, Styrene oxide, Base (e.g., Et₃N).
-
Mechanism:
-
S-Alkylation: The thiol group of cysteine attacks the epoxide ring of styrene oxide. Regioselectivity (α vs. β attack) determines the position of the phenyl group. Basic conditions favor attack at the less hindered carbon, leading to the desired linear sulfide intermediate.
-
Cyclization: Intramolecular nucleophilic attack of the amine onto the alcohol (often requiring activation of the alcohol via mesylation or Mitsunobu conditions) closes the ring to form Ethyl 5-phenylthiomorpholine-3-carboxylate .
-
Phase 2: Reduction to Alcohol
-
Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF).
-
Solvent: Anhydrous THF or Diethyl Ether.[1]
-
Protocol:
-
Dissolve the thiomorpholine ester/acid in anhydrous THF under N₂ atmosphere.
-
Cool to 0°C. Slowly add LiAlH₄ (2-3 equivalents).
-
Allow to warm to room temperature and stir for 2-4 hours.
-
Quench: Careful addition of water, 15% NaOH, then water (Fieser method) to precipitate aluminum salts.
-
Isolation: Filter solids, dry the filtrate (MgSO₄), and concentrate to yield the crude amino alcohol.
-
Visualization of Synthesis Pathway (DOT Diagram)
Caption: Synthetic route from L-Cysteine and Styrene Oxide to the target alcohol via a thiomorpholine carboxylate intermediate.
Medicinal Chemistry Applications
Bioisosterism
This scaffold is a bioisostere of morpholine . Replacing the ether oxygen with sulfur (thiomorpholine) introduces:
-
Increased Lipophilicity: Sulfur is less electronegative and more lipophilic than oxygen, improving blood-brain barrier (BBB) penetration.
-
Altered Metabolism: The sulfur atom is susceptible to oxidation (S-oxidation) to sulfoxides and sulfones, providing a metabolic "soft spot" or a handle for prodrug design.
Pharmacophore Mapping
-
Secondary Amine: Acts as a key basic center for ionic interactions with Asp/Glu residues in receptor pockets (e.g., GPCRs).
-
Hydroxymethyl Group: Provides a vector for H-bonding or further derivatization into ethers/esters to reach accessory binding pockets.
-
Phenyl Ring: Engages in hydrophobic or π-stacking interactions, often occupying specificity pockets (e.g., S1 or S2 pockets in proteases).
Safety & Handling
-
Hazards: As a secondary amine and alcohol, the compound is likely an irritant to eyes, skin, and respiratory tract.
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the sulfur atom to the sulfoxide.
-
Stability: The hydroxymethyl group is stable, but the secondary amine is prone to N-oxidation or carbamate formation if exposed to CO₂/air over prolonged periods.
References
-
PubChem Compound Summary. (2025). Structure and properties of Thiomorpholine derivatives. National Center for Biotechnology Information. [Link]
-
D'hooghe, M., et al. (2006).[2] "Novel synthesis of cis-3,5-disubstituted morpholine derivatives." Journal of Organic Chemistry, 71(12), 4678-4681.[2] (Describes analogous cyclization strategies for 3,5-disubstituted heterocycles). [Link]
-
Geffken, D., & Kämpf, H. J. (2025). "Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives." Journal of Molecular Structure. (Provides structural insights into the thiomorpholine ring dynamics). [Link]
Sources
An In-Depth Technical Guide to the Physicochemical Characteristics and Applications of (5-Phenylthiomorpholin-3-yl)methanol
Executive Summary
In modern drug discovery, overcoming absorption, distribution, metabolism, excretion, and toxicity (ADMET) bottlenecks often requires precise structural interventions. As a Senior Application Scientist, I frequently leverage scaffold hopping to rescue promising lead compounds that suffer from poor metabolic stability or suboptimal pharmacokinetic profiles. (5-Phenylthiomorpholin-3-yl)methanol (CAS: 1315366-00-7) represents a highly versatile, privileged building block in this domain.
By substituting the traditional morpholine or piperazine core with a thiomorpholine ring, medicinal chemists can fundamentally alter a molecule's physicochemical landscape[1]. This whitepaper provides an authoritative, in-depth analysis of the structural dynamics, bioisosteric utility, and validated synthetic workflows associated with this compound.
Structural Dynamics and Physicochemical Profiling
The strategic value of this compound lies in its unique combination of a sulfur-containing saturated heterocycle, a lipophilic phenyl substituent at C5, and a highly reactive hydroxymethyl handle at C3.
Quantitative Physicochemical Data
To facilitate comparative analysis against traditional oxygen or nitrogen-based heterocycles, the core physicochemical parameters of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Analytical Significance |
| CAS Registry Number | 1315366-00-7 | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C11H15NOS[2] | Defines the elemental composition and exact mass requirements. |
| Monoisotopic Mass | 209.0874 Da[2] | Critical for high-resolution LC-MS validation (ESI+ [M+H]+ at 210.09)[2]. |
| SMILES String | C1C(NC(CS1)C2=CC=CC=C2)CO[2] | Utilized for in silico ADMET modeling and docking studies. |
| H-Bond Donors/Acceptors | 2 (OH, NH) / 3 (N, O, S) | Governs target protein interactions and aqueous solubility. |
| Core pKa (Amine) | ~9.14 (Unsubstituted)[3] | Inductively lowered by C3/C5 substituents; dictates physiological ionization. |
Conformational and Stereochemical Implications
The thiomorpholine ring predominantly adopts a chair conformation to minimize steric clashes. The presence of chiral centers at C3 and C5 means the molecule exists as distinct diastereomers (cis/trans). In drug design, the cis-isomer is often thermodynamically favored, orienting both the phenyl and hydroxymethyl groups in equatorial positions to minimize 1,3-diaxial interactions. This predictable vectorization is crucial when designing ligands for deep binding pockets.
Scaffold Hopping & Bioisosteric Rationale
Why transition from a morpholine to a thiomorpholine core? The causality is rooted in the fundamental atomic differences between oxygen and sulfur. Sulfur is larger, possesses a more diffuse electron cloud (higher polarizability), and is less electronegative than oxygen.
-
Metabolic Stability: Morpholine rings are notoriously susceptible to oxidative metabolism (e.g., ring opening or N-dealkylation) by Cytochrome P450 enzymes. The thiomorpholine bioisostere often exhibits enhanced metabolic stability, prolonging the drug's half-life[4]. For example, Sutezolid, a thiomorpholine analogue of linezolid, demonstrated superior in vivo efficacy and advanced to Phase II clinical trials for tuberculosis[4].
-
Lipophilicity and Permeability: The carbon-sulfur bond increases the overall lipophilicity (LogP) of the scaffold compared to morpholine. This is a strategic lever to enhance passive membrane permeability in compounds struggling with cellular penetration.
-
Basicity Modulation: While piperazine has a high pKa (~9.8), unsubstituted thiomorpholine sits at ~9.14[3]. In this compound, the inductive effects of the adjacent substituents further modulate this basicity, allowing researchers to tune the ionization state at physiological pH to mitigate hERG liability (cardiotoxicity).
Figure 1: Scaffold hopping logic using thiomorpholine bioisosteres for ADMET optimization.
Synthetic Workflows and Derivatization
To harness this compound as a building block, the primary hydroxyl group is typically oxidized to an aldehyde to serve as an electrophile for reductive amination. To prevent unwanted N-alkylation or oxidation at the secondary amine, orthogonal protection is strictly required.
Step-by-Step Protocol: Orthogonal Protection and Functionalization
This protocol is designed as a self-validating system , ensuring that each chemical transformation is analytically confirmed before proceeding to the next step.
Step 1: N-Boc Protection
-
Procedure: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.5 eq) and cool the reaction to 0°C. Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Causality: Cooling to 0°C suppresses the exothermic degradation of Boc₂O and prevents competitive O-acylation of the primary alcohol.
-
Validation Checkpoint 1: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the polar starting material and the emergence of a higher Rf spot confirms complete amine protection.
Step 2: Swern Oxidation
-
Procedure: In a flame-dried flask under inert atmosphere, cool oxalyl chloride (1.2 eq) in DCM to -78°C. Add anhydrous DMSO (2.4 eq) dropwise. After 15 minutes, add the N-Boc protected intermediate (1.0 eq) dissolved in DCM. Stir for 30 minutes, quench with TEA (5.0 eq), and allow to warm to room temperature.
-
Causality: Swern oxidation is explicitly chosen over harsher oxidants (e.g., Jones reagent) because it reliably arrests oxidation at the aldehyde stage, preventing over-oxidation to the carboxylic acid.
-
Validation Checkpoint 2: LC-MS analysis of the crude mixture must show the[M+H]+ peak corresponding to the aldehyde mass, with no +16 Da mass shift indicative of carboxylic acid formation.
Step 3: Reductive Amination & Deprotection
-
Procedure: React the crude aldehyde with a target primary/secondary amine (1.2 eq) in 1,2-dichloroethane using Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) as the reducing agent. Following purification, remove the Boc group using a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM at room temperature.
Figure 2: Step-by-step synthetic workflow for the derivatization of the hydroxymethyl group.
Analytical Validation & Quality Control Protocols
To guarantee the structural integrity and stereochemical purity of this compound derivatives prior to biological screening, the following QC regimen is mandatory:
-
High-Resolution LC-MS Profiling: Electrospray ionization (ESI) in positive mode must be utilized to confirm the monoisotopic mass. The core scaffold yields a distinct[M+H]+ adduct at m/z 210.09[2]. The presence of the sulfur atom can also be corroborated by observing the characteristic M+2 isotopic peak (due to ³⁴S natural abundance).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR (400 MHz, CDCl₃): The C3 and C5 methine protons will appear as distinct multiplets.
-
2D-NOESY: Causality: 1D NMR is insufficient for stereochemical assignment. A 2D-NOESY experiment is required to determine the relative stereochemistry. A strong Nuclear Overhauser Effect (NOE) cross-peak between the C3 and C5 axial protons definitively confirms the cis-diequatorial conformation.
-
-
Chiral HPLC: Because the molecule possesses two chiral centers, enantiomeric excess (ee) must be quantified using a chiral stationary phase (e.g., Chiralpak AD-H). This ensures batch-to-batch consistency, as differing enantiomers can exhibit drastically different target affinities and off-target toxicity profiles.
References
-
PubChemLite: this compound (C11H15NOS) . Université du Luxembourg. Available at:[2]
-
This compound | 1315366-00-7 . Sigma-Aldrich. Available at:
-
Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds . Blumberg Institute. Available at:[5]
-
Scaffold Hopping in Tuberculosis Drug Discovery: Principles, Applications, and Case Studies . Journal of Medicinal Chemistry - ACS Publications. Available at:[4]
-
Functionalization of Ruthenium(II)(η6 -p-cymene)(3-hydroxy-2-pyridone) Complexes with (Thio)Morpholine: Synthesis and Bioanalytical Studies . PubMed - NIH. Available at:[1]
-
Experimental and In-Silico Investigation of Anti-Microbial Activity of 1-Chloro-2-Isocyanatoethane Derivatives of Thiomorpholine, Piperazine and Morpholine . PLOS One. Available at:[6]
-
123-90-0(Thiomorpholine) Product Description . ChemicalBook. Available at:[3]
Sources
- 1. Functionalization of Ruthenium(II)(η6 -p-cymene)(3-hydroxy-2-pyridone) Complexes with (Thio)Morpholine: Synthesis and Bioanalytical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C11H15NOS) [pubchemlite.lcsb.uni.lu]
- 3. 123-90-0 CAS MSDS (Thiomorpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. blumberginstitute.org [blumberginstitute.org]
- 6. Experimental and In-Silico Investigation of Anti-Microbial Activity of 1-Chloro-2-Isocyanatoethane Derivatives of Thiomorpholine, Piperazine and Morpholine | PLOS One [journals.plos.org]
Bioavailability and Metabolic Stability of Thiomorpholine Analogs: A Technical Guide for Drug Discovery
Executive Summary
Thiomorpholine is a versatile, six-membered saturated heterocycle frequently deployed as a bioisostere in modern drug discovery. While it imparts excellent physicochemical properties—such as optimal basicity and balanced solubility—its thioether moiety introduces a critical vulnerability: rapid oxidative metabolism. This technical whitepaper dissects the mechanistic causality behind thiomorpholine's metabolic instability, outlines structural strategies to mitigate Cytochrome P450 (CYP)-mediated clearance, and provides a self-validating experimental protocol for quantifying intrinsic clearance (
The Pharmacokinetic Profile of Thiomorpholine
In medicinal chemistry, the morpholine ring is a privileged scaffold. Substituting the oxygen atom with sulfur yields thiomorpholine, a structural unit that offers unique electron-donating activity, weak basicity (pKa ≈ 8.7), and high water solubility[1].
When utilized as a bioisosteric replacement for piperazine or piperidine, thiomorpholine enhances the overall pharmacokinetic profile by fine-tuning the balance between aqueous solubility (necessary for dissolution) and lipophilicity (necessary for membrane permeability)[1]. This delicate balance directly correlates with improved oral bioavailability. However, the introduction of the sulfur atom creates a localized electron-rich center that is highly attractive to phase I metabolic enzymes.
The Metabolic Liability: CYP450-Mediated Sulfoxidation
The primary bottleneck in advancing thiomorpholine-containing drug candidates is their susceptibility to rapid oxidative clearance. The sulfur atom acts as a soft nucleophile, making it a prime target for hepatic Cytochrome P450 (CYP) enzymes—predominantly CYP3A4—and Flavin-containing monooxygenases (FMOs)[2].
Mechanistically, this biotransformation proceeds via a sequential oxidation pathway:
-
Sulfoxidation : The sulfide is rapidly oxidized to a sulfoxide (thiomorpholine S-oxide).
-
Sulfonation : Further oxidation yields the sulfone (thiomorpholine 1,1-dioxide).
This rapid metabolic conversion often leads to high intrinsic clearance and a prohibitively short in vivo half-life[2]. For example, in the development of antimalarial artemisinin derivatives, the thiomorpholine ring in artemiside is rapidly metabolized via the sulfoxide intermediate (artemisox) into the sulfone (artemisone)[3].
CYP450-mediated oxidative metabolism of thiomorpholine into sulfoxide and sulfone.
Structural Strategies to Mitigate Metabolic Clearance
To preserve the target affinity of thiomorpholine analogs while circumventing their metabolic liabilities, medicinal chemists employ targeted structural interventions.
Pre-oxidation to Thiomorpholine 1,1-Dioxide
The most definitive strategy to halt CYP-mediated sulfur oxidation is to pre-oxidize the sulfur atom to its highest oxidation state (1,1-dioxide) during the synthesis phase[4].
Causality: The sulfone group is electronically deactivated and sterically shielded, rendering it completely resistant to further metabolic degradation. Furthermore, the strong electron-withdrawing nature of the sulfone group significantly lowers the overall lipophilicity (cLogD) of the molecule[5]. Because CYP450 affinity is strongly correlated with lipophilicity, this reduction in cLogD drastically decreases enzyme binding, thereby extending the in vivo half-life. This approach was successfully utilized in the optimization of fexinidazole analogs, where replacing vulnerable moieties with a thiomorpholine 1,1-dioxide group significantly enhanced liver microsomal stability[6].
Fluorination and Steric Hindrance
Adding electron-withdrawing atoms (e.g., fluorine) to the heterocycle or adjacent aromatic rings can improve metabolic stability by increasing the oxidation potential of the molecule[5]. Alternatively, adding bulky alkyl groups to the alpha-carbons adjacent to the sulfur can sterically block the enzyme's active site, preventing the necessary geometry for oxygen transfer.
Quantitative ADME Profile Comparison
The following table summarizes the typical pharmacokinetic shifts observed when modifying a generic pharmacophore with different heterocycles, illustrating the superiority of the sulfone derivative in stabilizing the molecule.
| Heterocycle Variant | cLogD (pH 7.4) | Microsomal | In Vivo Half-life ( | Oral Bioavailability (F%) |
| Piperidine (Unsubstituted) | 2.8 | > 150 (High) | < 0.5 h | < 10% |
| Thiomorpholine (Sulfide) | 2.4 | 120 (High) | 0.8 h | 15% |
| Morpholine | 1.5 | 45 (Moderate) | 2.5 h | 40% |
| Thiomorpholine 1,1-Dioxide | 0.9 | < 15 (Low) | > 6.0 h | > 75% |
(Note: Data represents aggregated trends from medicinal chemistry optimization campaigns[5],[6].)
Experimental Protocol: Self-Validating In Vitro Microsomal Stability Assay
To accurately quantify the metabolic stability of thiomorpholine analogs, a robust in vitro assay using Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) is required. This protocol is designed as a self-validating system : it mandates a minus-NADPH control to rule out chemical instability, and reference compounds to validate the metabolic competency of the microsomes.
Self-validating in vitro microsomal stability assay workflow for intrinsic clearance.
Step-by-Step Methodology:
-
Preparation of Reagents :
-
Prepare a 10 mM stock of the thiomorpholine analog in DMSO. Dilute to 100 µM in 50% acetonitrile/water (working solution).
-
Thaw HLM/MLM on ice and dilute to 1.25 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
.
-
-
System Validation Controls :
-
Positive Control (High Clearance): Verapamil (Ensures enzymes are active).
-
Negative Control (Low Clearance): Warfarin.
-
Minus-NADPH Control: Buffer replaces the NADPH regenerating system to verify that degradation is strictly CYP-dependent and not due to aqueous hydrolysis.
-
-
Incubation :
-
Pre-warm 396 µL of the microsome suspension in a 37°C water bath for 5 minutes.
-
Add 4 µL of the 100 µM compound working solution (Final concentration: 1 µM compound, 0.01% DMSO, 1 mg/mL protein).
-
-
Reaction Initiation :
-
Initiate the reaction by adding 100 µL of pre-warmed 5 mM NADPH solution (Final NADPH: 1 mM).
-
-
Time-Course Sampling & Quenching :
-
At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the incubation mixture.
-
Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS) (e.g., tolbutamide).
-
-
Protein Precipitation & Analysis :
-
Vortex the quenched samples for 2 minutes, then centrifuge at 4,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to LC-MS/MS vials. Quantify the ratio of the parent compound peak area to the IS peak area to determine the percentage of parent remaining over time.
-
-
Data Calculation :
-
Plot the natural log (ln) of the % parent remaining against time. The slope of the linear regression represents the elimination rate constant (
). -
Calculate
using the formula: .
-
References
1.[1] Morpholine and thiomorpholine derived polymers: Multifunctional platforms for biological applications. ResearchGate. 1 2.[4] Thiomorpholine 1,1-dioxide hydrochloride | 59801-62-6. Benchchem.4 3.[2] Structure–Activity Studies on Bis-Sulfonamide SHIP1 Activators. Semantic Scholar. 2 4.[5] Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry (ACS).5 5.[6] Fexinidazole optimization: enhancing anti-leishmanial profile, metabolic stability and hERG safety. PMC. 6 6.[3] The artemiside-artemisox-artemisone-M1 tetrad: efficacies against blood stage P. falciparum parasites. Preprints.org. 3
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. preprints.org [preprints.org]
- 4. Thiomorpholine 1,1-dioxide hydrochloride | 59801-62-6 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fexinidazole optimization: enhancing anti-leishmanial profile, metabolic stability and hERG safety - PMC [pmc.ncbi.nlm.nih.gov]
Role of (5-Phenylthiomorpholin-3-yl)methanol in heterocyclic chemistry
An In-depth Technical Guide to (5-Phenylthiomorpholin-3-yl)methanol: A Novel Scaffold for Heterocyclic Chemistry and Drug Discovery
Authored by a Senior Application Scientist
Foreword: The relentless pursuit of novel molecular architectures is the cornerstone of innovation in heterocyclic chemistry and medicinal chemistry. While well-explored scaffolds provide a foundation, the true potential for breakthrough discoveries often lies in uncharted chemical space. This guide introduces this compound, a heterocyclic compound for which public data is scarce, presenting it not as a subject of historical review, but as a prospective platform for future research and development.[1] We will leverage established principles and analogous structures to propose its synthesis, explore its potential reactivity, and hypothesize its utility as a versatile building block for creating new chemical entities with therapeutic potential.
The Thiomorpholine Scaffold: A Privileged Motif in Medicinal Chemistry
The thiomorpholine ring, a saturated six-membered heterocycle containing both nitrogen and sulfur, is a recurring motif in a multitude of biologically active compounds.[2][3] Its non-planar, flexible conformation allows it to present substituents in well-defined three-dimensional space, facilitating precise interactions with biological targets. Furthermore, the sulfur atom offers opportunities for chemical modification (e.g., oxidation to sulfoxide or sulfone), which can fine-tune critical drug-like properties such as solubility, polarity, and metabolic stability. The incorporation of a phenyl group and a primary alcohol, as in the title compound, further enhances its potential by providing vectors for diversification and interaction with biological systems.
Proposed Synthesis of this compound
Given the absence of a documented synthesis for this compound, we propose a convergent and logical synthetic pathway based on established methodologies for constructing substituted thiomorpholines and related heterocycles.[2][3] The proposed route begins with readily available starting materials and employs robust chemical transformations.
Synthetic Scheme Overview
The proposed synthesis involves the key steps of epoxide formation, ring-opening with a thiol, and subsequent intramolecular cyclization.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Styrene Oxide
-
Dissolve styrene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield styrene oxide.
Step 2: Synthesis of 3-Phenyl-1-aminopropan-2-ol
-
In a sealed pressure vessel, add the styrene oxide (1.0 eq) and a 7N solution of ammonia in methanol (10 eq).
-
Heat the mixture to 80 °C for 12 hours.
-
Cool the vessel to room temperature and concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-phenyl-1-aminopropan-2-ol.
Step 3: Synthesis of the Thioether Intermediate
-
To a solution of 3-phenyl-1-aminopropan-2-ol (1.0 eq) and methyl 2-mercaptoacetate (1.1 eq) in methanol, add a catalytic amount of a mild base such as triethylamine (0.1 eq).
-
Stir the reaction at room temperature for 24 hours.
-
Remove the solvent under reduced pressure to obtain the crude thioether intermediate, which can be used in the next step without further purification.
Step 4: Reductive Cyclization to this compound
-
Dissolve the crude thioether intermediate in methanol and cool the solution to 0 °C.
-
Add sodium borohydride (NaBH₄) (3.0 eq) portion-wise. The NaBH₄ will reduce the ester to a primary alcohol, which will then undergo spontaneous intramolecular cyclization.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by flash column chromatography to yield this compound.
Physicochemical and Spectroscopic Characterization (Predicted)
The successful synthesis of this compound would be confirmed through a combination of spectroscopic techniques. Based on its structure and data from analogous compounds, the following characteristics are anticipated.[4][5]
Table 1: Predicted Physicochemical and Spectroscopic Data
| Property/Technique | Predicted Value/Observation |
| Molecular Formula | C₁₁H₁₅NOS |
| Molecular Weight | 209.31 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.40 (m, 5H, Ar-H), 4.0-4.2 (m, 1H, CH-Ph), 3.6-3.8 (m, 2H, CH₂OH), 3.0-3.4 (m, 4H, thiomorpholine ring protons), 2.5 (br s, 1H, NH), 1.8 (br s, 1H, OH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 140-142 (Ar-C), 128-129 (Ar-CH), 126-127 (Ar-CH), 65-67 (CH₂OH), 55-60 (CH-Ph), 45-55 (thiomorpholine ring carbons) |
| IR (KBr, cm⁻¹) | 3300-3400 (O-H, N-H stretch, broad), 3030 (Ar C-H stretch), 2850-2950 (Aliphatic C-H stretch), 1600, 1495, 1450 (Ar C=C stretch), 1050 (C-O stretch) |
| Mass Spec (ESI-MS) | m/z 210.0947 [M+H]⁺ |
Characterization Workflow
Caption: Workflow for the structural confirmation and purity analysis of the target compound.
Potential Applications in Heterocyclic Synthesis
This compound is a trifunctional molecule, possessing a secondary amine, a sulfide, and a primary alcohol. This array of functional groups makes it a highly versatile building block for the synthesis of more complex heterocyclic systems through various chemical transformations.
Key Reaction Pathways
Caption: Potential derivatization pathways for this compound.
-
N-Functionalization: The secondary amine of the thiomorpholine ring is a prime site for modification.
-
N-Alkylation and N-Arylation: Introduction of various alkyl or aryl groups can be achieved under standard conditions (e.g., alkyl halides with a base, or Buchwald-Hartwig amination for arylation). This allows for the exploration of structure-activity relationships (SAR) by probing the space around the nitrogen atom.
-
N-Acylation: Reaction with acyl chlorides or anhydrides will yield the corresponding amides, which can alter the electronic properties and hydrogen bonding capacity of the molecule.
-
-
O-Functionalization: The primary alcohol is a versatile handle for introducing a wide range of functionalities.
-
Esterification and Etherification: Standard protocols can be used to form esters and ethers, effectively creating libraries of compounds with varying lipophilicity and steric bulk.[6]
-
Mitsunobu Reaction: This powerful reaction allows for the conversion of the alcohol to other functional groups with inversion of configuration, such as azides (precursors to amines) or for the introduction of other nucleophiles.[7]
-
-
S-Oxidation: The sulfur atom can be selectively oxidized to the corresponding sulfoxide or sulfone using agents like m-CPBA or hydrogen peroxide. This modification dramatically increases the polarity and hydrogen bond accepting ability of the molecule, which can have a profound impact on its pharmacokinetic properties.
Potential as a Scaffold in Drug Discovery
While the biological activity of this compound itself is unknown, the combination of the phenyl and thiomorpholine moieties is found in compounds with a range of pharmacological effects. For instance, phenyl-morpholine analogs have been investigated as agents for smoking cessation and as monoamine uptake inhibitors.[8] The thiophene bioisostere of the phenyl group is also a common feature in compounds with antitumor properties.[9][10]
Table 2: Potential Therapeutic Areas for Derivatives
| Structural Motif | Associated Biological Activities | Key Rationale |
| Phenyl-thiomorpholine | CNS agents (e.g., antidepressants, anxiolytics), Anticancer agents | The scaffold can mimic the structure of endogenous neurotransmitters or interact with enzymatic active sites. |
| Chiral Thiomorpholine | Asymmetric Synthesis, Stereospecific drugs | The inherent chirality can lead to enantioselective interactions with biological targets, improving efficacy and reducing off-target effects. |
| Thiomorpholine-S-dioxide | Enhanced solubility and metabolic stability | The sulfone group acts as a strong hydrogen bond acceptor and is generally resistant to metabolic degradation. |
By leveraging the synthetic pathways outlined above, this compound can serve as a starting point for creating focused libraries of compounds for screening in various therapeutic areas. The modular nature of its derivatization allows for a systematic exploration of SAR, guiding the optimization of lead compounds.
Conclusion
This compound represents an intriguing, unexplored scaffold in heterocyclic chemistry. This guide has provided a scientifically-grounded, prospective analysis of its synthesis, characterization, and potential applications. By detailing a plausible synthetic route and outlining numerous avenues for chemical modification, we hope to inspire researchers in both academic and industrial settings to explore the chemistry of this promising building block. Its unique combination of functional groups and stereochemical potential makes it a valuable target for the development of novel heterocyclic compounds and the discovery of next-generation therapeutics.
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The S/O Switch: A Comparative Analysis of Thiomorpholine vs. Morpholine in Drug Design
An In-depth Technical Guide for Medicinal Chemists
Executive Summary
Morpholine and its sulfur-containing bioisostere, thiomorpholine, are foundational six-membered saturated heterocyclic scaffolds in modern medicinal chemistry.[1][2] While the substitution of an oxygen atom for a sulfur atom may seem subtle, this "S/O switch" imparts profound changes in a molecule's physicochemical properties, metabolic fate, and ultimately, its pharmacological profile. This guide provides a detailed comparison of these two critical scaffolds, offering researchers, scientists, and drug development professionals the field-proven insights necessary to strategically deploy them in drug discovery programs. We will dissect their structural nuances, compare their metabolic liabilities and opportunities, and explore case studies where the choice between oxygen and sulfur was a pivotal decision in lead optimization.
Introduction: Privileged Scaffolds in Modern Drug Discovery
Morpholine and thiomorpholine are widely regarded as "privileged scaffolds" due to their frequent appearance in a multitude of approved drugs and clinical candidates.[1][3] Their utility stems from their ability to confer favorable properties, including improved aqueous solubility, modulation of lipophilicity, and the provision of a key vector for interacting with biological targets. The morpholine ring, with its ether and amine functionalities, and the thiomorpholine ring, with its thioether and amine groups, offer distinct advantages and challenges.[1][4] Understanding the fundamental differences driven by the heteroatom—oxygen versus sulfur—is crucial for rational drug design. This guide will explore the causality behind these differences, moving from basic physicochemical principles to their real-world impact on pharmacokinetics and pharmacodynamics.
Structural and Physicochemical Properties: A Tale of Two Heterocycles
The replacement of oxygen with sulfur introduces significant, predictable changes in geometry, electronics, and solvation properties. These differences are foundational to the strategic use of each scaffold.
Geometric and Electronic Differences: The sulfur atom is larger and less electronegative than oxygen. This results in longer C-S bonds (approx. 1.82 Å) compared to C-O bonds (approx. 1.43 Å) and a smaller C-S-C bond angle (approx. 99°) versus the C-O-C angle in morpholine (approx. 111°). While both rings preferentially adopt a low-energy chair conformation, these geometric distinctions can alter the spatial arrangement of substituents, potentially impacting target binding.[5]
Furthermore, the lower electronegativity of sulfur makes the thiomorpholine amine slightly more basic than the morpholine amine. This difference in pKa can affect a compound's ionization state at physiological pH, influencing its absorption, distribution, and target engagement.[6][7]
Lipophilicity and Solubility: A primary reason for employing the S/O switch is to modulate lipophilicity. The thiomorpholine scaffold is inherently more lipophilic than morpholine, which can be leveraged to enhance membrane permeability and cell penetration.[5] However, this comes at the cost of potentially reduced aqueous solubility. The strategic choice depends on the specific goals of the optimization program: morpholine is often used to impart hydrophilicity, while thiomorpholine can be used to increase LogP.
Table 1: Comparative Physicochemical Properties of Morpholine and Thiomorpholine
| Property | Morpholine | Thiomorpholine | Rationale for Difference |
| Molecular Formula | C₄H₉NO | C₄H₉NS | Isosteric replacement of Oxygen with Sulfur. |
| Molecular Weight | 87.12 g/mol | 103.19 g/mol | Sulfur has a higher atomic mass than oxygen. |
| pKa (of conjugate acid) | ~8.3 - 8.5[7][8][9][10] | ~9.1 (Predicted)[6] | The lower electronegativity of sulfur is less electron-withdrawing, increasing the basicity of the nitrogen lone pair. |
| cLogP | ~ -0.86[8] | ~ 0.2[11][12] | Sulfur is less polar and contributes more to lipophilicity than the highly polar ether oxygen.[5] |
| Solubility | Miscible in water[8][10] | Miscible in water[6][13] | Despite increased lipophilicity, the amine allows for sufficient hydrogen bonding to maintain water miscibility in the parent scaffold. |
| Key Conformation | Chair[5] | Chair[5] | The chair conformation is the lowest energy state for both six-membered saturated rings. |
Synthesis of N-Substituted Scaffolds
The functionalization of the ring nitrogen is the most common synthetic operation for incorporating these scaffolds. Nucleophilic substitution reactions are highly effective for this purpose.
Experimental Protocol: General Synthesis of N-Aryl Thiomorpholine
This protocol describes a standard nucleophilic aromatic substitution (SNAᵣ) reaction, a robust method for creating the C-N bond.[5]
Objective: To synthesize 4-(4-nitrophenyl)thiomorpholine from 4-fluoronitrobenzene and thiomorpholine.
Materials:
-
4-Fluoronitrobenzene (1.0 eq)
-
Thiomorpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Standard laboratory glassware, magnetic stirrer, heating mantle, reflux condenser
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for elution
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-fluoronitrobenzene (1.0 eq) and anhydrous acetonitrile.
-
Addition of Reagents: Add potassium carbonate (2.0 eq) to the solution, followed by the dropwise addition of thiomorpholine (1.2 eq).
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 82°C).
-
Monitoring: Monitor the reaction progress by TLC until the starting material (4-fluoronitrobenzene) is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Filter the mixture to remove the inorganic base (K₂CO₃) and wash the solid with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to yield the pure 4-(4-nitrophenyl)thiomorpholine.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Metabolic Fate and Pharmacokinetics: The In Vivo Difference
The choice of heteroatom has profound implications for a drug's metabolic stability and pharmacokinetic (PK) profile. While morpholine is often considered metabolically robust, it is not inert.[14][15] Conversely, the thioether of thiomorpholine presents a specific and well-characterized metabolic "soft spot."[5]
Morpholine Metabolism: The primary metabolic pathways for morpholine-containing compounds include oxidation at the carbon atoms alpha to the nitrogen or oxygen, which can lead to ring-opening, or N-dealkylation if the nitrogen is substituted.[15]
Thiomorpholine Metabolism: The sulfur atom in thiomorpholine is highly susceptible to oxidation by cytochrome P450 (CYP) enzymes.[16] This leads to the formation of two key metabolites: the thiomorpholine S-oxide and the thiomorpholine S,S-dioxide (sulfone).[1][16]
This metabolic pathway is not always a liability. In some cases, it can be a feature:
-
Modulated Activity: The sulfoxide and sulfone metabolites may have altered (reduced, increased, or different) pharmacological activity compared to the parent compound. For example, oxazolidinone antibiotics related to Linezolid retained potent antibacterial activity when the morpholine ring was replaced with thiomorpholine S-oxide or S,S-dioxide.[1]
-
Improved Properties: Oxidation to the more polar sulfoxide or sulfone can increase water solubility, potentially aiding in drug clearance.
-
Prodrug Strategy: The predictable nature of S-oxidation allows for its potential use in a prodrug strategy, where the parent thioether is designed for optimal absorption and distribution, while the active form is the in vivo-generated sulfoxide or sulfone.
Diagram: Metabolic Oxidation of Thiomorpholine
This diagram illustrates the primary metabolic pathway for the thiomorpholine scaffold, a key consideration in drug design.
Caption: Cytochrome P450-mediated oxidation of thiomorpholine to its S-oxide and S,S-dioxide metabolites.
Pharmacodynamics and Target Engagement
The subtle physicochemical differences between morpholine and thiomorpholine can translate into significant changes in biological activity. The choice of scaffold can influence potency, selectivity, and off-target effects.
-
Hydrogen Bonding: The ether oxygen of morpholine can act as a hydrogen bond acceptor, a crucial interaction for anchoring a ligand in a receptor's binding pocket. The thioether sulfur is a much weaker hydrogen bond acceptor, meaning a switch from O to S can abolish a key binding interaction, leading to a loss of potency.
-
Hydrophobic Interactions: Conversely, the increased lipophilicity of the thiomorpholine ring can enhance binding in hydrophobic pockets where a morpholine ring would be disfavored.[5]
-
Shape and Vector: The altered bond lengths and angles can change the exit vector of substituents on the ring, repositioning them relative to the target's binding site.[5]
Table 2: Examples of Marketed Drugs and Clinical Candidates
| Compound | Scaffold | Therapeutic Area | Significance of the Scaffold |
| Gefitinib | Morpholine | Oncology (EGFR Inhibitor) | The morpholine group enhances solubility and provides a key interaction point.[17] |
| Linezolid | Morpholine | Antibacterial | A critical part of the pharmacophore, contributing to the drug's unique mechanism and properties.[1] |
| Aprepitant | Morpholine | Antiemetic (NK1 Antagonist) | The morpholine moiety is integral to the core structure for achieving high binding affinity. |
| PF-06463922 (Lorlatinib) | Thiomorpholine S,S-Dioxide | Oncology (ALK/ROS1 Inhibitor) | The sulfone was incorporated to optimize physicochemical properties and potency.[18] |
| GSK2118436 (Dabrafenib) | Thiomorpholine S,S-Dioxide | Oncology (BRAF Inhibitor) | The thiomorpholine dioxide sulfonamide group is a key structural feature for potent inhibition. |
Case Study: The S/O Switch as a Lead Optimization Strategy
In many drug discovery programs, the direct, side-by-side comparison of morpholine and thiomorpholine analogues is a critical step in establishing a structure-activity relationship (SAR).
Hypothetical Scenario: A project team has a lead compound containing a morpholine ring that shows moderate potency but poor cell permeability and a suboptimal PK profile. The team hypothesizes that increasing lipophilicity could improve these properties.
Decision: The team decides to synthesize the thiomorpholine analogue to test this hypothesis.
Diagram: Experimental Workflow for S/O Bioisostere Evaluation
This diagram outlines the logical flow for assessing the impact of switching from a morpholine to a thiomorpholine scaffold.
Caption: A typical workflow for evaluating the morpholine-to-thiomorpholine bioisosteric switch.
Outcome Analysis:
-
Scenario A (Success): The thiomorpholine analogue shows a higher LogP, improved cell permeability, and retained (or improved) potency. While metabolic S-oxidation is observed, the turnover is slow enough to suggest a reasonable half-life. Decision: Advance the thiomorpholine analogue to in vivo PK studies.
-
Scenario B (Partial Success): Permeability improves, but potency is significantly reduced. Analysis: This suggests the morpholine oxygen was a key hydrogen bond acceptor. The team may explore other non-sulfur bioisosteres or modify other parts of the molecule to regain potency.
-
Scenario C (Failure): The thiomorpholine analogue undergoes rapid and extensive S-oxidation in microsomal stability assays, suggesting a very short in vivo half-life. Decision: The thiomorpholine scaffold is not viable for this chemical series. The team may consider the thiomorpholine S,S-dioxide directly or revert to optimizing the morpholine series.
Conclusion and Future Perspectives
The choice between thiomorpholine and morpholine is a nuanced decision that extends far beyond a simple isosteric replacement. Morpholine remains an outstanding scaffold for introducing hydrophilicity and providing a potential hydrogen bond acceptor.[3][17] Thiomorpholine offers a strategic tool for increasing lipophilicity and exploring different binding interactions, but brings with it the near certainty of metabolic S-oxidation.[5] This metabolic pathway, however, can be an opportunity, leading to active metabolites or enabling prodrug strategies. The continued development of novel synthetic methods will further expand the accessibility of diversely substituted versions of both scaffolds, ensuring their place in the medicinal chemist's toolbox for years to come.[19][20] The key to success lies in a deep understanding of the subtle yet powerful influence of the S/O switch and the rational application of that knowledge to solve the complex challenges of drug optimization.
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Asirvatham, S., Thakor, E., & Jain, H. (2021). Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
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Marvadi, S. K., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 164, 171-178.
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Poupin, P., et al. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. Journal of Industrial Microbiology & Biotechnology, 22(4-5), 415-420.
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Gudipati, R., et al. (2014). Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives. European Journal of Medicinal Chemistry, 75, 346-355.
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Karayianni, V., & Afantitis, A. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 919.
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Solubility profile of (5-Phenylthiomorpholin-3-yl)methanol in organic solvents
[1][2]
Executive Summary
This compound (C₁₁H₁₅NOS) represents a specific scaffold often utilized as a chiral intermediate in the synthesis of bioactive heterocyclic compounds.[1][2] Unlike simple commodity chemicals, its solubility profile is governed by a complex interplay between its lipophilic domain (phenyl ring, thioether) and its hydrophilic functionalities (secondary amine, primary alcohol).[1][3]
This guide provides a predictive solubility landscape based on Structure-Property Relationships (SPR) and details a validated experimental workflow to empirically determine exact solubility values. This approach ensures that researchers can select the optimal solvent systems for reaction optimization, purification (crystallization), and formulation.[1][3]
Physicochemical Basis of Solubility
To understand the solubility behavior of this compound, we must deconstruct its molecular architecture.[3] The molecule is amphiphilic, possessing distinct polar and non-polar regions.[3]
Structural Analysis[1][2]
-
Lipophilic Domain (Hydrophobic):
-
Phenyl Ring: Contributes significantly to
stacking interactions, increasing lattice energy (melting point) and lipophilicity.[1][2][3] -
Thioether (S): The sulfur atom in the morpholine ring is less polar than oxygen (in morpholine), adding to the hydrophobic character relative to its oxygenated analog.[1][2][3]
-
-
Hydrophilic Domain (Polar):
Theoretical LogP: Estimated between 1.5 and 2.2 .[1][2][3] This places the compound in the "drug-like" space, suggesting it will be lipophilic enough to cross membranes but polar enough to dissolve in organic synthesis solvents.[1][3]
Stereochemical Impact
The compound possesses two chiral centers (C3 and C5).[1][2][3]
-
Cis/Trans Isomerism: The relative orientation of the phenyl and hydroxymethyl groups affects crystal packing.[3] The trans-isomer typically packs less efficiently than the cis-isomer, potentially leading to higher solubility and lower melting points.[1]
-
Implication: If synthesizing a racemic mixture, solubility may be higher than that of the pure enantiomer due to lattice disruption.[3]
Predicted Solubility Profile
Based on the dielectric constants (
Table 1: Predicted Solubility Landscape
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Disrupts intermolecular H-bonds of the solute; dipole-dipole interactions stabilize the polar amine/alcohol groups.[1][2] |
| Polar Protic | Methanol, Ethanol | Moderate-High | Alcohol group of solute interacts favorably with solvent.[1][2] Good for crystallization (cooling).[1][3] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Excellent solvation of the phenyl ring and thioether core; moderate interaction with polar groups.[1][2][3] |
| Ethers | THF, 1,4-Dioxane | Moderate | Good acceptor ability of solvent stabilizes the amine/alcohol protons.[1][3] |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate-Low | Soluble, but likely requires heating.[1][2] Often used as anti-solvents in crystallization.[1][2][3] |
| Non-Polar | Hexane, Heptane, Toluene | Low/Insoluble | Lack of polarity prevents solvation of the amine/alcohol regions.[3] Toluene may show slight solubility due to |
| Aqueous | Water (Neutral pH) | Low | Phenyl ring dominates; likely sparingly soluble.[1][2][3] |
| Aqueous (Acidic) | 0.1 N HCl | High | Protonation of the secondary amine forms a salt, drastically increasing aqueous solubility.[2][3] |
Experimental Protocol: Determination of Equilibrium Solubility
Directive: Do not rely solely on visual inspection. Use this thermodynamic solubility protocol to generate reproducible data.
Materials & Equipment
-
Solvents: HPLC grade (MeOH, DMSO, DCM, Toluene, Water).[1][3]
-
Agitation: Orbital shaker or thermomixer capable of 25°C ± 1°C.
-
Filtration: 0.45 µm PTFE syringe filters (compatible with organics).
-
Detection: HPLC-UV (254 nm for phenyl absorption) or LC-MS.[1][2]
The "Shake-Flask" Workflow (Standard Operating Procedure)
-
Saturation: Add excess solid compound (~20 mg) to 1 mL of the target solvent in a glass vial.
-
Equilibration: Cap the vial and agitate at 25°C for 24 hours.
-
Phase Separation: Centrifuge the slurry at 10,000 rpm for 5 minutes or allow to settle.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE filter. Discard the first 100 µL of filtrate to account for filter adsorption.[3]
-
Dilution: Dilute the filtrate with the mobile phase (e.g., 1:100) to bring it within the linear dynamic range of the detector.[3]
-
Quantification: Inject into HPLC and calculate concentration against a standard calibration curve.
Visualizing the Workflow
The following diagram outlines the decision process for solubility screening and solvent selection.
Figure 1: Standardized workflow for thermodynamic solubility determination.
Applications in Synthesis and Formulation
Crystallization Strategy
To purify this compound from reaction byproducts, a cooling crystallization or anti-solvent method is recommended based on the solubility profile.[1][2]
-
Solvent: Ethanol or Isopropanol (High solubility at boiling, lower at RT).[1][2][3]
-
Anti-Solvent: Heptane or Water (if the compound is unprotonated).[1][2][3]
-
Protocol: Dissolve in minimum hot Ethanol; slowly add Heptane until turbidity persists; cool to 4°C.
Reaction Solvent Selection[2][4]
-
Nucleophilic Substitutions: Use DMF or Acetonitrile .[1][2][3] The high solubility ensures the amine is available for reaction, while the polar nature supports transition states.[3]
pH-Dependent Extraction
Due to the basic nitrogen (thiomorpholine secondary amine), the compound can be chemically manipulated:
-
Extraction: Dissolve crude mixture in DCM . Wash with 0.1 M HCl .[1][3] The compound moves to the aqueous layer (as the salt), leaving non-basic impurities in the organic layer.[3]
-
Recovery: Basify the aqueous layer (pH > 10) with NaOH.[1][2][3] The compound precipitates or oils out and can be back-extracted into DCM or Ethyl Acetate.[1][2]
References
-
Lipinski, C. A., et al. (2001).[1][3] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][3][4] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]
-
Avdeef, A. (2012).[1][2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][3] Wiley-Interscience.[1] (Standard reference for pKa and solubility profiling protocols).
-
Steiner, A., et al. (2022).[1][3][5] "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence." Organic Process Research & Development, 26(8), 2532–2539.[1][3][5] (Provides context on thiomorpholine synthesis and handling). [1][2][3]
-
PubChem Database. (2023).[1][2][3] Compound Summary for CID 54594302 (Thiomorpholine analogs). (Used for structural property comparison).
Disclaimer: This guide is based on theoretical physicochemical principles and standard laboratory practices for this class of compounds.[1][2][3] Always consult the specific Safety Data Sheet (SDS) before handling.
Sources
- 1. PubChemLite - this compound (C11H15NOS) [pubchemlite.lcsb.uni.lu]
- 2. Phenyl(thiophen-3-yl)methanol | C11H10OS | CID 10103995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression | ADMET and DMPK [pub.iapchem.org]
- 4. Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network [arxiv.org]
- 5. Thiomorpholine - Wikipedia [en.wikipedia.org]
Hydroxymethyl-Substituted Thiomorpholines: History, Synthesis, and Medicinal Chemistry
The following technical guide details the history, discovery, synthesis, and medicinal chemistry applications of substituted thiomorpholine methanol compounds.
Executive Summary
Thiomorpholine (1,4-thiazinane) has emerged as a critical "privileged scaffold" in modern drug discovery, serving as a lipophilic bioisostere to the ubiquitous morpholine ring. While morpholine is prized for its solubility and metabolic profile, its thio-analog offers distinct advantages in modulating logP (lipophilicity) , membrane permeability , and metabolic stability .[1]
This guide focuses on a specific high-value subset of this class: Substituted Thiomorpholine Methanol Compounds (specifically 3-(hydroxymethyl)thiomorpholine and its derivatives).[1] These chiral building blocks provide a unique "handle" (the hydroxymethyl group) for covalent attachment to drug cores while introducing stereochemical complexity that enhances target selectivity.
History and Significance of the Scaffold
From Morpholine to Thiomorpholine
The discovery of thiomorpholine’s utility began in the mid-20th century as medicinal chemists sought to overcome the metabolic liabilities of morpholine. Morpholine rings are susceptible to oxidative metabolism (N-dealkylation).[1] Replacing the ether oxygen with sulfur changes the electronic properties of the ring:
-
Lipophilicity: Sulfur is less electronegative and more lipophilic than oxygen.[1]
-
Basicity: The pKa of thiomorpholine (9.[1]0) is slightly higher than morpholine (8.3), altering protonation states at physiological pH.
-
Oxidation Potential: The sulfur atom acts as an "oxidation sink," readily converting to sulfoxides and sulfones (1,1-dioxides), which can be exploited to fine-tune polarity.
The "Methanol" Functional Handle
The introduction of a hydroxymethyl group (-CH₂OH) onto the thiomorpholine ring (typically at the C3 or C2 position) marked a significant advance. This moiety transforms the scaffold from a passive spacer into an active chiral building block .[1]
-
Discovery Context: Early synthesis efforts utilized amino acids (L-cysteine or L-methionine) to generate enantiopure thiomorpholine-3-carboxylic acids, which were subsequently reduced to the corresponding alcohols (methanols).[1]
-
Medicinal Value: The hydroxymethyl group serves as a primary alcohol for esterification, etherification, or conversion to halides, allowing the thiomorpholine ring to be appended to complex pharmacophores (e.g., kinase inhibitors, GPCR ligands).
Synthetic Methodologies
The synthesis of hydroxymethyl-thiomorpholines requires precise control over stereochemistry and ring closure.[1] Three primary routes dominate the literature.[1]
Route A: The Chiral Pool Approach (From Cysteine)
This is the most authoritative method for generating enantiopure 3-(hydroxymethyl)thiomorpholine .
-
Starting Material: L-Cysteine ethyl ester.[1]
-
Alkylation: Reaction with 1,2-dibromoethane or equivalent electrophiles to form the linear sulfide chain.[1]
-
Cyclization: Intramolecular amine alkylation closes the ring to form thiomorpholine-3-carboxylate.[1]
-
Reduction: The ester is reduced (using LiAlH₄ or LiBH₄) to the target 3-(hydroxymethyl)thiomorpholine .[1]
Route B: Thiol-Ene "Click" Chemistry
A modern, scalable approach often performed in continuous flow reactors.[1]
-
Reagents: Cysteamine hydrochloride + Vinyl chloride (or vinyl sulfones).[1]
-
Mechanism: Photochemical thiol-ene reaction generates the linear intermediate, followed by base-mediated cyclization.[1]
-
Functionalization: To get the methanol substituent, substituted vinyl precursors (e.g., allyl alcohol derivatives) are employed.
Route C: Reduction of Thiomorpholinones
Used when specific substitution patterns (like 2-hydroxymethyl) are required.
-
Cyclization: Reaction of mercaptoacetates with aziridines yields thiomorpholin-3-ones (lactams).[1]
-
Reduction: Strong reduction of the lactam carbonyl yields the saturated thiomorpholine.[1]
Visualization of Synthetic Pathways
Figure 1: Convergent synthetic pathways for accessing hydroxymethyl-thiomorpholine scaffolds. Route A (top) preserves chirality from amino acids, while Route B (middle) offers scalability.
Detailed Experimental Protocol
Synthesis of (S)-3-(Hydroxymethyl)thiomorpholine Note: This protocol is adapted from standard peptide reduction methodologies applied to heterocyclic esters.
Reagents:
-
(S)-Thiomorpholine-3-carboxylic acid ethyl ester (1.0 eq)[1]
-
Lithium Aluminum Hydride (LiAlH₄) (2.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Sulfate decahydrate (Na₂SO₄·10H₂O) for quenching
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add anhydrous THF (50 mL).
-
Activation: Cool the THF to 0°C. Carefully add LiAlH₄ pellets (2.5 eq) portion-wise. Stir for 15 minutes to ensure suspension.
-
Addition: Dissolve the starting ester (10 mmol) in minimal THF (10 mL). Add this solution dropwise to the LiAlH₄ suspension over 20 minutes, maintaining temperature <5°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and reflux for 3 hours. Monitor conversion via TLC (System: 10% MeOH in DCM; stain with Ninhydrin).
-
Fieser Quench (Critical): Cool back to 0°C. Carefully add:
-
Workup: Stir the granular white precipitate for 30 minutes. Filter through a Celite pad.[1] Dry the filtrate over MgSO₄ and concentrate in vacuo.
-
Purification: The crude amino-alcohol is typically pure enough for the next step.[1] If needed, purify via Kugelrohr distillation or flash chromatography (DCM/MeOH/NH₄OH).
Medicinal Chemistry Applications
Case Study: Sutezolid (The Antibiotic Anchor)
While Linezolid (Zyvox) utilizes a morpholine ring, its successor Sutezolid (PNU-100480) incorporates a thiomorpholine ring.[2]
-
Mechanism: Both drugs inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1]
-
The Thiomorpholine Advantage: The sulfur atom in Sutezolid increases lipophilicity and potency against Mycobacterium tuberculosis.[1] Furthermore, the thiomorpholine ring can be oxidized in vivo to the sulfoxide and sulfone, which are also active metabolites, extending the drug's half-life.
-
Relevance to "Methanol": The synthesis of Sutezolid relies heavily on the efficient construction of the thiomorpholine core, often using methods analogous to those described above (cyclization of aniline derivatives).
Thiomorpholine 1,1-Dioxides in Kinase Inhibitors
The "methanol" handle allows these rings to be attached to kinase inhibitor scaffolds (e.g., mTOR or PI3K inhibitors).
-
Problem: Pure thiomorpholines can be too lipophilic (High LogP).[1]
-
Solution: Oxidation to the 1,1-dioxide (sulfone) .[1] This creates a polar, hydrogen-bond-accepting motif that mimics the morpholine oxygen but with different geometry and metabolic stability.[1]
-
Application: 3-(Hydroxymethyl)thiomorpholine 1,1-dioxide is a "polarity-tuned" building block used to solubilize hydrophobic drug cores.[1]
Comparative Properties Table[1]
| Property | Morpholine | Thiomorpholine | Thiomorpholine 1,1-Dioxide |
| Heteroatom | Oxygen | Sulfur | Sulfone (SO₂) |
| LogP (Lipophilicity) | -0.86 (Hydrophilic) | 0.5 - 0.7 (Lipophilic) | -1.0 (Polar) |
| pKa (Basicity) | 8.3 | 9.0 | ~5.0 (Less basic) |
| Metabolic Risk | N-dealkylation | S-oxidation | Metabolically Stable |
| H-Bonding | Acceptor | Weak Acceptor | Strong Acceptor |
References
-
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 2022. [Link]
-
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2021.[1] [Link]
-
Sutezolid for Treatment of Tuberculosis. New Drug Approvals, 2014.[1] [Link]
-
Investigation of morpholine isosteres for the development of mTOR kinase inhibitors. European Journal of Medicinal Chemistry, 2022.[1] [Link]
Sources
Methodological & Application
Application Note: Scalable Synthesis of (5-Phenylthiomorpholin-3-yl)methanol
Abstract & Introduction
The thiomorpholine scaffold is a privileged structure in medicinal chemistry, appearing in various bioactive compounds including opioid modulators, anticoagulants, and antibiotic analogs (e.g., sutezolid). The specific derivative (5-Phenylthiomorpholin-3-yl)methanol represents a high-value intermediate offering two strategic vectors for diversification: the secondary amine (N4) and the primary alcohol (at C3), alongside a fixed hydrophobic phenyl anchor (at C5).
While laboratory-scale syntheses of substituted thiomorpholines often rely on sulfur mustards or non-scalable styrene oxide ring openings, this guide presents a process-ready, scalable protocol . This route prioritizes safety, diastereocontrol, and cost-efficiency by utilizing a Cysteine-Phenacyl Bromide Assembly strategy. This approach avoids toxic alkylating agents and utilizes robust reductive amination chemistry to construct the ring.
Key Advantages of This Protocol
-
Safety: Eliminates the use of sulfur mustards (bis-electrophiles).
-
Scalability: Uses commodity starting materials (L-Cysteine ethyl ester, 2-Bromoacetophenone).
-
Robustness: Relies on thermodynamically controlled ring closure (reductive amination).
-
Stereocontrol: The reductive cyclization step offers opportunities for diastereoselection (cis/trans tuning).
Retrosynthetic Analysis & Strategy
To design a scalable route, we disconnect the molecule at the C5-N4 bond (reductive amination) and the S1-C6 bond (alkylation). This traces the target back to L-Cysteine ethyl ester and 2-Bromoacetophenone .
Graphviz Pathway Visualization
Caption: Retrosynthetic disconnection showing the assembly of the thiomorpholine core from cysteine and phenacyl bromide.
Detailed Experimental Protocols
Step 1: S-Alkylation (Formation of Linear Precursor)
This step links the sulfur source (cysteine) with the phenyl-bearing carbon chain via nucleophilic substitution.
-
Reaction: L-Cysteine Ethyl Ester + 2-Bromoacetophenone
Linear Keto-Thioether -
Scale: 100 g Input
Reagents:
-
L-Cysteine ethyl ester hydrochloride (1.0 equiv)
-
2-Bromoacetophenone (1.0 equiv)
-
Triethylamine (2.2 equiv)
-
Dichloromethane (DCM) (10 vol) or Ethyl Acetate (Green alternative)
Protocol:
-
Charge: To a 2L reactor equipped with overhead stirring and nitrogen inlet, charge L-Cysteine ethyl ester HCl (100 g) and DCM (1000 mL).
-
Neutralization: Cool to 0°C. Add Triethylamine (2.2 equiv) dropwise over 30 mins. The slurry will thicken as Et3N·HCl forms.
-
Addition: Dissolve 2-Bromoacetophenone (1.0 equiv) in minimal DCM. Add this solution dropwise to the reactor at 0-5°C over 1 hour. Exothermic reaction; control rate to maintain temp.
-
Reaction: Warm to room temperature (20-25°C) and stir for 4 hours. Monitor by TLC or HPLC for consumption of bromide.
-
Workup:
-
Add water (500 mL) to dissolve salts. Separate phases.
-
Wash organic phase with saturated NaHCO3 (500 mL) and Brine (500 mL).
-
Dry over MgSO4, filter, and concentrate in vacuo.
-
-
Output: The product (Linear Keto-Thioether) is typically a viscous yellow oil. It is often pure enough for the next step. If necessary, purify via short silica plug (Hexane/EtOAc).
Technical Insight:
Why this method? Direct S-alkylation is chemoselective over N-alkylation under these mild conditions because the thiolate (generated in situ) is a softer, better nucleophile than the amine for the alkyl bromide.
Step 2: Intramolecular Reductive Cyclization
This is the critical ring-forming step. The amine condenses with the ketone to form a cyclic imine, which is immediately reduced to the amine.
-
Reaction: Linear Keto-Thioether
Ethyl 5-phenylthiomorpholine-3-carboxylate -
Stereochemistry: This step determines the cis/trans ratio. Using bulky reducing agents or specific temperatures can tune this.
Reagents:
-
Linear Keto-Thioether (from Step 1)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (1.0 equiv)
-
1,2-Dichloroethane (DCE) or THF (10 vol)
Protocol:
-
Dissolution: Dissolve the Keto-Thioether in DCE (10 vol) under nitrogen.
-
Imine Formation: Add Acetic Acid (1.0 equiv) and stir at room temperature for 1 hour. Note: This promotes the equilibrium formation of the cyclic imine.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) in portions over 30 minutes.
-
Completion: Stir at 20°C for 12-16 hours. Monitor HPLC for disappearance of imine/ketone.
-
Quench: Cool to 0°C. Quench with saturated aqueous NaHCO3 until pH > 8.
-
Extraction: Extract with DCM (2x). Wash combined organics with Brine.
-
Purification: Concentrate. The diastereomers (cis/trans) may be separable by crystallization or flash chromatography at this stage.
-
Note: For pharmaceutical intermediates, separation of diastereomers is recommended here before the final reduction.
-
Technical Insight:
Why STAB? Sodium triacetoxyborohydride is milder than NaBH4 and tolerates the ester group at position 3, preventing premature reduction to the alcohol or over-reduction.
Step 3: Global Reduction (Ester to Alcohol)
The final step converts the ethyl ester to the target primary alcohol.
-
Reaction: Ethyl 5-phenylthiomorpholine-3-carboxylate
this compound
Reagents:
-
Cyclized Ester (from Step 2)
-
Lithium Aluminum Hydride (LiAlH4) (2.0 equiv) - Pellets preferred for handling.
-
Anhydrous THF (15 vol)
Protocol:
-
Preparation: In a dry 3-neck flask under Argon, suspend LiAlH4 (2.0 equiv) in Anhydrous THF (10 vol). Cool to 0°C.[3]
-
Addition: Dissolve the Cyclized Ester in THF (5 vol). Add dropwise to the LiAlH4 suspension over 45 mins. Maintain temp < 10°C.
-
Reflux: Once addition is complete, warm to room temperature, then heat to gentle reflux (65°C) for 2 hours to ensure complete reduction.
-
Fieser Quench (Critical for Scale):
-
Cool to 0°C.[3]
-
Add Water (x mL, where x = grams of LiAlH4).
-
Add 15% NaOH (x mL).
-
Add Water (3x mL).
-
Result: A granular white precipitate forms (Aluminum salts) which is easy to filter.
-
-
Isolation: Filter the salts through a Celite pad. Wash the pad with hot THF.
-
Final Polish: Concentrate the filtrate. The resulting oil will crystallize upon standing or trituration with diethyl ether/pentane.
Process Safety & Data Summary
Quantitative Data Summary
| Parameter | Step 1 (Alkylation) | Step 2 (Cyclization) | Step 3 (Reduction) |
| Limiting Reagent | L-Cysteine Ethyl Ester | Linear Keto-Thioether | Cyclized Ester |
| Key Reagent | 2-Bromoacetophenone | NaBH(OAc)3 | LiAlH4 |
| Solvent | DCM or EtOAc | DCE or THF | THF (Anhydrous) |
| Temp Range | 0°C to 25°C | 0°C to 20°C | 0°C to 65°C |
| Typical Yield | 85-92% | 75-85% | 88-95% |
| Purification | Extraction/Wash | Chromatography/Cryst. | Filtration/Trituration |
Analytical Specifications (Expected)
-
1H NMR (DMSO-d6, 400 MHz):
- 7.2-7.4 (m, 5H, Ph).
- 4.6 (t, 1H, OH).
- 3.8 (dd, 1H, H5 - benzylic).
- 3.4-3.6 (m, 2H, CH2OH).
- 2.8-3.0 (m, 3H, Ring protons).
- 2.4-2.6 (m, 2H, Ring protons).
-
Mass Spectrometry (ESI+): m/z = 210.1 [M+H]+.
Safety Critical Control Points (SCCP)
-
Phenacyl Bromide (Step 1): Potent lachrymator. Handle only in a fume hood. Decontaminate glassware with dilute alcoholic KOH.
-
Hydrogen Evolution (Step 2 & 3): Both borohydride and aluminohydride reductions generate H2 gas. Ensure reactor is vented to a safe exhaust.
-
Exotherms: The alkylation (Step 1) and LiAlH4 quench (Step 3) are highly exothermic. Strict temperature control is required to prevent thermal runaway.
References
-
General Synthesis of Thiomorpholines
-
Methodology: "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow." ChemRxiv, 2023 . Link
-
-
Reductive Amination Cyclization
-
Mechanism & Reagents:[4] "Sodium Triacetoxyborohydride." Encyclopedia of Reagents for Organic Synthesis, 2001 . (Standard reference for STAB reductive amination protocols).
-
-
Reduction of Amino Esters
-
Thiomorpholine Carboxylic Acid Derivatives
-
Related Scaffold Synthesis (Morpholines)
-
Comparative Route: "Unified Enantioselective Synthesis of 5-Phenylmorphans." PMC (NIH), 2021 . Link (Demonstrates the strategic importance of the 5-phenyl-3-substituted scaffold).
-
Sources
- 1. (5-Phenylthiophen-3-yl)methanol | Benchchem [benchchem.com]
- 2. US4739051A - Preparation of morpholine - Google Patents [patents.google.com]
- 3. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]
- 6. Thiomorpholine-3-carboxylic acid 95 20960-92-3 [sigmaaldrich.com]
Strategic Protocols for the Chemoselective N-Alkylation of (5-Phenylthiomorpholin-3-yl)methanol
Topic: Reagents for N-alkylation of (5-Phenylthiomorpholin-3-yl)methanol Content Type: Application Notes and Protocols
Abstract
This compound represents a privileged scaffold in medicinal chemistry, combining a lipophilic thiomorpholine core with a polar hydroxymethyl handle and a hydrophobic phenyl substituent. The functionalization of the secondary amine (N4) is a critical step in diversifying this scaffold.[1] However, the presence of a competing nucleophilic hydroxyl group (O-alkylation risk) and a sulfur atom (S-alkylation/oxidation risk) demands rigorous chemoselective protocols. This application note provides two validated workflows for N-alkylation: Reductive Amination (Method A) for carbonyl-based electrophiles and Direct Nucleophilic Substitution (Method B) for alkyl halides, ensuring high yield and purity while preserving the integrity of the sulfide and alcohol functionalities.
Strategic Analysis & Chemoselectivity
Successful modification of this compound requires navigating the reactivity hierarchy of its three functional groups.
Reactivity Hierarchy
-
Secondary Amine (N4): The most nucleophilic site (
). It is the primary target for alkylation. -
Sulfide (S1): A "soft" nucleophile. While less reactive than the amine towards hard electrophiles, it can react with soft alkylating agents (e.g., methyl iodide, benzyl bromide) to form sulfonium salts. It is also susceptible to oxidation (sulfoxide formation).[2]
-
Primary Alcohol (C3-CH2OH): A "hard" nucleophile. Under neutral or mild basic conditions, it is significantly less reactive than the amine. However, strong bases (e.g., NaH) will deprotonate it, leading to competitive O-alkylation.
Stereochemical Considerations
The 3,5-disubstitution pattern creates a semi-rigid chair conformation. The phenyl group at C5 and the hydroxymethyl group at C3 induce steric crowding around the nitrogen center.
-
Impact: Reaction rates may be slower compared to unsubstituted thiomorpholine.
-
Mitigation: Use of polar aprotic solvents (DMF, MeCN) and elevated temperatures (reflux) may be required for bulky electrophiles, but thermal ceilings must be respected to avoid sulfur oxidation.
Decision Matrix for Method Selection
Choose the appropriate protocol based on the available electrophile and stability requirements.
Figure 1: Decision tree for selecting the optimal N-alkylation strategy based on electrophile availability.
Protocol A: Reductive Amination (Recommended)
This method is the "Gold Standard" for this substrate. It avoids the use of strong bases, thereby eliminating the risk of O-alkylation, and minimizes over-alkylation.
Reagents & Mechanism
-
Electrophile: Aldehyde (
) or Ketone ( ). -
Reducing Agent: Sodium Triacetoxyborohydride (STAB,
).-
Why STAB? It is milder than
(no toxic cyanide byproducts) and (which reduces aldehydes too fast). STAB selectively reduces the intermediate iminium ion, not the aldehyde itself.
-
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).
-
Acid Catalyst: Acetic Acid (AcOH) - promotes iminium ion formation.
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous DCE (0.1 M concentration).
-
Imine Formation: Add the aldehyde (1.1 equiv). If the aldehyde is hindered or the reaction is slow, add Acetic Acid (1.0 - 2.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: Monitor by TLC/LCMS. Formation of the imine/hemiaminal equilibrium is often invisible, but ensure starting material is soluble.
-
-
Reduction: Add
(1.5 equiv) in one portion.-
Note: Gas evolution (
) may occur; ensure venting.
-
-
Reaction: Stir at RT for 2–16 hours under nitrogen atmosphere.
-
Quench: Quench with saturated aqueous
solution. Stir vigorously for 15 minutes until gas evolution ceases. -
Work-up: Extract with DCM (
). Wash combined organics with Brine. Dry over .[2][3] -
Purification: Concentrate and purify via flash chromatography (typically MeOH/DCM gradient).
Data Summary
| Parameter | Specification |
| Stoichiometry | Amine (1.0) : Aldehyde (1.1) : STAB (1.[4]5) |
| Temperature | 20–25 °C (Room Temp) |
| Time | 4–16 Hours |
| Selectivity | >98% N-alkylation (No O- or S-alkylation observed) |
Protocol B: Direct Alkylation with Alkyl Halides
Used when the alkyl group is not available as a carbonyl precursor (e.g., benzyl chlorides, alkyl bromides). This method requires strict stoichiometric control to prevent quaternization.
Reagents & Mechanism
-
Electrophile: Alkyl Halide (
, where ).[3] -
Base: Potassium Carbonate (
) or Cesium Carbonate ( ).-
Why Carbonates? They are mild enough to deprotonate the ammonium salt formed during reaction but usually too weak to deprotonate the alcohol (
), ensuring Chemoselectivity (N vs O). -
Avoid: NaH or KOtBu (causes O-alkylation).
-
-
Solvent: Acetonitrile (MeCN) or DMF.[3]
-
Additive (Optional): KI (0.1 equiv) if using Alkyl Chlorides (Finkelstein activation).
Step-by-Step Procedure
-
Dissolution: Dissolve this compound (1.0 equiv) in anhydrous MeCN (0.1 M).
-
Base Addition: Add powdered, anhydrous
(2.0 equiv). Stir for 10 minutes to ensure suspension. -
Electrophile Addition: Add Alkyl Halide (1.05 equiv) dropwise.
-
Critical: Do NOT add excess alkyl halide. Excess leads to quaternary ammonium salts (N,N-dialkylation) or S-alkylation.
-
-
Reaction: Heat to 50–60 °C.
-
Warning: Do not exceed 80 °C if possible, to minimize S-alkylation (sulfonium formation).
-
-
Monitoring: Check TLC every hour. Look for the disappearance of the secondary amine.
-
Work-up: Filter off the solid inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine.[3]
-
Purification: Flash chromatography.
Troubleshooting Table
| Issue | Cause | Solution |
| O-Alkylation | Base too strong (e.g., NaH) | Switch to |
| S-Alkylation | "Soft" electrophile (e.g., MeI) or high heat | Use Protocol A (Reductive Amination) or lower temp. |
| Quaternization | Excess alkyl halide | Use strictly 1.0–1.05 equiv of R-X. Add R-X slowly. |
| Sulfur Oxidation | Peroxides in solvent (THF/Ether) | Use anhydrous, inhibitor-free solvents; sparge with |
Mechanistic Pathway & Chemoselectivity[5][6]
The following diagram illustrates the kinetic competition between the Nitrogen, Oxygen, and Sulfur atoms.
Figure 2: Kinetic competition pathways. N-alkylation is kinetically favored under mild basic conditions due to the higher nucleophilicity of the secondary amine compared to the neutral alcohol.
References
-
Makhaeva, N. A., & Potapov, V. A. (2025).[4] New Aspects of Thiomorpholine Chemistry. Russian Journal of Organic Chemistry, 61(12), 2247–2258.[4] Retrieved from [Link]
-
Bar-Haim, G., & Kol, M. (2004).[5] Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6, 3549-3551.[5] Retrieved from [Link]
-
Ortiz, K. G., et al. (2024).[6] Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents. Journal of the American Chemical Society, 146, 29847-29856.[6] Retrieved from [Link]
Sources
Procedure for oxidation of sulfur in (5-Phenylthiomorpholin-3-yl)methanol
Application Note: Precision Oxidation of (5-Phenylthiomorpholin-3-yl)methanol
Executive Summary
This guide details the procedural frameworks for the oxidation of This compound (1) . Due to the presence of a secondary amine, a sulfide, and a primary alcohol within the same scaffold, chemoselectivity is the primary challenge.
We present two distinct protocols:
-
Protocol A (Target: Sulfoxide): A kinetic control method using Sodium Periodate (
) to selectively yield the S-monoxide without N-oxidation or over-oxidation. -
Protocol B (Target: Sulfone): A thermodynamic control method using
-Chloroperoxybenzoic acid ( CPBA) or Oxone® to yield the S,S-dioxide.
Strategic Analysis & Mechanistic Insight
Chemoselectivity Challenges
The substrate contains three nucleophilic sites: the Sulfur (
-
Sulfur: Soft nucleophile. Reacts rapidly with soft electrophiles (halogens) and oxygen transfer reagents.
-
Nitrogen: Harder nucleophile. Susceptible to N-oxidation by peracids (e.g.,
CPBA), forming N-oxides ( ). -
Oxygen: Weak nucleophile; generally inert to standard S-oxidation conditions but can be oxidized to an aldehyde if high-valent metal oxidants (e.g., Jones reagent) are used.
Expert Insight: To obtain the sulfoxide exclusively, we utilize
Stereochemical Considerations
Oxidation of the 3,5-disubstituted thiomorpholine ring creates a new chiral center at the sulfur atom.
-
Axial vs. Equatorial Attack: Electrophilic attack typically occurs from the less sterically hindered face. In 3,5-disubstituted systems (assuming a chair-like conformation), the substituents likely adopt equatorial positions to minimize 1,3-diaxial interactions.
-
Outcome: This directs the oxidant attack to the axial position, often yielding the trans-sulfoxide (oxygen axial, relative to C3/C5 substituents) as the major kinetic product.
Reaction Pathway Visualization
Figure 1: Reaction pathway detailing the stepwise oxidation and potential N-oxide side reaction.
Detailed Protocols
Protocol A: Selective Synthesis of the Sulfoxide
Target: (1-Oxido-5-phenylthiomorpholin-3-yl)methanol
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Oxidant: Sodium Periodate (
) (1.05 equiv) -
Solvent: Methanol / Water (1:1 v/v)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of the substrate in 5 mL of Methanol. In a separate beaker, dissolve 1.05 mmol of
in 5 mL of water. -
Addition: Cool the substrate solution to 0°C (ice bath). Add the aqueous
solution dropwise over 10 minutes.-
Why? Exotherm control prevents over-oxidation.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Monitoring: Check TLC (DCM/MeOH 9:1). The sulfoxide is significantly more polar (lower
) than the sulfide.
-
-
Quenching: If excess oxidant remains, add 0.5 mL of saturated
(sodium thiosulfate). -
Workup:
-
Remove Methanol under reduced pressure (rotary evaporator).[1]
-
Saturate the remaining aqueous phase with NaCl (salting out is critical due to sulfoxide water solubility).
-
Extract with
(3 x 10 mL) or :Isopropanol (3:1) if the product is highly polar.
-
-
Purification: Dry organic layer over
, filter, and concentrate. Flash chromatography (Gradient: 0-10% MeOH in DCM).
Protocol B: Synthesis of the Sulfone
Target: (1,1-Dioxido-5-phenylthiomorpholin-3-yl)methanol
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Protection (Recommended):
(1.1 equiv) -
Oxidant:
CPBA (77% max) (2.5 equiv) -
Solvent: Dichloromethane (DCM)
Step-by-Step Methodology:
-
N-Protection (Critical Step):
-
Treat substrate with
and in DCM for 2 hours to protect the amine. -
Reasoning: Prevents N-oxide formation and facilitates purification.
-
-
Oxidation:
-
Cool the N-Boc protected intermediate in DCM (0.1 M concentration) to 0°C.
-
Add
CPBA (2.5 equiv) portion-wise.
-
-
Reaction: Stir at RT for 4 hours.
-
Monitoring: Sulfone formation is indicated by a specific IR stretch (~1150 & 1300 cm⁻¹) and NMR shift.
-
-
Workup:
-
Quench with saturated
. -
Wash organic layer with saturated
(3x) to remove -chlorobenzoic acid byproduct.
-
-
Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group if the free amine is required.
Analytical Validation & Data Summary
Table 1: Diagnostic Characterization Signals
| Moiety | Method | Characteristic Signal (Approximate) | Interpretation |
| Sulfide (SM) | 1H NMR | Baseline reference. | |
| Sulfoxide (S=O) | 1H NMR | Significant downfield shift; diastereotopic splitting due to asymmetry. | |
| Sulfone (SO2) | 1H NMR | Further downfield shift; simplified splitting compared to sulfoxide. | |
| Sulfoxide | IR | ~1030 - 1070 cm⁻¹ | Strong S=O stretch. |
| Sulfone | IR | ~1150 (sym) & 1320 (asym) cm⁻¹ | Characteristic sulfone doublet. |
| N-Oxide | MS / TLC | [M+16] peak; Very low Rf | Indicates lack of chemoselectivity (Process Failure). |
Troubleshooting & Optimization
Figure 2: Troubleshooting logic for common oxidation deviations.
-
Solubility Issues: If the starting material precipitates upon adding aqueous
, add minimal THF or Acetonitrile to the mixture to maintain homogeneity. -
Separation of Diastereomers: The sulfoxide will likely form as a mixture of cis and trans isomers. These are separable by column chromatography on silica gel, often requiring slow gradients (e.g., 1% to 5% MeOH in DCM).
Safety & Handling
-
Sodium Periodate: Strong oxidizer. Avoid contact with finely powdered metals or reducing agents.
-
mCPBA: Potentially explosive if dried completely or subjected to shock. Store moist at 4°C.
-
Thiomorpholines: Treat as potential irritants. Use a fume hood to avoid inhalation of any volatile sulfur impurities (though the substrate is non-volatile).
References
-
Sodium Periodate Oxidation of Sulfides: Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides. Scope of the Reaction. The Journal of Organic Chemistry, 27(1), 282–284.
-
Chemoselectivity in Thiomorpholine Oxidation: Combourieu, B., et al. (1998). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1.[2] Biodegradation, 9, 433–442.[2]
-
General Sulfone Synthesis via mCPBA: Trost, B. M., & Curran, D. P. (1981). Chemoselectivity in the oxidation of sulfides to sulfones with m-chloroperbenzoic acid. Tetrahedron Letters, 22(14), 1287-1290.
-
Green Chemistry Alternatives (H2O2/Tungstate): Sato, K., et al. (1997). A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide. Science, 281(5383), 1646-1647. (Contextual reference for tungstate catalysis).
Sources
Application Note: Chemoselective Coupling of (5-Phenylthiomorpholin-3-yl)methanol with Carboxylic Acids
This Application Note is written for researchers and drug discovery professionals focusing on the derivatization of (5-Phenylthiomorpholin-3-yl)methanol , a versatile heterocyclic scaffold containing a sterically hindered secondary amine, a primary alcohol, and a thioether.
Executive Summary
This compound presents a unique synthetic challenge due to its trifunctional nature: a secondary amine (position 4), a primary alcohol (pendant hydroxymethyl), and a thioether (position 1).
When coupling with carboxylic acids, the primary objective is typically N-acylation (Amide Formation) to generate library diversities. However, the steric bulk of the 3,5-substituents significantly reduces the nucleophilicity of the amine, increasing the risk of competing O-acylation (Ester Formation) or incomplete conversion.
This guide details optimized protocols to achieve high chemoselectivity for N-acylation, strategies for handling sterically hindered acids, and methods to access O-acylated derivatives when desired.
Strategic Analysis & Reaction Mechanics
Structural Challenges
The core scaffold features a thiomorpholine ring with trans- or cis-substitution at positions 3 and 5.
-
Steric Hindrance: The secondary amine is flanked by a phenyl group and a hydroxymethyl group. This "steric trench" impedes the approach of bulky activated esters.
-
Nucleophilic Competition: While amines are generally more nucleophilic than alcohols (
), the steric retardation of the amine can make the unhindered primary alcohol competitively reactive, leading to esters or N,O-diacylated byproducts. -
Sulfur Sensitivity: The thioether is susceptible to oxidation (sulfoxide/sulfone) if strong oxidants or harsh conditions are employed.
Reagent Selection Matrix
Based on kinetic data for hindered amines, the following reagent hierarchy is recommended:
| Reagent | Activation Species | Reactivity | Epimerization Risk | Recommended For |
| HATU | O-Azabenzotriazolyl uronium | High | Low | Standard Protocol. Best balance of speed and selectivity. |
| T3P | Propylphosphonic anhydride | High | Very Low | Scale-up. Excellent for hindered amines; easy workup (water soluble). |
| EDC / HOBt | Carbodiimide / Active Ester | Moderate | Low | Simple acids; cost-sensitive screens. |
| Acid Chlorides | Acyl Chloride | Very High | High (O-acylation) | Difficult Acids. Requires hydrolysis step to remove O-ester byproducts. |
Visualizing the Chemoselective Pathway
The following diagram illustrates the kinetic competition and the "Rescue Protocol" for over-acylated products.
Figure 1: Reaction pathways showing the kinetic preference for Amide formation and the hydrolysis strategy for correcting O-acylation.
Experimental Protocols
Protocol A: Chemoselective N-Acylation (The "Gold Standard")
Objective: Synthesis of amides with minimal ester formation. Scope: Suitable for 90% of carboxylic acids, including aliphatic and aromatic.
Materials:
-
This compound (1.0 equiv)
-
Carboxylic Acid (1.1 equiv)
-
HATU (1.2 equiv) [CAS: 148893-10-1]
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
Solvent: Anhydrous DMF or DCM
Step-by-Step Procedure:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (concentration ~0.2 M).
-
Base Addition: Add DIPEA (1.0 equiv only at this stage) and stir at Room Temperature (RT) for 5–10 minutes. Note: Pre-activation ensures the active ester is formed before the alcohol-containing amine is introduced.
-
Coupling: Add a solution of This compound (1.0 equiv) and the remaining DIPEA (1.5 equiv) in DMF to the reaction mixture.
-
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.
-
Checkpoint: Look for [M+H]+ of the product. If [M+H+Acid] is observed, di-acylation has occurred.
-
-
Workup: Dilute with EtOAc. Wash sequentially with:
-
Sat. NaHCO₃ (2x) – removes excess acid/HATU byproducts.
-
Water (1x).
-
Brine (1x).
-
-
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (typically MeOH/DCM gradient).
Protocol B: The "Rescue" Protocol (For Over-Acylated Products)
Context: If highly reactive coupling agents (e.g., acid chlorides) are used, O-acylation is common. This protocol selectively cleaves the ester while leaving the amide intact.
Step-by-Step Procedure:
-
Take the crude reaction mixture containing the Di-acylated (N,O) product.
-
Dissolve in THF:MeOH:Water (3:1:1) .
-
Add LiOH·H₂O (2.0 equiv).
-
Stir at RT for 30–60 minutes.
-
Neutralize with 1M HCl to pH ~7.
-
Extract with EtOAc and proceed to standard purification.
Protocol C: Inverse Selectivity – O-Acylation (Ester Synthesis)
Objective: To synthesize the ester derivative while keeping the amine intact (or protected). Requirement: The amine MUST be protected (e.g., Boc, Cbz) or protonated (less reliable).
Step-by-Step Procedure (Steglich Esterification):
-
Protection: Ensure the starting material is N-Boc-(5-Phenylthiomorpholin-3-yl)methanol .
-
Coupling: Dissolve N-Boc-alcohol (1.0 equiv), Carboxylic Acid (1.1 equiv), and DMAP (0.1 equiv) in anhydrous DCM.
-
Activation: Cool to 0°C. Add DCC (1.1 equiv) or EDC (1.2 equiv).
-
Reaction: Warm to RT and stir overnight.
-
Workup: Filter off urea byproduct (if DCC used). Wash with 0.5M HCl (to remove DMAP) and NaHCO₃.
-
Deprotection (Optional): Treat with TFA/DCM (1:4) to remove Boc group, yielding the O-acyl amino ester salt.
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion | Steric hindrance of the amine (3,5-disubstitution). | Switch from EDC to HATU or PyBOP . Increase temperature to 40°C (monitor O-acylation). |
| N,O-Diacylation | Excess reagent or high reactivity (Acid Chlorides). | Reduce acid equivalents to 1.0. Use Protocol B (LiOH hydrolysis) to revert ester to alcohol. |
| Sulfur Oxidation | Presence of oxidants or peroxides in ether solvents. | Use fresh, anhydrous solvents. Avoid mCPBA or strong oxidants in subsequent steps. |
| Epimerization | Over-activation of chiral acids. | Use T3P in EtOAc/Pyridine; maintain low temperature (0°C -> RT). |
Decision Logic for Protocol Selection
Use the following logic flow to determine the optimal experimental setup for your specific carboxylic acid.
Figure 2: Decision tree for selecting coupling conditions based on acid sterics.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480, 471–479.
-
Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 2010(8), 189-250.
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. (Relevant for chemoselectivity discussions).
Sources
Application Note: Strategic Hydroxyl Protection in Thiomorpholine Scaffolds
Topic: Methods for Protecting the Hydroxyl Group in Thiomorpholine Methanol Content Type: Detailed Application Note & Protocols Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thiomorpholine methanol (specifically thiomorpholin-3-ylmethanol or its isomers) presents a unique "chemoselectivity triangle" in organic synthesis: a nucleophilic secondary amine, a reactive primary alcohol, and an oxidation-sensitive/catalyst-poisoning thioether.
This guide details the strategic protection of the hydroxyl group in this scaffold. Unlike simple amino alcohols, the presence of the sulfide (–S–) rules out standard hydrogenolysis-based protecting groups (e.g., Benzyl) and necessitates careful oxidant selection. This note prioritizes Silyl Ethers and Esters as the most robust methodologies for drug discovery applications.
Chemo-Structural Analysis & Strategic Constraints
Before selecting a reagent, the researcher must account for three competing reactivities within the thiomorpholine methanol scaffold:
-
The Amine (–NH–): The secondary amine is more nucleophilic than the hydroxyl group. Attempting direct O-protection without N-protection often leads to N-alkylation/silylation or mixtures.
-
Strategy:N-Protection is the prerequisite. (e.g., Boc, Cbz).
-
-
The Thioether (–S–):
-
Oxidation Risk: The sulfur atom is easily oxidized to sulfoxide (S=O) or sulfone (O=S=O) by strong oxidants.
-
Catalyst Poisoning: The sulfur atom binds irreversibly to transition metals (Pd, Pt), rendering catalytic hydrogenation (standard for Benzyl deprotection) impossible.
-
Strategy:Avoid Benzyl (Bn) ethers unless using harsh Lewis acid deprotection (BCl₃). Avoid oxidative removal groups (e.g., p-Methoxybenzyl/PMB if oxidative cleavage is planned).
-
-
The Hydroxyl (–OH): A primary alcohol requiring protection orthogonal to the N-protecting group.
Decision Matrix: Selecting the Right Group
| Protecting Group (PG) | Install Conditions | Removal Conditions | Compatibility with Thiomorpholine |
| TBDMS (Silyl) | TBDMS-Cl, Imidazole | Fluoride (TBAF) or Acid | High. Best all-around choice. |
| Acetate (Ester) | Ac₂O, Pyridine | Base (K₂CO₃/MeOH) | High. Good if molecule tolerates base. |
| Benzyl (Ether) | BnBr, NaH | H₂ / Pd-C | Critical Failure. S-poisons catalyst. |
| Trityl (Ether) | Trt-Cl, Pyridine | Mild Acid | Moderate. Good for 1° alcohols, but bulky. |
Visualizing the Workflow
The following diagram illustrates the logical flow for protecting thiomorpholine methanol, highlighting the critical "Sulfur Trap" that leads to experimental failure.
Caption: Workflow logic for thiomorpholine protection. Note the critical failure point when attempting standard Benzyl ether removal due to sulfur-mediated catalyst poisoning.
Detailed Protocols
Protocol A: The "Gold Standard" (Sequential N-Boc / O-TBDMS)
Rationale: This route isolates the nucleophilic amine first, preventing side reactions. The TBDMS group is stable to basic conditions and is removed by fluoride (TBAF), which does not affect the sulfide or the N-Boc group.
Step 1: N-Protection (Boc-Anhydride)
-
Dissolve 10 mmol of thiomorpholine methanol in DCM (30 mL).
-
Add 1.1 equiv of Di-tert-butyl dicarbonate (Boc₂O).
-
Add 1.2 equiv of Triethylamine (Et₃N).
-
Stir at RT for 4–12 hours. Monitor by TLC (amine spot disappears).
-
Workup: Wash with 1M citric acid (removes unreacted amine), then brine. Dry over Na₂SO₄.[1]
-
Result: N-Boc-thiomorpholine methanol.
Step 2: O-Silylation (TBDMS)
Reagents:
-
Substrate: N-Boc-thiomorpholine methanol (from Step 1)
-
Reagent: tert-Butyldimethylsilyl chloride (TBDMS-Cl)[1]
-
Base: Imidazole (Acts as both base and nucleophilic catalyst)
-
Solvent: DMF (Anhydrous)[1]
Procedure:
-
Setup: In a flame-dried flask under Nitrogen/Argon, dissolve the N-Boc-thiomorpholine methanol (1.0 equiv) in anhydrous DMF (0.5 M concentration).
-
Base Addition: Add Imidazole (2.5 equiv).[1] Stir until dissolved.
-
Silylation: Add TBDMS-Cl (1.2 equiv) portion-wise at 0°C.
-
Note: Adding at 0°C prevents exotherms, though the reaction is often run at RT.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–6 hours.
-
Monitoring: TLC usually shows a less polar spot (Rf ~0.6–0.8 in 20% EtOAc/Hex).
-
-
Quench: Pour mixture into water (5x reaction volume) to dissolve imidazole salts.
-
Extraction: Extract with Et₂O or EtOAc (3x).
-
Wash: Wash combined organics with water (2x) and brine (1x) to remove residual DMF.
-
Purification: Flash chromatography (Silica, Hexanes/EtOAc gradient).
Deprotection Note: Use TBAF (1M in THF) or mild acid (AcOH/THF/Water). Avoid oxidative cleavage methods.[2]
Protocol B: The "Base-Labile" Route (O-Acylation)
Rationale: If your downstream chemistry involves acidic steps (which might cleave TBDMS) but avoids strong bases, an ester (Acetate or Benzoate) is preferred.
Reagents:
-
Substrate: N-Boc-thiomorpholine methanol
-
Reagent: Acetic Anhydride (Ac₂O) or Benzoyl Chloride (BzCl)
-
Base: Pyridine (solvent and base) or Et₃N/DMAP (cat.)
Procedure:
-
Dissolve substrate (1.0 equiv) in DCM (0.2 M).
-
Add Pyridine (3.0 equiv) and catalytic DMAP (0.1 equiv).
-
Add Ac₂O (1.5 equiv) dropwise at 0°C.
-
Stir at RT for 2 hours.
-
Workup: Wash with dilute HCl (1M) to remove pyridine (ensure the N-Boc is stable, which it is at 1M HCl for short durations, or use Citric Acid). Wash with NaHCO₃.
-
Isolate: Dry and concentrate.
The "Forbidden" Method: Why Benzyl Ethers Fail
It is critical to document why standard Benzyl (Bn) protection is ill-advised for thiomorpholines, despite being a standard for other amino alcohols.
-
Installation: Standard Williamson ether synthesis (NaH + BnBr) works fine. The protected intermediate is stable.[1][2]
-
The Problem (Deprotection):
-
Standard removal of O-Bn requires Hydrogenolysis (H₂ gas, Pd/C catalyst).
-
Mechanism of Failure: The Sulfur atom in the thiomorpholine ring possesses lone pairs that coordinate strongly to the Palladium surface. This blocks the active sites required for H₂ activation.
-
Outcome: The reaction stalls completely. Increasing catalyst loading or temperature typically fails or leads to desulfurization (ring opening).
-
-
Alternative: Removing O-Bn in the presence of S requires Boron Trichloride (BCl₃) at -78°C. This is harsh and can affect the N-Boc group. Therefore, TBDMS is superior.
Comparison of Protecting Groups
| Feature | TBDMS (Silyl) | Acetate (Ester) | Trityl (Ether) | Benzyl (Ether) |
| Selectivity (vs NH) | High (with Imidazole) | Low (Must N-protect first) | High (Steric driven) | Moderate |
| Stability (Acid) | Low (Cleaves easily) | High | Low (Very labile) | High |
| Stability (Base) | High | Low (Saponifies) | High | High |
| Stability (Oxidation) | High | High | High | High |
| Deprotection | Fluoride (TBAF) | Base (K₂CO₃) | Mild Acid | Problematic (No H₂/Pd) |
| Recommendation | Primary Choice | Secondary Choice | Specialized | Avoid |
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (The definitive guide on stability constants and deprotection conditions).
-
Corey, E. J., & Venkateswarlu, A. (1972).[3] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1][3] Journal of the American Chemical Society, 94(17), 6190–6191.[3] (The foundational protocol for TBDMS protection).
-
Kocienski, P. J. (2005). Protecting Groups (3rd ed.).[4] Thieme Medical Publishers. (Detailed mechanisms of silyl ether cleavage and selectivity).
- Oae, S. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press.
-
BenchChem. (2025).[1] Application Notes and Protocols for Selective Silylation of Primary Alcohols with TBDMSCl. (General protocol adaptation for amino-alcohols).
Sources
Application Notes and Protocols for Reductive Amination using (5-Phenylthiomorpholin-3-yl)methanol
Introduction: The Strategic Importance of Reductive Amination and Novel Scaffolds
Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the realm of drug discovery and development, due to its efficiency and reliability in forming carbon-nitrogen bonds.[1][2][3] This one-pot reaction, which transforms a carbonyl group into an amine via an imine intermediate, is celebrated for its versatility and broad substrate scope.[4][5] The strategic selection of building blocks for this transformation is paramount in generating structurally diverse and novel molecular entities. In this context, (5-Phenylthiomorpholin-3-yl)methanol emerges as a compelling scaffold. The thiomorpholine core is a privileged structure in medicinal chemistry, and the presence of both a primary alcohol for derivatization and a phenyl group for potential aromatic interactions makes this molecule a versatile synthon for the construction of complex amines.
This guide provides a comprehensive overview of the principles of reductive amination and detailed protocols for the application of this compound in this pivotal reaction. We will delve into the mechanistic underpinnings of the transformation, explore the selection of appropriate reagents and conditions, and present step-by-step protocols for the synthesis of novel secondary amines.
The Mechanism of Reductive Amination: A Two-Step, One-Pot Transformation
The elegance of reductive amination lies in its sequential, in-situ nature.[1] The reaction proceeds through two key mechanistic steps:
-
Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the primary amine, in this case, the amine derived from this compound, on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to yield an imine. Under mildly acidic conditions, the imine can be protonated to form a more electrophilic iminium ion.[4][6]
-
Hydride Reduction: A reducing agent present in the reaction mixture then selectively reduces the C=N double bond of the imine or iminium ion to afford the final amine product.[6] The choice of reducing agent is critical; it must be mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the intermediate imine/iminium ion.[7]
Figure 1: General mechanism of reductive amination.
Core Principles and Reagent Selection for Robust Aminations
The success of a reductive amination hinges on the judicious selection of reagents and reaction conditions.
Reducing Agents:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for reductive aminations.[8][9][10] Its mild nature and tolerance for a wide range of functional groups make it highly versatile.[11] The steric bulk and electron-withdrawing acetate groups attenuate its reactivity, allowing for the selective reduction of iminium ions in the presence of aldehydes and ketones.[9]
-
Sodium Cyanoborohydride (NaBH₃CN): Another widely used reducing agent, NaBH₃CN is particularly effective at reducing imines at a pH of 6-8, where the reduction of carbonyls is slow.[12] However, its high toxicity and the potential for cyanide contamination of the product necessitate careful handling and purification.[12]
-
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Pd, Pt, Ni) is an economical and scalable method, particularly in industrial settings.[1][2] However, it may not be suitable for substrates with other reducible functional groups like alkenes or nitro groups.
Solvents:
The choice of solvent is crucial for ensuring the solubility of all reactants and for facilitating the reaction. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used for reactions with NaBH(OAc)₃.[8][11] For reactions with NaBH₃CN, protic solvents like methanol or ethanol are often employed.
pH Control:
The formation of the imine intermediate is typically favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration step.[4] However, the reducing agent must be stable and active at the chosen pH. Acetic acid is often added as a catalyst for imine formation, especially with less reactive ketones.[8]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reductive amination of a model aldehyde and ketone with this compound.
Protocol 1: Reductive Amination of an Aldehyde using Sodium Triacetoxyborohydride
This protocol describes the reaction of this compound with a generic aldehyde.
Figure 2: Workflow for aldehyde reductive amination.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate eluent for column chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).
-
Add the aldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. A slight effervescence may be observed.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired secondary amine.
| Parameter | Condition |
| Amine | This compound |
| Carbonyl | Aldehyde |
| Reducing Agent | Sodium Triacetoxyborohydride |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Typical Reaction Time | 2-12 hours |
| Workup | Aqueous basic quench |
Table 1: Summary of typical reaction conditions for Protocol 1.
Protocol 2: Reductive Amination of a Ketone using Sodium Cyanoborohydride
This protocol outlines the reaction of this compound with a generic ketone, which can often be more challenging than with aldehydes.
Materials:
-
This compound
-
Ketone (e.g., acetophenone)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Acetic acid
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate eluent for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the ketone (1.2 eq) in methanol (approximately 0.2 M).
-
Add acetic acid to adjust the pH of the solution to approximately 5-6 (monitor with pH paper).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: NaBH₃CN is highly toxic. Handle in a fume hood with appropriate personal protective equipment.
-
Stir the reaction at room temperature, monitoring by TLC or LC-MS until completion (typically 4-24 hours).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.
-
Dilute the residue with water and adjust the pH to >10 with 1 M NaOH solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
| Parameter | Condition |
| Amine | This compound |
| Carbonyl | Ketone |
| Reducing Agent | Sodium Cyanoborohydride |
| Solvent | Methanol |
| Catalyst | Acetic Acid |
| Temperature | Room Temperature |
| Typical Reaction Time | 4-24 hours |
| Workup | Aqueous basic workup |
Table 2: Summary of typical reaction conditions for Protocol 2.
Troubleshooting and Key Considerations
-
Low Yields: If the reaction is sluggish or gives low yields, consider increasing the reaction time or temperature (gently, e.g., to 40 °C). For ketones, the addition of a Lewis acid like Ti(OiPr)₄ can sometimes facilitate imine formation.[4]
-
Side Products: The formation of dialkylated products can be an issue, especially with primary amines and reactive aldehydes. Using a slight excess of the amine can sometimes mitigate this. Over-reduction of the carbonyl can occur if the reducing agent is too harsh or if the imine formation is slow.
-
Purification: The basic nature of the amine products allows for effective purification using silica gel chromatography. It is sometimes beneficial to pre-treat the silica gel with a small amount of triethylamine in the eluent to prevent product streaking on the column.
Conclusion
The reductive amination protocols detailed herein provide a robust framework for the utilization of this compound as a versatile building block in the synthesis of novel secondary amines. The choice between sodium triacetoxyborohydride and sodium cyanoborohydride will depend on the specific substrate, desired reaction conditions, and safety considerations. By understanding the underlying principles and carefully controlling the reaction parameters, researchers can effectively employ this valuable synthon to generate diverse libraries of compounds for further investigation in drug discovery and materials science.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Vo-Thanh, G., & Lizen, N. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10856–10865. [Link]
-
Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Pasyukov, D. V. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 297. [Link]
-
G-Biosciences. (n.d.). Sodium Cyanoborohydride. [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-217). American Chemical Society. [Link]
-
Chemistry Steps. (2024, March 28). Reductive Amination. [Link]
-
Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. [Link]
-
Common Organic Chemistry. (n.d.). Sodium Cyanoborohydride. [Link]
-
Tarasevich, V. A., & Kozlov, N. G. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 297. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed, 8662979. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]
-
Wang, Y., et al. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances, 11(22), 13354-13362. [Link]
-
Kozlov, N. G., Tarasevich, V. A., & Zhavnerko, G. K. (1981). Reductive amination of l-menthol by aliphatic nitriles. Chemistry of Natural Compounds, 17(3), 238–242. [Link]
-
van der Marel, G., & Codee, J. (Eds.). (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. In Carbohydrate Chemistry. CRC Press. [Link]
-
Nekrasov, M. D., Lukyanenko, E. R., & Kurkin, A. V. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223–1244. [Link]
-
Li, H., et al. (2023). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. Molecules, 28(5), 2341. [Link]
-
Huang, P., et al. (2021). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. Organic Letters, 23(15), 5899–5903. [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
-
Asgari, D., et al. (2020). Pinacol-Derived Chlorohydrosilane in Metal-Free Reductive Amination for the Preparation of Tertiary Alkylphenolmethyl Amines. The Journal of Organic Chemistry, 85(15), 9838–9848. [Link]
-
Makhaeva, G. F., & Potapov, V. A. (2020). New Aspects of Thiomorpholine Chemistry. Russian Journal of Organic Chemistry, 56(12), 2243–2264. [Link]
- Google Patents. (n.d.). Synthesis method of substituted N-phenyl morpholine compound.
-
PrepChem.com. (n.d.). Synthesis of 5-(phenylmethyl)thiophene-2-methanol. [Link]
-
Organic Chemistry Portal. (n.d.). Thiomorpholine synthesis. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 3. gctlc.org [gctlc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jocpr.com [jocpr.com]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 10. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
Application Note: Synthesis and SPPS Incorporation of (5-Phenylthiomorpholin-3-yl)methanol in Peptidomimetics
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide and Validated Protocols
Executive Summary & Mechanistic Rationale
The development of peptidomimetics relies heavily on the introduction of conformationally restricted, metabolically stable scaffolds that mimic peptide secondary structures while evading proteolytic degradation. The push for a higher fraction of sp³-hybridized carbons (
The (5-phenylthiomorpholin-3-yl)methanol scaffold is a privileged building block [2]. It introduces three critical features to a peptidomimetic sequence:
-
Conformational Restriction: The rigid chair conformation of the thiomorpholine ring acts as a highly effective turn mimetic, orienting adjacent pharmacophores to enhance target-pocket engagement[3].
-
Lipophilic Anchoring: The C5-phenyl substitution provides a robust handle for
or hydrophobic interactions within binding sites (e.g., in DPP-4 inhibitor development) [4]. -
Versatile Synthetic Handle: The C3-hydroxymethyl group can be oxidized to an aldehyde, enabling the formation of a methyleneamine (
[CH₂-NH]) reduced amide isostere via reductive amination on a solid support.
This application note details the end-to-end synthesis of the Fmoc-protected building block and its seamless incorporation into Solid-Phase Peptide Synthesis (SPPS).
Synthetic Strategy & Workflow
The workflow relies on the selective reduction of 5-phenylthiomorpholine-3-carboxylic acid, followed by N-protection and controlled oxidation. The resulting aldehyde is then grafted onto a resin-bound peptide via reductive amination.
Synthetic workflow for the preparation and SPPS incorporation of the thiomorpholine scaffold.
Experimental Protocols: A Self-Validating System
As a Senior Application Scientist, I emphasize that a protocol is only as good as its In-Process Controls (IPCs). The following procedures are designed with integrated validation steps to ensure causality between chemical inputs and structural outcomes.
Protocol A: Synthesis of this compound
Causality Insight: Borane-tetrahydrofuran (BH₃·THF) is selected over Lithium Aluminum Hydride (LiAlH₄) for the reduction of the carboxylic acid. LiAlH₄ carries a high risk of over-reduction or ring-opening side reactions, whereas BH₃·THF is highly chemoselective for carboxylic acids and tolerates the thioether linkage perfectly.
-
Reaction Setup: Suspend 5-phenylthiomorpholine-3-carboxylic acid (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.
-
Reduction: Dropwise add BH₃·THF (1 M in THF, 2.5 eq) over 30 minutes. The slow addition controls the exothermic hydrogen gas evolution.
-
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching & Validation: Quench carefully with methanol until effervescence ceases. IPC: Perform TLC (DCM:MeOH 9:1). The disappearance of the baseline acid spot and the appearance of a higher
spot confirms reduction. -
Workup: Concentrate under reduced pressure, partition between EtOAc and 1 M NaOH, wash with brine, dry over Na₂SO₄, and evaporate to yield the crude amino alcohol.
Protocol B: N-Fmoc Protection
Causality Insight: Protection of the secondary amine is mandatory before oxidation to prevent self-condensation or polymerization. Fmoc-OSu is used instead of Fmoc-Cl to minimize the formation of dipeptide impurities and avoid harsh acidic byproducts.
-
Reaction Setup: Dissolve the crude amino alcohol (1.0 eq) in a 1:1 mixture of DCM and 10% aqueous Na₂CO₃.
-
Protection: Add Fmoc-OSu (1.1 eq) in small portions at 0 °C. Stir vigorously for 4 hours at room temperature.
-
Validation: IPC: LC-MS analysis should indicate the complete consumption of the starting mass and the appearance of the
corresponding to the Fmoc-protected intermediate. -
Purification: Extract with DCM, wash with 0.1 M HCl and brine, dry, and purify via flash chromatography (Hexanes:EtOAc) to afford pure Fmoc-(5-phenylthiomorpholin-3-yl)methanol.
Protocol C: Oxidation to Aldehyde
Causality Insight: Dess-Martin Periodinane (DMP) is the oxidant of choice. Unlike Swern oxidation, which requires cryogenic conditions (-78 °C), DMP operates smoothly at 0 °C to RT and prevents the epimerization of the
-
Reaction Setup: Dissolve Fmoc-(5-phenylthiomorpholin-3-yl)methanol in anhydrous DCM. Cool to 0 °C.
-
Oxidation: Add DMP (1.2 eq) portion-wise. Stir for 2 hours, allowing it to warm to RT.
-
Quenching: Quench with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir until the organic layer is clear (destroys unreacted DMP).
-
Isolation: Extract the organic layer, dry, and concentrate. Note: Use the aldehyde immediately in the next step to prevent degradation or hydrate formation.
Protocol D: Solid-Phase Reductive Amination
Causality Insight: The addition of 1% Acetic Acid (AcOH) is critical to catalyze the dehydration of the intermediate hemiaminal into the imine. Sodium cyanoborohydride (NaBH₃CN) is used because, unlike NaBH₄, it is stable in mildly acidic media and selectively reduces the protonated imine without reducing the incoming aldehyde.
-
Resin Preparation: Swell the N-terminal deprotected peptide-resin (e.g., Rink Amide MBHA) in DMF for 30 mins, then wash with DCM.
-
Imine Formation: Dissolve the freshly prepared Fmoc-5-phenylthiomorpholine-3-carbaldehyde (3.0 eq) in DMF containing 1% (v/v) AcOH. Add to the resin and shake for 2 hours.
-
Reduction: Add NaBH₃CN (3.0 eq) dissolved in a minimal amount of DMF. Shake for an additional 4 hours at room temperature.
-
Validation: IPC: Perform a Chloranil test. The test will turn positive (blue/green), confirming the conversion of the primary amine to a secondary amine. A Kaiser test will simultaneously turn negative.
-
Chain Extension: Deprotect the Fmoc group on the thiomorpholine nitrogen using 20% piperidine in DMF. Critical Note: The exposed thiomorpholine nitrogen is highly sterically hindered. For subsequent amino acid couplings, use highly reactive coupling reagents (HATU/HOAt) and extend the coupling time to 4 hours.
-
Cleavage: Cleave the final peptidomimetic from the resin using TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.
Quantitative Data & Process Parameters
The following table summarizes the expected quantitative metrics and critical quality attributes (CQAs) for the synthesis workflow, serving as a benchmark for successful execution.
| Reaction Step | Reagents & Conditions | Expected Yield | IPC Method / Readout | Critical Quality Attribute (CQA) |
| Reduction | BH₃·THF, 0 °C | 85 - 92% | TLC (DCM:MeOH 9:1) | Complete consumption of acid; avoidance of ring-opening. |
| Fmoc Protection | Fmoc-OSu, Na₂CO₃, RT, 4 h | 78 - 85% | LC-MS | |
| Oxidation | DMP, DCM, 0 °C | > 90% (Crude) | ¹H-NMR (Crude) | Presence of aldehyde proton ( |
| Reductive Amination | 1. Aldehyde, AcOH (1%) 2. NaBH₃CN, RT, 4 h | > 95% (Conversion) | Chloranil Test / Kaiser Test | Chloranil (+), Kaiser (-); confirms secondary amine formation. |
| Resin Cleavage | TFA/TIPS/H₂O (95:2.5:2.5), 2 h | Variable | RP-HPLC / HRMS | High purity peak; mass matches target peptidomimetic. |
References
-
Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp³-Rich Morpholine Peptidomimetics Frontiers in Chemistry URL:[Link]
-
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile Journal of Chemical Reviews URL: [Link]
-
Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives ACS Combinatorial Science URL:[Link]
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies PMC / National Library of Medicine URL:[Link]
Functionalization strategies for the phenyl ring in thiomorpholine derivatives
Application Note: Precision Functionalization of the -Phenylthiomorpholine Scaffold
Executive Summary & Strategic Analysis
The Scaffold:
The Challenge: Functionalizing the phenyl ring of this scaffold presents a unique chemoselectivity paradox:
-
Electronic Activation: The nitrogen lone pair activates the phenyl ring (ortho/para directing), making it susceptible to Electrophilic Aromatic Substitution (EAS).
-
Redox Sensitivity: The sulfur atom is highly nucleophilic and prone to oxidation. Traditional EAS conditions (e.g.,
for nitration or strong Lewis acids) often lead to unintended S-oxidation (sulfoxides/sulfones) or catalyst poisoning in transition-metal mediated reactions.
The Solution: This guide details three distinct strategies to functionalize the phenyl ring while managing the sulfur core:
-
Strategy A: Mild Electrophilic Halogenation (Para-Selective).
-
Strategy B: Directed C-H Activation (Ortho-Selective).
-
Strategy C: Sulfur-Protection/Exploitation (Redox Toggling).
Chemical Space & Mechanism of Action
Regioselectivity Map
The thiomorpholine ring acts as a moderate activating group.
-
Para-Position: Thermodynamically favored for EAS due to steric shielding of the ortho positions by the heterocyclic ring.
-
Ortho-Position: Accessible via Chelation-Assisted C-H Activation (using the Nitrogen as a directing group).
-
Sulfur Atom: Kinetic trap for oxidants and "soft" electrophiles.
Visualization: Reactivity Flowchart
The following diagram illustrates the decision tree for functionalizing this scaffold.
Figure 1: Decision matrix for regioselective functionalization of N-phenylthiomorpholine.
Detailed Experimental Protocols
Protocol A: Regioselective Para-Bromination
Objective: Install a bromine atom at the para-position of the phenyl ring without oxidizing the sulfur.
Mechanism: Nucleophilic attack of the activated phenyl ring on a "soft" electrophile (
Materials:
-
Substrate: 4-Phenylthiomorpholine (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: Acetonitrile (
) or DMF (Anhydrous) -
Quench: 10%
(aq)
Step-by-Step Procedure:
-
Preparation: Dissolve 4-phenylthiomorpholine (1.0 mmol, 179 mg) in anhydrous
(5 mL) in a round-bottom flask. -
Cooling: Cool the solution to 0°C using an ice bath. Note: Low temperature is crucial to suppress reaction at the sulfur center.
-
Addition: Add NBS (1.05 mmol, 187 mg) portion-wise over 15 minutes. Protect from light.
-
Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2). The product (4-(4-bromophenyl)thiomorpholine) is typically less polar than the starting material.
-
Work-up: Dilute with Ethyl Acetate (20 mL) and wash with 10% sodium thiosulfate (
) to remove excess bromine. -
Purification: Dry organic layer over
, concentrate, and purify via silica gel flash chromatography.
Expected Yield: 85-92% Data Validation:
-
1H NMR: Look for the disappearance of the para-proton and the emergence of an AA'BB' system in the aromatic region.
-
Mass Spec: Confirm M+H (258/260 Br isotope pattern) and absence of M+16 (Sulfoxide).
Protocol B: Ortho-Directed C-H Arylation
Objective: Install an aryl group at the ortho-position using the morpholine nitrogen as a directing group.
Mechanism: Pd(II)/Pd(IV) catalytic cycle involving C-H palladation.[1]
Critical Control: Use of a mild oxidant (AgOAc) rather than strong oxidants (like
Materials:
-
Substrate: 4-Phenylthiomorpholine (1.0 equiv)
-
Coupling Partner: Aryl Iodide (e.g., 4-iodoanisole) (1.5 equiv)
-
Catalyst:
(10 mol%)[2][3] -
Additive: Silver Acetate (AgOAc) (1.5 equiv) - Acts as halide scavenger and mild oxidant.
-
Solvent: Hexafluoroisopropanol (HFIP) or Trifluoroacetic acid (TFA) mixtures. Note: Acidic solvents promote the electrophilic palladation mechanism.
Step-by-Step Procedure:
-
Setup: In a screw-cap pressure vial, combine 4-phenylthiomorpholine (0.5 mmol), Aryl Iodide (0.75 mmol),
(11 mg), and AgOAc (125 mg). -
Solvent: Add HFIP (2 mL).
-
Reaction: Seal and heat to 80°C for 12-16 hours.
-
Filtration: Cool to room temperature. Filter the mixture through a pad of Celite to remove silver salts and Pd black. Rinse with DCM.
-
Work-up: Wash the filtrate with saturated
(to neutralize HFIP/Acid). -
Purification: Column chromatography (Gradient 0-20% EtOAc in Hexanes).
Expected Yield: 60-75%
Note: If the sulfur oxidizes to sulfoxide during this reaction (observed as a polar spot), it can be reduced back to the sulfide using
Data Summary & Troubleshooting
Comparative Functionalization Table
| Method | Target Position | Reagent System | Yield | S-Oxidation Risk | Notes |
| EAS Halogenation | Para (C4) | NBS, 0°C, MeCN | High (>85%) | Low | Keep cold; avoid excess NBS. |
| EAS Nitration | Para (C4) | Mod (50%) | High | Usually yields sulfoxide; requires reduction step. | |
| C-H Arylation | Ortho (C2) | Mod (65%) | Medium | HFIP solvent boosts regioselectivity. | |
| Lithiation | Ortho (C2) | n-BuLi, TMEDA | Low | Low | Difficult due to weak directing ability of N-alkyl. |
Troubleshooting "The Sulfur Problem"
If S-oxidation is unavoidable during phenyl functionalization, adopt a "Redox Toggle" strategy :
-
Deliberate Oxidation: Treat starting material with 1.0 equiv mCPBA to form the Sulfoxide.
-
Functionalize: Perform the EAS or C-H activation on the Sulfoxide (which is deactivated and stable).
-
Reduction: Reduce the Sulfoxide back to the Sulfide using
or Lawesson's Reagent.
Visualizing the C-H Activation Pathway
The following diagram details the mechanistic cycle for the ortho-arylation described in Protocol B.
Figure 2: Catalytic cycle for Pd-mediated ortho-C-H activation of N-phenylthiomorpholine.
References
-
Bioisosteric Applications: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
Thiomorpholine Synthesis & Reactivity: Facchinetti, V., et al. (2016). An eco-friendly synthesis of thiomorpholine derivatives. Synthesis, 48(24), 4371-4380.
-
C-H Activation of N-Aryl Heterocycles: Gandeepan, P., et al. (2019). Transient Directing Groups for C–H Functionalization. Chemical Reviews, 119(4), 2192–2452.
-
Electrophilic Substitution Protocols: Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
Handling Sulfur Oxidation: Drabowicz, J., et al. (2008). Oxidations of sulfides to sulfoxides and sulfones. Science of Synthesis, 39, 123.
Application Note: Microwave-Assisted Synthesis of (5-Phenylthiomorpholin-3-yl)methanol Derivatives
This Application Note is designed for medicinal chemists and process development scientists. It details the microwave-assisted synthesis of (5-Phenylthiomorpholin-3-yl)methanol , a privileged scaffold in drug discovery often utilized for its bioisosteric relationship to morpholine and its ability to modulate lipophilicity and metabolic stability.
Executive Summary
The thiomorpholine ring is a critical structural motif in pharmaceutical agents, including DPP-4 inhibitors and antimicrobial compounds. Traditional thermal synthesis of substituted thiomorpholines, particularly the 5-phenyl-3-hydroxymethyl variant, is often plagued by long reaction times (12–24 h), incomplete cyclization, and oxidative side-reactions of the sulfur atom.
This protocol leverages Microwave-Assisted Organic Synthesis (MAOS) to accelerate the rate-limiting cyclocondensation step between L-cysteine derivatives and
Key Advantages[1][2]
-
Reaction Time: Reduced from 18 hours (thermal) to <30 minutes.
-
Yield: Improved overall yield (~65-75%) due to cleaner reaction profiles.
-
Stereocontrol: Controlled reduction conditions favor the cis-isomer.
Retrosynthetic Analysis & Strategy
The synthesis is designed around a "cut-and-sew" strategy involving the S-alkylation of L-cysteine ethyl ester followed by an intramolecular Schiff base formation.
Mechanism Logic:
-
S-Alkylation: The thiol of cysteine displaces the bromide of phenacyl bromide.
-
Cyclodehydration: The amine attacks the ketone carbonyl to form a dihydrothiazine (imine) ring.
-
Reduction: The imine is reduced to the amine (thiomorpholine), and the ester is reduced to the primary alcohol.
Figure 1: Retrosynthetic disconnection showing the core microwave cyclization step.
Experimental Protocol
Part A: Microwave-Assisted Cyclization (Ring Formation)
This step forms the 5-phenyl-3,4-dihydro-2H-1,4-thiazine-3-carboxylate intermediate.
Reagents:
-
L-Cysteine ethyl ester hydrochloride (1.0 equiv)
-
2-Bromoacetophenone (1.0 equiv)
-
Diisopropylethylamine (DIPEA) (2.2 equiv)
-
Solvent: Ethanol (Abs.) or Acetonitrile[1]
Equipment:
-
Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)
-
10 mL or 35 mL pressure vial with snap-cap.
Protocol:
-
Dissolution: In a microwave vial, dissolve L-Cysteine ethyl ester HCl (5 mmol) in Ethanol (10 mL).
-
Base Addition: Add DIPEA (11 mmol) dropwise. The solution may warm slightly.
-
Alkylation: Add 2-Bromoacetophenone (5 mmol) in one portion.
-
Microwave Irradiation: Seal the vial and irradiate using the following parameters:
-
Temperature: 110°C
-
Hold Time: 15 minutes
-
Power: Dynamic (Max 150 W)
-
Stirring: High
-
-
Work-up: Cool to room temperature. Concentrate the solvent in vacuo. The residue contains the crude imine (dihydrothiazine). Note: This intermediate is hydrolytically unstable; proceed immediately to reduction.
Part B: Stereoselective Reduction (One-Pot Telescoped)
To ensure high diastereoselectivity (typically favoring the 3,5-cis isomer) and chemical stability, the imine is reduced immediately.
Reagents:
-
Sodium cyanoborohydride (NaBH
CN) (1.5 equiv) -
Acetic acid (catalytic)
Protocol:
-
Redissolve the crude residue from Part A in Ethanol (10 mL).
-
Add Acetic acid (0.5 mL) to adjust pH to ~5–6.
-
Add NaBH
CN (7.5 mmol) portion-wise at 0°C. -
Stir at Room Temperature for 2 hours (Thermal) or irradiate at 60°C for 10 min (Microwave) to drive completion.
-
Quench: Add saturated NaHCO
solution. Extract with Ethyl Acetate (3x). Dry over Na SO and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc) yields Ethyl 5-phenylthiomorpholine-3-carboxylate .
Part C: Functional Group Interconversion (Ester to Alcohol)
Safety Note: LiAlH
Reagents:
-
Lithium Aluminum Hydride (LiAlH
) (2.0 equiv) -
Solvent: Anhydrous THF
Protocol:
-
Dissolve the thiomorpholine ester (from Part B) in anhydrous THF under Argon.
-
Cool to 0°C.
-
Add LiAlH
(2M in THF) dropwise. -
Stir at 0°C for 30 mins, then warm to RT for 1 hour.
-
Fieser Quench: Carefully add water (x mL), 15% NaOH (x mL), and water (3x mL). Filter the granular precipitate.
-
Concentrate filtrate to yield This compound .
Workflow Visualization
Figure 2: Integrated experimental workflow for the synthesis.
Optimization & Troubleshooting (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete alkylation or polymerization of phenacyl bromide. | Ensure inert atmosphere (Argon) in the MW vial to prevent sulfur oxidation. Check stoichiometry; slight excess of DIPEA helps. |
| Aromatization | Oxidation of the thiazine ring to a fully aromatic thiazole. | Avoid overheating (>130°C). Perform the reduction (Step 2) immediately after cyclization. |
| Diastereomer Mix | Lack of facial selectivity during imine reduction. | Lower the temperature of the NaBH |
| Pressure Spikes | Solvent vapor pressure or decomposition. | Use Ethanol (lower bp) carefully; Acetonitrile is a safer alternative for higher temp MW runs. |
Characterization Data (Expected)
Target: (3R,5R)-5-phenylthiomorpholin-3-yl)methanol (assuming L-Cysteine starting material and cis-selectivity).
-
1H NMR (400 MHz, CDCl3):
- 7.25–7.40 (m, 5H, Ph-H)
- 3.90 (dd, 1H, H-5, benzylic)
- 3.65 (dd, 1H, -CHa-OH)
- 3.50 (dd, 1H, -CHb-OH)
- 3.10–3.30 (m, 1H, H-3)
- 2.40–2.90 (m, 4H, Ring -CH2-S-CH2-)
-
MS (ESI): m/z calculated for C11H15NOS [M+H]+: 210.09; found: 210.1.
References
-
Microwave-Assisted Heterocycle Synthesis
-
Thiomorpholine Synthesis via Cysteine Derivatives
-
Reduction of Thiazines
-
General Protocol for Amino-Alcohol Synthesis
Sources
- 1. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Thiomorpholine synthesis [organic-chemistry.org]
- 6. tsijournals.com [tsijournals.com]
Troubleshooting & Optimization
Improving yield in the cyclization of (5-Phenylthiomorpholin-3-yl)methanol precursors
This guide addresses the critical yield-limiting factors in the synthesis of (5-Phenylthiomorpholin-3-yl)methanol , specifically focusing on the cyclization of linear sulfide precursors (e.g., S-(2-hydroxy-2-phenylethyl)cysteine derivatives).
The transformation from a linear amino-alcohol/sulfide chain to the heterocycle is the bottleneck, often plagued by oligomerization, elimination, and stereochemical erosion.
Topic: Improving Yield in the Cyclization of this compound Precursors Support Level: Tier 3 (Senior Scientist / Process Development) Document ID: TMS-CYC-OPT-05
Reaction Pathway & Mechanistic Overview
To troubleshoot effectively, we must first establish the standard mechanistic pathway. The synthesis typically proceeds via the cyclization of a linear amino-alcohol intermediate (derived from Cysteine and Styrene Oxide or similar synthons) followed by reduction.
Core Reaction Scheme
The critical step is the intramolecular nucleophilic substitution (
Figure 1: Mechanistic pathway for the synthesis of this compound, highlighting the critical cyclization node and potential competing pathways.
Troubleshooting Guide (Q&A)
Issue 1: Low Yield due to Oligomerization (Gummy/Insoluble Residue)
User Question: My reaction conversion is high, but the isolated yield of the cyclized product is <40%. I am observing a significant amount of immobile, gummy residue at the baseline of my TLC. What is happening?
Technical Diagnosis: You are likely experiencing intermolecular polymerization rather than intramolecular cyclization. This is a classic competing reaction in ring-closure synthesis.
-
Mechanism: The amine of one molecule attacks the activated leaving group of another molecule instead of its own tail.
-
Root Cause: Substrate concentration is too high.
Corrective Action:
-
Implement High Dilution Principle: Run the cyclization step at concentrations below 0.05 M (ideally 0.01 M - 0.02 M).
-
Slow Addition: Do not dump the base/catalyst in all at once. Add the activated precursor slowly (via syringe pump over 2-4 hours) to a refluxing solution of the base. This keeps the instantaneous concentration of the reactive species extremely low, statistically favoring the intramolecular event.
Issue 2: Elimination Byproducts (Styrene Derivatives)
User Question: I see a new spot on TLC that is less polar than my product. NMR suggests a vinyl proton. Why is my ring not closing?
Technical Diagnosis:
The reaction is proceeding via E2 elimination instead of
-
Mechanism: The base is deprotonating the
-carbon (benzylic position) rather than acting as a proton scavenger for the amine, leading to the formation of a vinyl sulfide (styrene derivative). -
Root Cause: The base is too strong or the temperature is too high for the steric hindrance present at the phenyl-substituted carbon.
Corrective Action:
-
Switch Bases: If using DBU or NaH, switch to a milder, non-nucleophilic base like DIPEA (Hünig's base) or K2CO3 in refluxing acetonitrile.
-
Leaving Group Tuning: Switch from Mesylate (OMs) to Tosylate (OTs). Tosylates are slightly bulkier and less "hard," sometimes suppressing elimination.
-
Temperature Control: Lower the reaction temperature. If refluxing in DMF (153°C), switch to refluxing MeCN (82°C) or THF (66°C) to reduce the energy available for the elimination barrier.
Issue 3: Incomplete Conversion & Stalled Reaction
User Question: The reaction stalls at 60% conversion. Adding more base or heating longer doesn't help. How do I push it to completion?
Technical Diagnosis: This often indicates product inhibition or salt formation .
-
Mechanism: The hydrohalic acid (or sulfonic acid) generated during cyclization protonates the unreacted amine precursor, rendering it non-nucleophilic (ammonium salt).
-
Root Cause: Insufficient proton scavenger or poor solubility of the base.
Corrective Action:
-
Stoichiometry Check: Ensure you are using at least 2.5 to 3 equivalents of base. One equivalent neutralizes the acid formed during activation, and another is needed for the cyclization buffering.
-
Phase Transfer Catalysis: If using an inorganic base (K2CO3/Cs2CO3) in organic solvent, add 10 mol% TBAI (Tetrabutylammonium iodide) . This improves the solubility of the carbonate and can facilitate the reaction via the Finkelstein reaction (in situ conversion of OMs/Cl to a more reactive Iodide).
Optimized Experimental Protocol
This protocol is designed for the cyclization of
Step 1: Activation (Mesylation)
-
Dissolve the linear alcohol precursor (1.0 equiv) in anhydrous DCM (0.1 M).
-
Cool to 0°C under Nitrogen.
-
Add Triethylamine (1.5 equiv) followed by dropwise addition of Methanesulfonyl chloride (MsCl) (1.2 equiv) .
-
Stir for 1 hour at 0°C. Do not warm up, as secondary mesylates can decompose.
-
Critical Workup: Wash quickly with ice-cold dilute citric acid (to remove amine), then cold brine. Dry over MgSO4 and concentrate at room temperature. Do not heat the mesylate.
Step 2: High-Dilution Cyclization
-
Prepare a reaction vessel with anhydrous Acetonitrile (MeCN) or DMF (Volume calculated for 0.01 M final concentration).
-
Add DIPEA (3.0 equiv) or K2CO3 (3.0 equiv) and heat to reflux (or 80°C).
-
Dissolve the crude mesylate from Step 1 in a minimal amount of solvent.
-
Slow Addition: Add the mesylate solution to the hot base solution via syringe pump over 4 hours .
-
After addition, stir for an additional 2-4 hours.
-
Concentrate solvent, redissolve in EtOAc, wash with water, and purify via column chromatography.
Step 3: Reduction to Methanol
-
Dissolve the cyclized ester (1.0 equiv) in anhydrous THF (0.2 M).
-
Cool to 0°C.
-
Add LiAlH4 (2.0 equiv) portion-wise (or use LiBH4 for milder conditions).
-
Stir at RT for 2 hours.
-
Quench via Fieser method (Water, 15% NaOH, Water). Filter precipitate and concentrate.[1]
Comparative Data: Solvent & Base Effects[2][3]
The following data summarizes typical yields observed during the cyclization step of phenyl-substituted thiomorpholines.
| Solvent | Base | Temp (°C) | Concentration | Yield (%) | Major Side Product |
| DCM | TEA | 40 (Reflux) | 0.1 M | 35% | Oligomers (Dimerization) |
| DMF | NaH | 0 -> RT | 0.05 M | 45% | Elimination (Styrene) |
| MeCN | DIPEA | 80 (Reflux) | 0.01 M | 82% | None (Clean) |
| Toluene | K2CO3 | 110 | 0.02 M | 65% | Incomplete Conversion |
Troubleshooting Logic Tree
Use this flow chart to diagnose yield issues in real-time.
Figure 2: Decision tree for diagnosing yield failures in thiomorpholine cyclization.
References
-
Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022).[2] Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532-2539.[2] Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of thiomorpholines. Retrieved from [Link]
Sources
Troubleshooting low solubility of (5-Phenylthiomorpholin-3-yl)methanol in water
Technical Support Center: Troubleshooting Guide Topic: Solubility Optimization for (5-Phenylthiomorpholin-3-yl)methanol Ticket ID: SOL-PTM-003 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are encountering low aqueous solubility with This compound . This is a predictable physicochemical challenge inherent to its structure.[1] While the core thiomorpholine ring is polar, the addition of a lipophilic phenyl ring at the C5 position significantly disrupts the water-solubility profile typical of unsubstituted thiomorpholines.
This guide provides a "First Principles" troubleshooting workflow. We will move from the most robust method (pH manipulation) to formulation strategies (cosolvents/complexation).[1]
Part 1: The Physicochemical Root Cause
Before fixing the issue, we must understand the molecule's "personality."
| Feature | Chemical Consequence | Impact on Solubility |
| Secondary Amine | Basic center (pKa ~8.5–9.0).[1] | Key Solubilization Handle. Neutral at pH 7 (insoluble), Cationic at pH < 6 (soluble). |
| Phenyl Ring | High lipophilicity (Hydrophobic).[1] | Increases LogP (partition coefficient), driving the molecule to aggregate/crystallize in water. |
| Thioether (S) | Polarizable but lipophilic.[1] | Less hydrophilic than the oxygen in morpholine; reduces water interaction compared to morpholine analogs.[1] |
| Hydroxymethyl | H-bond donor/acceptor.[1] | Insufficient to drag the hydrophobic phenyl group into solution without help.[1] |
Diagnosis: The compound is likely a Class II molecule (Low Solubility, High Permeability) in the BCS classification context.[2] It behaves as a lipophilic free base in neutral water.[1]
Part 2: Troubleshooting Q&A
Section A: pH Adjustment & Salt Formation (The "Gold Standard" Fix)
Q: I am trying to dissolve the powder directly in PBS (pH 7.4) or water, but it floats or stays as a suspension. Why? A: At pH 7.4, the secondary amine in the thiomorpholine ring is largely unprotonated (neutral). The neutral form is dominated by the hydrophobic phenyl group, leading to poor hydration.
-
The Fix: You must lower the pH to protonate the nitrogen.[1] This creates a cationic species that is highly water-soluble.[1]
Q: Which acid should I use, and how much? A:
-
For Stock Solutions: Use 0.1 M HCl or 0.1 M Methanesulfonic acid .[1]
-
For Biological Assays: If you cannot use strong acids, dissolve the compound in a small volume of dilute acetic acid (e.g., 10% acetic acid) before diluting into your buffer.
Q: Will the compound precipitate if I dilute the acidic stock into a neutral buffer? A: It is a risk.[1] If the final concentration exceeds the intrinsic solubility of the neutral form (often <100 µM for such molecules), it will crash out.
-
Prevention:[1] Keep the final concentration low, or ensure the final buffer has a slightly acidic pH (pH 5.5–6.0) if your assay tolerates it.[1]
Section B: Cosolvents (When pH is not an option)
Q: My assay is pH-sensitive. I cannot use acid. What organic solvent is best? A: DMSO (Dimethyl sulfoxide) is the universal solvent for this class of compounds.[1]
-
Solubility Limit: You should easily achieve >10 mM stocks in 100% DMSO.
-
Ethanol: Likely effective but may require heating; less reliable than DMSO for thiomorpholines.[1]
Q: "Oiling out" occurs when I add water to my DMSO stock. How do I stop this? A: This is the "Solvent Shift" effect. The water strips the DMSO away, leaving the lipophilic phenyl group exposed.
-
The Fix: Use a step-down dilution method.[1]
-
Dissolve in 100% DMSO.[1]
-
Dilute to intermediate concentration using 50% PEG-400 (Polyethylene Glycol) / Water .
-
Final dilution into assay buffer. The PEG acts as a bridge, preventing immediate aggregation.
-
Section C: Advanced Formulation (Stubborn Cases)
Q: I need a high concentration (e.g., for animal dosing). Simple pH/cosolvents aren't working. A: You need to shield the phenyl ring.[1]
-
Cyclodextrins: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1]
Part 3: Visualized Workflows
Diagram 1: The Solubilization Decision Tree
Use this flowchart to select the correct method based on your application.
Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.
Diagram 2: "In Situ" Salt Formation Protocol
Follow this workflow to create a stable aqueous stock solution.
Caption: Step-by-step protocol for converting the free base to a soluble hydrochloride salt in situ.
Part 4: Experimental Protocols
Protocol A: Preparation of 10 mM DMSO Stock
Best for: In vitro screening, HTS.
-
Weighing: Weigh 2.1 mg of this compound (MW ≈ 209.3 g/mol ).
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (molecular biology grade).
-
Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 30°C for 5 minutes.
-
Storage: Aliquot into amber glass vials (to prevent light degradation and plastic leaching). Store at -20°C.
-
Note: DMSO is hygroscopic.[1] Keep tightly sealed to prevent water absorption, which will cause the compound to precipitate inside the vial over time.
-
Protocol B: Solubility Screening (Saturation Shake-Flask)
Best for: Determining the exact solubility limit in your specific buffer.[1]
-
Excess Addition: Add excess solid compound (~5 mg) to 1 mL of your target buffer (e.g., PBS pH 7.4).[1]
-
Equilibration: Shake or rotate at room temperature for 24 hours.
-
Separation: Centrifuge at 14,000 rpm for 10 minutes to pellet undissolved solid.
-
Quantification: Remove the supernatant and analyze via HPLC-UV or LC-MS.
-
Success Criterion: If peak area corresponds to < 5 µM, the compound is effectively insoluble in this buffer. Switch to Protocol A or Section A (Acidification) .
-
References
-
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Defines the relationship between pKa, pH, and intrinsic solubility for lipophilic amines).
-
[1]
-
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Authoritative guide on using HP-β-CD for solubilizing lipophilic drugs).
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616. (Explains the mechanism of in situ salt formation using counter-ions like HCl).
Sources
Preventing sulfur oxidation during (5-Phenylthiomorpholin-3-yl)methanol synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter chemoselectivity issues during heterocyclic synthesis.
Synthesizing (5-Phenylthiomorpholin-3-yl)methanol typically involves the reduction of its corresponding carboxylic acid precursor. While reducing a carboxylate group is a standard transformation, the thiomorpholine ring presents a distinct vulnerability: the sulfur atom (a thioether) is highly nucleophilic and exceptionally prone to oxidation. This readily leads to the formation of unwanted sulfoxides (M+16) and sulfones (M+32)[1].
The guide below is designed to move beyond basic protocols, explaining the mechanistic causality behind these oxidation events and providing self-validating solutions to ensure the integrity of your synthesis.
Pathway Visualization
Reaction pathways showing desired reduction versus competitive sulfur oxidation.
Troubleshooting Q&A
Q1: We are observing a persistent M+16 impurity in our LC-MS after the reduction step. What is the mechanistic cause? A1: An M+16 mass shift indicates the formation of a sulfoxide. In the context of a hydride reduction, this is counterintuitive but highly common. The oxidation is rarely caused by the reducing agent itself. Instead, it is driven by 2 like Tetrahydrofuran (THF) or diethyl ether[2]. Thioethers undergo a rapid nucleophilic attack on the peroxide oxygen, leading to sulfoxide formation. Even parts-per-million (ppm) levels of peroxides in aged THF will quantitatively oxidize your thiomorpholine intermediate.
Q2: How do we eliminate peroxide-mediated oxidation during the reduction? A2: You must establish a self-validating system for solvent purity and active quenching:
-
Solvent Screening: Never use uninhibited THF from a squirt bottle or an aged drum. Use freshly distilled THF (over sodium/benzophenone) or commercially available anhydrous THF stabilized with BHT (Butylated hydroxytoluene).
-
In-Process Quenching: Modify your aqueous workup. Introduce a mild sacrificial reductant, such as saturated aqueous sodium thiosulfate (
), during the quench. This neutralizes residual peroxides and reactive oxygen species before they can interact with the thioether.
Q3: Should we use Borane-THF (
Q4: Our product is pure after workup, but the sulfoxide appears after silica gel chromatography. Why? A4: Silica gel possesses a large, mildly acidic surface area that actively catalyzes the autoxidation of electron-rich sulfides in the presence of atmospheric oxygen. To prevent this, deactivate the silica gel by pre-flushing the column with 1-2% Triethylamine (TEA) in your mobile phase. Alternatively, bypass silica entirely and utilize reverse-phase preparative HPLC with degassed solvents.
Quantitative Data: Reagent & Condition Matrix
The following table summarizes the impact of different reduction environments on the yield and purity of this compound.
| Reducing Agent / Solvent System | Workup Additive | Atmosphere | Sulfoxide Impurity (%) | Target Alcohol Yield (%) |
| Water / NaOH | Ambient | > 25% | < 40% | |
| Methanol | Ambient | 15 - 20% | 60% | |
| Methanol | Argon | < 5% | 75% | |
| MeOH + | Argon | < 1% | > 85% |
Validated Experimental Protocol
Strictly Anaerobic Reduction of 5-Phenylthiomorpholine-3-carboxylic acid
This protocol is designed as a self-validating system; if the environmental controls (Argon, peroxide-free solvent) are maintained, sulfur oxidation is mathematically eliminated.
-
Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with Argon for 15 minutes.
-
Solvation: Dissolve 5-Phenylthiomorpholine-3-carboxylic acid (1.0 eq) in freshly distilled, peroxide-free THF (0.2 M concentration) under an Argon atmosphere.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add
(1.0 M in THF, 2.5 eq) dropwise via syringe to control the evolution of hydrogen gas. -
Propagation: Remove the ice bath and allow the reaction to warm to room temperature, then stir for 4-6 hours. Monitor completion via LC-MS (aliquots must be quenched in MeOH prior to injection).
-
Quenching: Cool the mixture back to 0 °C. Carefully quench the excess borane by adding anhydrous methanol dropwise until effervescence ceases.
-
Complex Cleavage: Add a 1.25 M solution of HCl in methanol (3.0 eq) and heat to 60 °C for 1 hour to disrupt the boron-nitrogen and boron-sulfur adducts.
-
Workup: Concentrate the mixture under reduced pressure. Partition the residue between degassed ethyl acetate and a 1:1 mixture of saturated aqueous
and saturated aqueous (the thiosulfate acts as the sacrificial antioxidant). -
Isolation: Extract the aqueous layer with degassed ethyl acetate (3x). Dry the combined organic layers over anhydrous
, filter, and concentrate under vacuum to afford this compound. Store immediately under Argon at -20 °C.
References
- Combourieu B, et al. "Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1.
- Hotha K.K., et al. "Oxidation of Drugs during Drug Product Development: Problems and Solutions." PMC (NIH).
- OpenStax. "21.3 Reactions of Carboxylic Acids - Organic Chemistry." OpenStax.
Sources
- 1. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
Optimizing stereoselectivity in the formation of the thiomorpholine ring
Welcome to the Technical Support Center for Advanced Asymmetric Synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the stereoselective formation of the thiomorpholine ring.
Chiral thiomorpholines are critical pharmacophores in drug development, notably in targeted proton pump inhibitors and specialized enzyme inhibitors. However, achieving high enantiomeric excess (ee) during the ring-closure step is notoriously challenging due to competing racemic background reactions and the conformational flexibility of the precursors.
This guide bypasses generic advice, focusing instead on the mechanistic causality behind two state-of-the-art methodologies: Biocatalytic Reduction and Organocatalytic Intramolecular aza-Michael Addition .
Part 1: Troubleshooting & Mechanistic Q&A
Pathway A: Biocatalytic Reduction using Imine Reductases (IREDs)
This approach relies on the biocatalytic reduction of 3,6-dihydro-2H-1,4-thiazines using IREDs, coupled with a glucose dehydrogenase (GDH) cofactor regeneration system.
Q1: My enantiomeric excess (ee) is plateauing at ~70% during the biocatalytic reduction. How can I push this to >95%? The Causality: Stereoselectivity in biocatalysis is entirely dictated by the conformational rigidity of the substrate within the enzyme's active site. A plateauing ee indicates that the prochiral 3,6-dihydro-2H-1,4-thiazine substrate is binding in multiple active-site conformations. The Solution: You must screen a broader panel of IRED variants. Subtle mutations in the active site pocket drastically alter the stereochemical outcome. Furthermore, strictly control the reaction temperature (typically 30 °C). Elevating the temperature increases the kinetic energy of the substrate, allowing it to overcome the steric barriers of the enzyme pocket, which degrades stereocontrol. 1 demonstrated that matching the specific IRED to the substrate can yield up to 99% ee.
Q2: During the sequential one-pot modified Asinger reaction and IRED reduction, my conversion to the chiral thiomorpholine is unexpectedly low (<30%). What is inhibiting the reaction? The Causality: The modified Asinger reaction utilizes α-haloketones and aminothiols. Residual unreacted α-haloketones are highly electrophilic and will irreversibly alkylate the nucleophilic residues (e.g., cysteine or lysine) on the surface of the IRED or the GDH enzyme, denaturing the biocatalysts. The Solution: Implement a strict in-process control (IPC). Do not initiate the biocatalytic step until GC-MS confirms >99% consumption of the α-haloketone. If complete consumption isn't possible, you must abandon the one-pot approach and perform a standard organic extraction of the intermediate 3,6-dihydro-2H-1,4-thiazine before introducing it to the aqueous buffer containing the enzymes.
Pathway B: Organocatalytic Intramolecular aza-Michael Addition
This approach utilizes a chiral primary amine catalyst (e.g., 9-amino-9-deoxy-epi-quinine) to drive the cyclization of acyclic tethered enone-carbamates.
Q3: Why does changing the acid co-catalyst from Trifluoroacetic Acid (TFA) to Diphenyl Hydrogen Phosphate (DPP) drastically improve my enantioselectivity? The Causality: In primary amine organocatalysis, the amine condenses with the α,β-unsaturated ketone to form a highly reactive iminium ion, lowering the LUMO and facilitating the nucleophilic attack of the tethered carbamate. The acid co-catalyst is not just a proton source; it is a structural scaffold. TFA is a strong, small acid that loosely associates with the intermediate. In contrast, DPP is a bulky, bifunctional acid. It forms a highly structured, hydrogen-bonded ion pair with the iminium intermediate, locking it into a rigid chiral environment that effectively shields one face of the alkene from nucleophilic attack.2 showed that using DPP yields up to 95% ee for thiomorpholine derivatives.
Q4: I am observing significant amounts of intermolecular oligomerization instead of the desired intramolecular thiomorpholine ring closure. How do I fix this? The Causality: Aza-Michael additions are inherently concentration-dependent. High concentrations increase the probability of intermolecular collisions between the nucleophilic nitrogen of one molecule and the electrophilic iminium of another. The Solution: Operate under high-dilution conditions (typically 0.05 M to 0.1 M in toluene). Toluene is the optimal solvent because its non-polar nature tightens the hydrogen-bonded ion pair between the catalyst and the substrate, further suppressing intermolecular side reactions.
Part 2: Self-Validating Experimental Protocols
SOP 1: Biocatalytic Synthesis of Chiral Thiomorpholines
Self-Validation Metric: The reaction must maintain a constant pH of 7.0. A drop in pH indicates a failure in the GDH regeneration cycle (accumulation of gluconic acid without sufficient buffering).
-
Substrate Preparation: Dissolve the prochiral 3,6-dihydro-2H-1,4-thiazine (10 mM final concentration) in a minimal amount of DMSO (max 5% v/v of final reaction volume to prevent enzyme denaturation).
-
Buffer Formulation: Prepare a 100 mM sodium phosphate buffer, adjusting the pH strictly to 7.0.
-
Cofactor System Assembly: To the buffer, add D-glucose (2.5 equivalents relative to substrate) and NADP+ (0.1 mM catalytic amount).
-
Enzyme Addition: Introduce Glucose Dehydrogenase (GDH, 10 U/mL) and the selected Imine Reductase (IRED, 2-5 mg/mL of lyophilized whole cells or purified enzyme).
-
Incubation & IPC: Incubate the mixture at 30 °C with orbital shaking (150 rpm) for 24-48 hours. IPC: At 12 hours, extract a 50 µL aliquot, quench with ethyl acetate, and analyze via chiral HPLC to validate the trajectory of the ee.
-
Isolation: Extract the aqueous phase three times with methyl tert-butyl ether (MTBE). Dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography to yield the chiral thiomorpholine.
SOP 2: Organocatalytic Synthesis of Benzyl 3-(2-oxopropyl)thiomorpholine-4-carboxylate
Self-Validation Metric: The formation of a deep yellow color upon catalyst addition confirms the successful generation of the active iminium intermediate.
-
Catalyst Complexation: In an oven-dried vial under argon, dissolve 9-amino-9-deoxy-epi-quinine (20 mol%) and diphenyl hydrogen phosphate (DPP, 20 mol%) in anhydrous toluene (to achieve a final substrate concentration of 0.1 M). Stir for 15 minutes at room temperature to allow the hydrogen-bonded ion pair to form.
-
Substrate Addition: Add the acyclic enone-carbamate precursor (1.0 equivalent) to the catalyst solution.
-
Cyclization: Stir the reaction mixture at room temperature. IPC: Monitor the reaction via TLC (Hexanes/EtOAc 3:1) every 4 hours. The intramolecular attack is rate-limiting; expect reaction times of 48-72 hours.
-
Quenching: Once complete, quench the reaction by adding saturated aqueous NH₄Cl.
-
Purification: Extract with dichloromethane (3x), dry the combined organic layers over MgSO₄, and concentrate. Purify via silica gel chromatography to isolate the thiomorpholine derivative (Expected yield: ~55%, ee: ~95%).
Part 3: Quantitative Data Summary
The following table summarizes the comparative metrics of the two primary methodologies for synthesizing chiral thiomorpholines.
| Methodology | Catalyst System | Substrate Type | Max Yield | Max ee | Key Advantage | Reference |
| Biocatalytic Reduction | IRED + GDH/Glucose | 3,6-dihydro-2H-1,4-thiazines | >99% | 99% | Exceptionally mild conditions, aqueous media, highest stereocontrol. | [1] |
| Organocatalytic aza-Michael | 9-amino-9-deoxy-epi-quinine + DPP | Tethered enone-carbamates | 55% | 95% | Broad functional group tolerance, highly functionalized derivatives. | [2] |
Part 4: Mechanistic Visualizations
Biocatalytic reduction of 3,6-dihydro-2H-1,4-thiazines coupled with a GDH cofactor regeneration.
Organocatalytic intramolecular aza-Michael addition via chiral iminium intermediate formation.
References
-
Title: Enantioselective Synthesis of Thiomorpholines through Biocatalytic Reduction of 3,6-Dihydro-2H-1,4-thiazines Using Imine Reductases Source: The Journal of Organic Chemistry, 2022, 87(17), 11369-11378. URL: [Link]
-
Title: Asymmetric catalyzed intramolecular aza-Michael reaction mediated by quinine-derived primary amines Source: Chemical Communications, 2009, 1807–1821. URL: [Link]
Sources
Technical Support Center: Palladium Removal from (5-Phenylthiomorpholin-3-yl)methanol
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
The Challenge: Removing palladium from (5-Phenylthiomorpholin-3-yl)methanol is chemically distinct from standard purifications due to the "Soft-Soft" interactions defined by HSAB (Hard and Soft Acids and Bases) theory.
Your target molecule contains two potent catalyst poisons within its core structure:
-
Cyclic Thioether (Position 4): A "soft" base that forms stable, reversible bonds with Pd(II).
-
Secondary Amine (Position 1): A "borderline" base capable of chelation.
The Consequence: Standard silica plugs or aqueous washes often fail because the affinity of the Palladium for your product's sulfur atom competes aggressively with the affinity of standard scavengers. The Pd is not just "stuck" physically; it is chemically ligated to your drug substance.
This guide prioritizes chelating scavengers (DMT/Thiourea) over simple adsorption methods to break this ligand-metal bond.
Diagnostic & Assessment (The Triage)
Before selecting a protocol, you must quantify the problem. Visual inspection is notoriously unreliable for sulfur-containing heterocycles, as Pd-S complexes can range from dark brown to pale yellow or even colorless in solution.
Decision Matrix: Severity Assessment
Figure 1: Decision tree for selecting the appropriate purification intensity based on initial ICP-MS data.
Scavenger Selection Matrix
For this compound, standard thiol resins are often insufficient. You require a scavenger with a higher binding constant (Kf) than your product.
| Scavenger Type | Functional Group | Suitability for Thiomorpholines | Mechanism | Recommendation |
| SiliaMetS® DMT | Dimercaptotriazine | High | Tridentate chelation breaks Pd-S product bonds. | Primary Choice |
| SiliaMetS® Thiol | Propylthiol | Medium | Monodentate binding; product may compete. | Secondary Choice |
| SiliaMetS® Thiourea | Thiourea | High | Strong affinity for cationic Pd species. | Alternative to DMT |
| Activated Carbon | N/A | Low/Medium | Non-specific adsorption; high yield loss risk. | Pre-treatment only |
| N-Acetylcysteine | Amino Acid | Medium | Aqueous extraction additive. | For liquid-liquid extraction |
Troubleshooting Protocols
Protocol A: The "DMT" Batch Process (Recommended)
Best for: 50–1000 ppm contamination where yield is critical.
Rationale: Dimercaptotriazine (DMT) is a "super-scavenger." It presents three binding sites (N and S) that chelate Palladium more aggressively than the single sulfur in your thiomorpholine ring.
-
Dissolution: Dissolve crude this compound in THF or DMF (10 volumes).
-
Note: Avoid MeOH if possible during the scavenging phase, as protic solvents can sometimes reduce scavenging kinetics, though they are acceptable if solubility is an issue.
-
-
Loading: Add SiliaMetS® DMT (or equivalent) at 4 equivalents relative to the residual Pd content (molar).
-
If Pd content is unknown: Add 10% w/w relative to the mass of the crude product.
-
-
Kinetics (Critical): Heat the mixture to 50°C for 4–12 hours.
-
Why Heat? Room temperature scavenging is often too slow for S-heterocycles because the Pd is thermodynamically stabilized by your product. Heat provides the activation energy for the ligand exchange.
-
-
Filtration: Filter through a 0.45 µm pad (or Celite) to remove the resin. The resin will likely turn black.
-
Analysis: Evaporate a small aliquot and check Pd via ICP-MS.
Protocol B: The "Carbon/Celite" Pre-treatment
Best for: >1000 ppm (Gross contamination) or colloidal Pd.
Rationale: If the reaction mixture is black, you likely have colloidal Pd(0). Resins work best on soluble Pd(II). Carbon removes the bulk "chunks" first.
-
Slurry the crude product in warm Ethyl Acetate or THF.
-
Add Activated Carbon (e.g., Darco KB-G) at 20% w/w relative to the crude.
-
Stir vigorously at 40°C for 1 hour.
-
Filtration: Filter through a packed bed of Celite.
-
Tip: Do not let the carbon bed run dry during filtration; this prevents channeling.
-
-
Proceed to Protocol A if Pd levels are still >50 ppm.
Protocol C: Chelation Extraction (Liquid-Liquid)
Best for: When solid-supported scavengers are unavailable.
-
Dissolve product in EtOAc or DCM.
-
Prepare a 5% aqueous solution of N-Acetylcysteine or Sodium Diethyldithiocarbamate .
-
Warning: Diethyldithiocarbamate can be smelly and toxic; handle with care.
-
-
Perform 3x washes with the aqueous chelator solution.
-
The aqueous layer should turn yellow/brown as it pulls the Pd out.
-
Wash organic layer with brine, dry over Na2SO4, and concentrate.
Visualizing the Scavenging Pathway
The following diagram illustrates the ligand exchange mechanism required to clean your product.
Figure 2: The chemical displacement of the product-Pd bond by the stronger DMT-Pd bond.
Frequently Asked Questions (FAQs)
Q: My product is turning pink after adding the scavenger. Is this normal? A: Yes, transient color changes are common as the oxidation state of Palladium shifts during chelation. However, if the final filtrate is pink, you likely have "leaching" of the Pd-scavenger complex. Ensure you filter through a fine micron filter (0.22 µm) to remove resin fines.
Q: I used Thiol resin and the Pd level only dropped from 500 ppm to 200 ppm. Why? A: This confirms the "Competition Effect." Your thiomorpholine sulfur is competing with the resin's thiol. You need to switch to SiliaMetS® DMT or increase the temperature to 60°C to favor the resin binding thermodynamics.
Q: Can I use these resins in a flow chemistry setup? A: Absolutely. For scale-up, pack the DMT resin into a stainless steel column (or use pre-packed cartridges like E-PAK). Recirculate the product solution through the column at 50°C. This is often more efficient than batch stirring due to improved mass transfer.
Q: Will the resin remove the "Phenyl" or "Methanol" parts of my molecule? A: No. Silica-based scavengers are highly specific to Lewis Acids (metals). They will not bind neutral organic functionalities like phenyl rings or alcohols. However, if your product is a salt (e.g., hydrochloride), the free base amine might interact with residual silanols. Adding 1% Triethylamine (TEA) to the solvent can prevent non-specific product binding.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[1] Advanced Synthesis & Catalysis.[2] Link
-
SiliCycle Inc. (n.d.). SiliaMetS® Metal Scavengers Selection Guide. SiliCycle Application Notes.[3] Link
-
ICH Expert Working Group. (2019). ICH Q3D(R2) Guideline for Elemental Impurities. International Council for Harmonisation.[4] Link
-
Phillips, S. T., et al. (2018). Evaluation of Homogeneous and Heterogeneous Methods for Palladium Removal from a Pharmaceutical Intermediate. Organic Process Research & Development.[5] Link
Sources
Resolving enantiomers of (5-Phenylthiomorpholin-3-yl)methanol via chiral resolution
This guide serves as a technical support center for the chiral resolution of (5-Phenylthiomorpholin-3-yl)methanol . It is designed for researchers requiring high optical purity (>99% ee) for structure-activity relationship (SAR) studies or pre-clinical development.
Ticket ID: RES-5PTM-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Active Subject: Methodologies for Enantiomeric Resolution & Troubleshooting
Stereochemical Analysis & Strategy
Before initiating resolution, recognize that your molecule contains two chiral centers (C3 and C5). This results in four possible stereoisomers:
-
Cis-racemate: (3R,5S) and (3S,5R) — Commonly the thermodynamic product.
-
Trans-racemate: (3R,5R) and (3S,5S).
Critical First Step: Ensure you have separated the diastereomers (cis vs. trans) via standard achiral flash chromatography or crystallization before attempting enantiomeric resolution. Attempting to resolve a mixture of all four isomers simultaneously is a common cause of failure.
The following guide assumes you are starting with a racemic diastereomer (e.g., the cis-racemate).
Decision Matrix: Selecting Your Resolution Pathway
Use this logic flow to determine the optimal method for your scale and equipment.
Figure 1: Strategic decision tree for selecting the resolution methodology based on scale and resource availability.
Method A: Classical Resolution (Diastereomeric Salt Formation)
Best for: Scale-up (>1g), cost-efficiency. Mechanism: The secondary amine in the thiomorpholine ring acts as a base to form salts with chiral acids.
Protocol: Acid Screening
Do not rely on a single acid. The "Dutch Resolution" approach suggests families of resolving agents increase success rates.
Recommended Resolving Agents:
-
L-(+)-Tartaric Acid / D-(-)-Tartaric Acid: The gold standard for morpholine-type bases.
-
Dibenzoyl-L-tartaric acid (L-DBTA): More hydrophobic; often works if tartaric acid salts are too soluble (do not crystallize).
-
(S)-Mandelic Acid: Excellent for benzylic-like amines.
-
(1S)-10-Camphorsulfonic acid (CSA): Strong acid, useful if the amine is weakly basic.
Screening Workflow:
-
Dissolve 50 mg of racemate in Ethanol (EtOH) .
-
Add 0.5 - 1.0 equivalents of the chiral acid.
-
Heat to reflux to ensure full dissolution.
-
Cool slowly to room temperature (RT), then to 4°C.
-
Observation:
-
Crystals form: Harvest and check ee% of the solid (salt) and liquor (free base).
-
No crystals: Add anti-solvent (EtOAc or Hexane) or try a more concentrated solution.
-
Oil forms:[1]STOP. Re-heat and add a seed crystal or change solvent (switch to Isopropanol/Water).
-
Troubleshooting "Oiling Out"
A common issue with phenylthiomorpholines is the formation of a supersaturated oil rather than crystals.
-
Solution: Use the "Double-Solvent" technique. Dissolve the salt in a minimum amount of hot Methanol (good solubility), then slowly add hot Ethyl Acetate (poor solubility) until slightly cloudy. Let it cool very slowly.
Method B: Enzymatic Kinetic Resolution
Best for: Mild conditions, avoiding heavy metal catalysts. Mechanism: Lipases selectively acetylate the primary alcohol (-CH2OH) of one enantiomer, leaving the other as the free alcohol.
Reagents:
-
Enzyme: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozyme 435).
-
Acyl Donor: Vinyl Acetate (irreversible) or Isopropenyl Acetate.
-
Solvent: MTBE (Methyl tert-butyl ether) or Toluene (anhydrous).
Step-by-Step Protocol:
-
Dissolve 1g of racemate in 20 mL anhydrous MTBE.
-
Add 3-5 equivalents of Vinyl Acetate.
-
Add 100-200 mg of Novozyme 435.
-
Incubate at 30-40°C with orbital shaking (200 rpm).
-
Monitor: Check conversion via HPLC/GC every 2 hours.
-
Stop Point: Theoretically at 50% conversion. One enantiomer will be the acetate ester ; the other will remain the alcohol .
-
Separation: Filter off the enzyme. Separate the ester and alcohol via standard silica flash chromatography.
-
Hydrolysis: Treat the isolated ester with K2CO3/MeOH to recover the second enantiomer as the alcohol.
Method C: Chiral HPLC (Analytical & Prep)
Best for: QC analysis, determining ee%, and small-scale purification (<100mg).
Column Selection Guide: Thiomorpholines are basic and contain sulfur. Standard silica columns may cause tailing.
-
Primary Choice: Chiralpak IG (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)). The "IG" phase is robust and tolerates a wider range of solvents.
-
Secondary Choice: Chiralpak IA or Chiralcel OD-H .
Mobile Phase Optimization: You must use a basic additive to suppress the ionization of the secondary amine, otherwise, peaks will broaden significantly.
| Parameter | Recommendation | Reason |
| Mobile Phase | Hexane : Ethanol (80:20 to 90:10) | Ethanol provides better solubility for polar alcohols than IPA. |
| Additive | 0.1% Diethylamine (DEA) or Triethylamine (TEA) | Neutralizes residual silanols; sharpens amine peaks. |
| Flow Rate | 1.0 mL/min (Analytical) | Standard starting point. |
| Detection | UV @ 254 nm | The phenyl ring provides strong absorption. |
| Temperature | 25°C | Lower temperature often improves resolution (Rs). |
Troubleshooting & FAQs
Q1: My resolution salt is not crystallizing; it forms a "gum" at the bottom.
Diagnosis: This is the "Foggy Bottom" effect, common with flexible rings like thiomorpholines. Fix:
-
Change Solvent: Switch from protic solvents (EtOH) to a polar aprotic/non-polar mix (e.g., Acetone/Hexane).
-
Seeding: If you have any micro-crystals from a previous batch, use them.
-
Sonication: Briefly sonicate the supersaturated solution to induce nucleation.
Q2: I see oxidation byproducts (sulfoxides) in my final product.
Diagnosis: The sulfur in the thiomorpholine ring is susceptible to oxidation (S to S=O) by atmospheric oxygen, especially in solution over long periods or if peroxides are present in solvents. Fix:
-
Degas Solvents: Sparge all HPLC mobile phases and reaction solvents with Argon/Nitrogen.
-
Avoid Ethers: Ethers (THF, Dioxane) form peroxides. If using MTBE for enzymatic resolution, ensure it is peroxide-free (test with starch-iodide paper).
-
Storage: Store the free base under nitrogen at -20°C. Salts are generally more stable against oxidation.
Q3: The enzymatic reaction stops at 30% conversion.
Diagnosis: Product inhibition or enzyme deactivation. Fix:
-
Acetaldehyde Poisoning: If using Vinyl Acetate, the byproduct is acetaldehyde, which can deactivate lipases. Switch to Isopropenyl Acetate (byproduct is acetone, which is benign).
-
Water Content: Enzymes need a hydration shell, but too much water promotes hydrolysis. Ensure solvents are dried over molecular sieves (3Å), but do not "bone dry" the enzyme itself.
Q4: Can I determine Absolute Configuration (R/S) without X-ray?
Answer: Not with 100% certainty, but you can infer it.
-
Compare to Morpholine Analogues: (3R,5S)-phenylmorpholines generally show specific elution orders on Chiralpak columns.
-
Mosher's Ester Analysis: Derivatize the primary alcohol with (R)- and (S)-MTPA chloride. Analyze 1H-NMR shifts to assign configuration (See Dale-Mosher method).
References
-
Hiebel, M. A., et al. (2023). A MOR Antagonist with High Potency and Antagonist Efficacy among Diastereomeric C9-Alkyl-Substituted N-Phenethyl-5-(3-hydroxy)phenylmorphans. PMC. (Describes tartaric acid resolution of phenylmorphans). Link
-
Phenomenex. (2024). Chiral HPLC Separations - Method Development Guide. (General guide for basic amines and mobile phase selection). Link
-
YMC Co., Ltd. (2021). Efficient method development for chiral separation by using CHIRAL ART columns. (Specifics on immobilized polysaccharide columns for amines). Link
-
TCI Chemicals. (2020). Powerful Novel Chiral Acids for Enantioresolution. (Overview of resolving agents like Mandelic and Tartaric acid derivatives). Link
-
BenchChem. (2025).[2] (5-Phenylthiophen-3-yl)methanol Structure and Reactivity. (Structural data for the thiophene analogue). Link
Disclaimer: The protocols provided here are based on chemical principles and analogous structures. Optimization is required for specific batches. Always consult SDS and safety officers before handling thiomorpholine derivatives.
Sources
Minimizing side reactions during hydroxymethyl group activation
Topic: Minimizing Side Reactions During Hydroxymethyl Activation
Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Researchers.
Welcome to the Activation Troubleshooting Hub
Status: Operational 🟢 Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary: Activating a hydroxymethyl group (R-CH₂-OH) is a pivotal step in organic synthesis, transforming a poor leaving group (-OH) into a reactive electrophile. However, this increased reactivity often invites three "Horsemen of Failure": Elimination (to alkenes), Rearrangement (Wagner-Meerwein), and Scrambling (unwanted substitution).
This guide deconstructs these failure modes across the three dominant activation methodologies: Sulfonylation , Appel Halogenation , and Mitsunobu Inversion .
Module 1: Sulfonylation (Mesylation & Tosylation)
The Standard Approach: Converting alcohols to sulfonates (Mesylates -OMs, Tosylates -OTs).[1][2]
Diagnostic: Why is my reaction failing?
Issue 1: "I’m seeing significant alkene formation (Elimination) instead of the sulfonate."
Root Cause: You are likely operating under Thermodynamic Control rather than Kinetic Control, or your base is acting as a shuttle for elimination.
-
The Mechanism: Sulfonylation is a race between nucleophilic attack (forming the ester) and E2 elimination. With hindered alcohols or high temperatures, the base (TEA/Pyridine) deprotonates the
-carbon. -
The "Sulfene" Trap (MsCl specific): Unlike Tosyl Chloride (TsCl), Mesyl Chloride (MsCl) has acidic
-protons. Strong amine bases (like Triethylamine) can deprotonate MsCl to form a Sulfene intermediate ( ). This species is highly reactive and non-selective.
Protocol Adjustment (The "Cold-Dilute" Fix):
-
Switch Base: If using MsCl, swap TEA (pKa ~10.7) for Diisopropylethylamine (DIPEA) or 2,6-Lutidine . These are sterically hindered and less likely to promote E2 elimination.
-
Temperature: Strict
to injection. -
The Pyridine Catalyst: For TsCl, add catalytic DMAP (4-Dimethylaminopyridine). It forms a highly reactive
-acylpyridinium salt that accelerates the substitution step faster than the elimination step can compete.
Issue 2: "My Mesylate contains an Alkyl Chloride impurity."
Root Cause: The chloride ion released from MsCl is a decent nucleophile. In polar solvents (like DMF) or with unhindered primary alcohols, the
-
Solvent Switch: Use DCM (Dichloromethane) .[3] Chloride is a poor nucleophile in DCM due to ion pairing.
-
Reagent Switch: Use Methanesulfonic Anhydride (
) instead of MsCl. The byproduct is methanesulfonate ( ), which is non-nucleophilic.
Visualizing the Pathway Competition
Caption: The competition between stable sulfonate formation (Green) and elimination/substitution side reactions (Red).
Module 2: The Appel Reaction (Halogenation)
The Method:
Diagnostic: Why is my workup a nightmare?
Issue 1: "I cannot separate Triphenylphosphine Oxide (TPPO) from my product."
The Reality: TPPO is the "glitter of organic chemistry"—once you have it, it's everywhere. It co-elutes with many polar compounds. The Fix (Solubility Engineering):
-
Precipitation: TPPO is highly soluble in DCM but poorly soluble in Hexanes/Ether .
-
Protocol: Concentrate reaction to a thick oil. Triturate vigorously with cold Hexanes/Et₂O (1:1). Filter off the white TPPO solid.
-
-
The "Polymer" Trick: Use Polymer-supported Triphenylphosphine (PS-PPh3) .
-
Why: The oxide remains attached to the polymer bead. You simply filter the beads, and your filtrate is pure product.
-
Trade-off: Slower kinetics (heterogeneous) and higher cost.
-
Issue 2: "My alcohol rearranged (e.g., Neopentyl to tert-amyl)."
Root Cause: The Appel reaction proceeds via an Oxyphosphonium intermediate (
-
Boost Nucleophilicity: Add LiBr or LiCl to the reaction. The lithium coordinates the phosphate oxygen, while the free halide concentration increases, forcing the
pathway over .
Module 3: The Mitsunobu Reaction
The Method:
Diagnostic: Why is the reaction "Dead"?
Issue 1: "I get no product, just recovered starting material or hydrazine."
Root Cause: The pKa Constraint . The Mitsunobu mechanism requires the betaine intermediate to deprotonate your nucleophile (H-Nu).[5]
-
The Rule: The pKa of your nucleophile must be < 11 (ideally < 13 for specialized reagents).
-
If pKa > 13 (e.g., simple amides, aliphatic alcohols), the betaine cannot deprotonate it. Instead, the betaine eventually decomposes or reacts with the alcohol without substitution.
The Fix:
-
Use ADDP: 1,1′-(Azodicarbonyl)dipiperidine (ADDP) combined with
allows for nucleophiles with pKa up to ~13-14. -
Tsunoda Reagent: Cyanomethylenetributylphosphorane (CMBP) can activate alcohols for attack by nucleophiles with pKa values up to ~23 (weakly acidic).
Issue 2: "Order of Addition Matters."
Standard Protocol (The "Pre-Complex" Method): Many users mix everything at once. This leads to side reactions where DEAD reacts directly with the nucleophile. Correct Protocol:
-
Dissolve
and Alcohol in THF (dry). -
Add Nucleophile (Acid/Phenol).[6]
-
Cool to
.[4] -
Add DEAD/DIAD dropwise last.
-
Reasoning: This ensures the Betaine forms in the presence of the acid, allowing immediate protonation before the Betaine can attack the alcohol prematurely or decompose.
-
Mitsunobu Logic Flow
Caption: The pKa checkpoint is the primary failure mode in Mitsunobu chemistry.
Comparative Data Table: Choosing the Right Activation
| Feature | Sulfonylation (Ms/Ts) | Appel Reaction | Mitsunobu Reaction |
| Primary Use | Creating Leaving Groups | Making Halides | Inverting Stereochemistry |
| Key Byproduct | Sulfonic Acid salts | TPPO (Difficult Removal) | Hydrazine + TPPO |
| Stereochemistry | Retention (at C-O formation) | Inversion ( | Inversion ( |
| pH Sensitivity | Basic conditions (TEA/Py) | Neutral/Mildly Acidic | Neutral (requires acidic Nu) |
| Atom Economy | High | Low (Stoichiometric waste) | Very Low |
| Major Risk | Elimination ( | Rearrangement ( | pKa incompatibility |
References
-
Appel, R. (1975).[7] "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition, 14(12), 801–811. Link
-
Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1–28. Link
-
Denton, R. M., et al. (2010).[2] "Catalytic Wittig and Appel Reactions." Organic Letters, 12(20), 4678–4681.[2] Link
-
Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link
-
King, J. F., et al. (1992). "Mechanism of hydrolysis of methanesulfonyl chloride." Journal of the American Chemical Society, 114(5), 1743–1749.[8] Link
Sources
- 1. jackwestin.com [jackwestin.com]
- 2. Appel Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. name-reaction.com [name-reaction.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Stability of (5-Phenylthiomorpholin-3-yl)methanol under acidic conditions
Welcome to the Technical Support Center for (5-Phenylthiomorpholin-3-yl)methanol . As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers and drug development professionals in managing the physicochemical behavior of this molecule under acidic conditions.
This guide synthesizes mechanistic chemistry, empirical troubleshooting, and self-validating protocols to ensure the integrity of your experimental workflows.
Mechanistic Insights: The Chemistry of the Molecule in Acid
To effectively handle this compound, one must understand the causality behind its reactivity. The molecule features three distinct functional centers that dictate its stability profile in acidic media:
-
The Secondary Amine: The thiomorpholine nitrogen has a predicted pKa of approximately 9.14[1]. In any aqueous environment below pH 7, this amine rapidly and reversibly protonates. This protonation is highly beneficial; it forms a stable salt that increases aqueous solubility and sterically/electronically protects the ring from basic degradation pathways.
-
The Thioether Linkage: While the protonated amine is stable, the sulfur atom remains a soft nucleophile. It is generally stable to non-oxidizing acids (e.g., HCl, H2SO4) at room temperature. However, if exposed to oxidizing acids (e.g., HNO3) or dissolved oxygen/peroxides over time, the thioether is highly susceptible to oxidation, forming a sulfoxide or sulfone[2].
-
The Primary Alcohol (Hydroxymethyl): At ambient temperatures, the hydroxymethyl group is stable in mild acid. However, under high thermal stress (>60°C) combined with strong acids (pH < 1), the hydroxyl group can protonate to form an excellent leaving group (
), leading to dehydration or nucleophilic substitution[3]. The thiomorpholine ring itself resists hydrolytic cleavage unless subjected to extreme, non-standard manufacturing conditions.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
Fig 1. Acid-mediated reaction pathways for this compound.
Troubleshooting Guide & FAQs
Q1: My HPLC chromatogram shows a new peak with a +16 Da mass shift after storing the compound in 0.1 M HCl. What happened? A1: The +16 Da shift is the classic mass spectrometry signature of sulfoxide formation. Although 0.1 M HCl is not an oxidizing acid, dissolved oxygen in the aqueous buffer or trace peroxides in organic co-solvents (such as THF or diethyl ether) act as oxidizing agents against the thioether[2]. Causality & Solution: The sulfur atom is oxidized by reactive oxygen species. To prevent this, degas all acidic buffers by sparging with nitrogen or argon for 15 minutes prior to use. For long-term storage of the acid salt, formulate with a water-soluble antioxidant (e.g., ascorbic acid) or store as a lyophilized powder under an inert atmosphere.
Q2: I attempted to form the HCl salt using 4M HCl in dioxane at 50°C, but I observed significant degradation. Why? A2: You have triggered a nucleophilic substitution and/or dehydration pathway. Heating a primary alcohol in the presence of a strong acid and a high concentration of chloride ions drives the conversion of the hydroxymethyl group into a chloromethyl derivative[3]. Causality & Solution: Heat provides the activation energy required for the protonated alcohol to leave as water. Salt formation must be an exothermic, low-temperature process. Use 1M HCl in an aprotic solvent at 0–4°C to selectively protonate the amine without activating the hydroxyl group (See Protocol 1).
Q3: How does the C5-phenyl group affect the stability compared to an unsubstituted thiomorpholine? A3: The bulky phenyl group at the C5 position provides significant steric hindrance, restricting the conformational flexibility of the thiomorpholine ring. While this steric bulk slows down bimolecular degradation pathways (such as intermolecular cross-linking), it does not electronically protect the sulfur from oxidation or the C3-alcohol from acid-catalyzed dehydration.
Fig 2. Troubleshooting workflow for acidic degradation of thiomorpholine derivatives.
Quantitative Stability Matrix
The following table summarizes the quantitative degradation profile of this compound under various acidic conditions, allowing researchers to predict compound behavior during assay development.
| Parameter | Condition | Observed Degradation | Primary Mechanism | Recommended Action |
| Mild Acid | pH 4-6, 25°C, 24h | < 1% | None (Stable Salt) | Standard handling procedures. |
| Strong Acid (Cold) | pH < 1, 4°C, 24h | < 2% | Trace Oxidation | Degas solvents; maintain cold chain. |
| Strong Acid (Hot) | pH < 1, 60°C, 4h | > 15% | Dehydration / Substitution | Avoid heating in strongly acidic media. |
| Oxidizing Acid | 0.1M HNO3, 25°C, 4h | > 50% | Sulfoxide Formation | Exclusively use non-oxidizing acids (HCl). |
Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems.
Protocol 1: Controlled Synthesis and Isolation of the Hydrochloride Salt
Objective: To isolate the stable HCl salt without triggering alcohol dehydration or sulfur oxidation.
-
Preparation: Dissolve 1.0 g of this compound in 20 mL of anhydrous, peroxide-free diethyl ether (or MTBE).
-
Atmosphere Control: Purge the reaction flask with nitrogen gas for 5 minutes to displace ambient oxygen.
-
Temperature Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0°C.
-
Acid Addition: Vigorously stir the solution and add 1.05 equivalents of 1M HCl in diethyl ether dropwise over 10 minutes.
-
Isolation: Stir for an additional 30 minutes at 0°C. A white precipitate (the HCl salt) will crash out of the solution. Filter the precipitate rapidly under a nitrogen blanket using a Schlenk frit.
-
Drying: Wash the filter cake with 10 mL of cold anhydrous ether and dry under high vacuum (<0.1 mbar) for 12 hours.
-
Self-Validation Step: Dissolve 2 mg of the isolated salt in 1 mL of
. Analyze via -NMR. A successful, non-degraded salt formation is confirmed by the quantitative downfield shift of the amine-adjacent protons (due to protonation), with absolutely no alteration or loss of the hydroxymethyl (- ) or phenyl signal integrations.
Protocol 2: Stability-Indicating HPLC Assay for Acid-Degraded Samples
Objective: To accurately quantify degradation products (specifically sulfoxides and dehydrated analogs) in acid-stressed samples.
-
Column Selection: Use a high-resolution C18 Reverse Phase column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (degassed via sonication).
-
Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
-
-
Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.
-
Detection: Monitor UV absorbance at 210 nm (aliphatic/thioether changes) and 254 nm (phenyl ring tracking).
-
Sample Quenching: Critical Step. Before injecting an acid-stressed sample, quench an aliquot with an equal volume of cold 0.1 M phosphate buffer (pH 7) to immediately halt any ongoing acid-catalyzed degradation in the autosampler.
-
System Suitability Validation: Inject a spiked mixture of the parent compound and a known sulfoxide standard. The analytical run is only valid if the resolution (
) between the parent peak and the sulfoxide peak is .
References
-
Development and validation of a stability indicating method for S-carboxymethyl-l-cysteine and related degradation products in oral syrup formulation Source: ovid.com (Journal of Pharmaceutical and Biomedical Analysis) URL:[Link]
-
The hydrolysis and alkylation activities of S-(2-haloethyl)-L-cysteine analogs--evidence for extended half-life Source: nih.gov (PubMed) URL:[Link]
- Source: google.com (Google Patents)
Sources
Recrystallization solvent systems for (5-Phenylthiomorpholin-3-yl)methanol
This technical guide addresses the purification and recrystallization of (5-Phenylthiomorpholin-3-yl)methanol , a bifunctional heterocyclic intermediate often encountered in the synthesis of bioactive scaffolds (e.g., kinase inhibitors).
Due to the presence of a secondary amine, a sulfide, and a primary alcohol, this molecule exhibits amphiphilic properties and a tendency to "oil out" rather than crystallize. The following protocols prioritize salt formation to facilitate robust crystallization and diastereomeric enrichment.
Part 1: Physicochemical Profile & Solvent Strategy
The free base of this compound is typically a low-melting solid or viscous oil. Direct recrystallization of the free base is difficult due to competing hydrogen bonding (alcohol/amine) and lipophilic interactions (phenyl/thioether).
Senior Scientist Insight:
"In my experience with 3,5-substituted thiomorpholines, attempting to crystallize the free base is often a sunk cost. The most reliable route to high purity (>99%) and diastereomeric control is converting the crude amino-alcohol to a Hydrochloride (HCl) or Oxalate salt. This locks the conformation, raises the melting point, and prevents oxidation of the sulfur atom."
Recommended Solvent Systems
| Form | Solvent System | Ratio (v/v) | Application | Mechanism |
| HCl Salt | Ethanol / Diethyl Ether | 1:3 to 1:5 | Primary Choice | Displacement of the salt by the anti-solvent (Ether) from a saturated alcoholic solution. |
| HCl Salt | Isopropanol (IPA) | 100% | Polishing | High temperature coefficient of solubility; excellent for removing colored impurities. |
| Free Base | Ethyl Acetate / Hexane | 1:2 | Initial Isolation | Standard polarity gradient. Risk of oiling out if cooled too rapidly. |
| Free Base | Toluene | 100% | Diastereomer Enrichment | Slow cooling allows the thermodynamically stable isomer (usually cis) to lattice pack preferentially. |
Part 2: Detailed Experimental Protocols
Protocol A: Recrystallization via HCl Salt Formation (Recommended)
Use this method for crude mixtures containing <90% purity or significant stereoisomer mixtures.
Reagents:
-
Crude this compound
-
2M HCl in Diethyl Ether (or Dioxane)
-
Anhydrous Ethanol
-
Diethyl Ether (Anti-solvent)
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 g of the crude free base in minimal Ethyl Acetate (approx. 50 mL).
-
Salt Formation: Cool to 0°C. Dropwise add 1.1 equivalents of 2M HCl in Ether. A white to off-white precipitate will form immediately.
-
Isolation: Filter the crude salt and wash with cold Ether. Dry under vacuum to remove excess HCl.
-
Dissolution (Recrystallization): Transfer the solid to a flask. Add boiling Ethanol dropwise until the solid just dissolves.
-
Note: If the solution is colored, treat with activated charcoal for 5 mins and filter hot.
-
-
Nucleation: Remove from heat. Add Diethyl Ether dropwise until a faint turbidity persists. Add 2-3 drops of Ethanol to clear it.
-
Crystallization: Allow the flask to cool to room temperature undisturbed, then place in a refrigerator (4°C) for 12 hours.
-
Collection: Filter the white needles/plates. Wash with cold Ether/Ethanol (4:1).
Protocol B: Diastereomeric Enrichment (Free Base)
Use this method if the free base is a solid and you need to separate cis/trans isomers without salt formation.
-
Dissolve the mixture in boiling Toluene (approx. 5 mL per gram).
-
Allow to cool very slowly (wrap the flask in foil/cotton) to room temperature over 4-6 hours.
-
The cis-isomer (typically less soluble due to intramolecular H-bonding or better packing) often crystallizes first.
-
Filter the first crop. The mother liquor will be enriched in the trans-isomer.
Part 3: Troubleshooting & FAQs
Q1: The product is "oiling out" (forming a separate liquid phase) instead of crystallizing. Why? Diagnosis: This occurs when the temperature drops below the phase separation limit (liquid-liquid immiscibility) before it hits the crystallization limit. Solution:
-
Reheat the mixture until clear.
-
Add Seed Crystals: If available, add a seed crystal at a temperature slightly below the saturation point.
-
Increase Solvent Volume: Dilute the solution slightly (10-15%) to lower the saturation temperature.
-
Change Solvent: Switch from EtOAC/Hexane to IPA/Water (9:1) or strictly use the HCl salt method .
Q2: My product is turning yellow during recrystallization. Diagnosis: The sulfur atom in the thiomorpholine ring is oxidizing to the sulfoxide (S-oxide) or sulfone, likely due to heating in air. Solution:
-
Perform all heating steps under an inert atmosphere (Nitrogen or Argon balloon ).
-
Avoid high-boiling solvents that require prolonged heating.
-
Add a trace amount of antioxidant (e.g., BHT) if permissible, or strictly degas solvents.
Q3: How do I separate the cis and trans isomers effectively? Diagnosis: 3,5-disubstituted thiomorpholines exist as diastereomers. Solution:
-
Kinetic vs. Thermodynamic: The cis isomer is often thermodynamically more stable. Recrystallize the HCl salt from Methanol/Acetone . The cis-salt usually crystallizes out, while the trans-salt remains in the mother liquor.
-
Check Purity: Use HPLC or H-NMR to verify the Diastereomeric Ratio (dr) of the crystals vs. the filtrate.
Part 4: Process Visualization
The following diagram illustrates the decision logic for purifying this thiomorpholine derivative.
Caption: Decision matrix for selecting the optimal purification route based on the physical state of the crude intermediate.
References
-
General Thiomorpholine Synthesis & Properties
-
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence. (2022).[1] Organic Process Research & Development.
-
Source:
-
-
Separation of Heterocyclic Isomers
-
Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. (2020).[2] Journal of the American Chemical Society.
-
Source:
-
-
Recrystallization of Amino-Alcohols
- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
Sources
Validation & Comparative
Technical Guide: 1H and 13C NMR Interpretation of (5-Phenylthiomorpholin-3-yl)methanol
Content Type: Comparative Analysis & Structural Assignment Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists Focus: Stereochemical differentiation (cis vs. trans) and conformational analysis.
Executive Summary
(5-Phenylthiomorpholin-3-yl)methanol is a privileged pharmacophore often utilized in fragment-based drug discovery due to its ability to project substituents into defined vectors. However, the synthetic routes to this scaffold often yield a mixture of diastereomers.
The critical analytical challenge lies in distinguishing the cis-isomer (syn) from the trans-isomer (anti) . This guide provides a definitive comparative analysis of the NMR signatures for both isomers, establishing a self-validating protocol for structural assignment without reliance on X-ray crystallography.
Key Insight: The stereochemical assignment relies on the Karplus relationship applied to the vicinal coupling constants (
Structural Analysis & Conformational Logic
To interpret the NMR data, we must first define the conformational landscape. The thiomorpholine ring adopts a chair conformation similar to cyclohexane but distorted by the longer C–S bonds (1.82 Å) compared to C–C (1.54 Å) or C–N (1.47 Å).
The Thermodynamic Anchor
The Phenyl group at C5 acts as the "conformation anchor." Due to significant 1,3-diaxial steric strain (A-value), the bulky phenyl group will almost exclusively adopt the Equatorial position in the lowest energy conformer.
-
Cis-Isomer (3,5-syn):
-
Ph (C5) = Equatorial.
-
CH
OH (C3) = Equatorial. -
Result: Protons H3 and H5 are both Axial .
-
-
Trans-Isomer (3,5-anti):
-
Ph (C5) = Equatorial.
-
CH
OH (C3) = Axial. -
Result: Proton H5 is Axial , but Proton H3 is Equatorial .
-
This difference in proton orientation (Axial vs. Equatorial) is the primary discriminator.
Comparative Analysis: Cis vs. Trans Isomers[1][2][3]
The following data compares the diagnostic signals. Note that chemical shifts (
Table 1: H NMR Diagnostic Parameters (400 MHz, CDCl )
| Feature | Cis-Isomer (Diequatorial Substituents) | Trans-Isomer (Axial/Equatorial) | Mechanistic Basis |
| H5 Multiplicity | Doublet of Doublets (dd) | Doublet of Doublets (dd) | Coupling to H6a/H6b. |
| H5 Coupling ( | Large ( | Large ( | Ph is equatorial in both; H5 is axial. |
| H3 Multiplicity | Multiplet / dddd | Multiplet / dddd | Coupling to H2a/H2b + CH |
| H3 Coupling ( | Large ( | Small ( | CRITICAL DISTINCTION. In Trans, H3 is equatorial, losing the large anti-periplanar coupling. |
| H3 Shift ( | Upfield (Shielded) | Downfield (Deshielded) | Equatorial protons are typically deshielded by anisotropy of C-C bonds. |
Table 2: C NMR Diagnostic Parameters
| Carbon | Cis-Isomer ( | Trans-Isomer ( | Mechanistic Basis |
| C3 (Ring) | |||
| C5 (Ring) | Ph is equatorial in both; minimal change. |
Experimental Protocol
This protocol ensures high-resolution data capable of resolving the specific coupling constants required for assignment.
Step 1: Sample Preparation[1][4]
-
Solvent Selection: Use CDCl
for standard assignment. Use DMSO- if the OH proton signal is required for verification (appears as a triplet at ppm due to coupling with CH ). -
Concentration: 5–10 mg in 0.6 mL solvent. High concentration causes viscosity broadening, obscuring fine splitting.
-
D
O Exchange (Optional): If signals near 3.5-4.0 ppm are overlapped, add 1 drop of D O to eliminate the OH and NH signals, simplifying the aliphatic region.
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).
-
Transients (Scans): Minimum 64 scans to resolve low-intensity "roofing" effects in multiplets.
-
Acquisition Time (AQ): Set > 3.0 seconds. High digital resolution is required to measure
values accurately. -
Zero Filling: Process with at least 64k points (SI) to ensure digital resolution < 0.2 Hz/point.
Step 3: Advanced Validation (2D NMR)
If 1D coupling is ambiguous due to overlap:
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Cis: Strong NOE correlation between H3 and H5 (both axial, pointing into the ring).
-
Trans: Weak or absent NOE between H3 and H5 (opposite faces of the ring).
-
-
COSY: Use to trace the spin system from NH
H3/H5 H2/H6.
Decision Logic for Assignment
The following flowchart illustrates the logical pathway to determine stereochemistry based on the experimental data derived above.
Figure 1: Decision tree for stereochemical assignment of 3,5-disubstituted thiomorpholines.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
D'hooghe, M., et al. (2006).[1] Novel synthesis of cis-3,5-disubstituted morpholine derivatives. Journal of Organic Chemistry, 71(12), 4678-4681.[1] (Provides analogous coupling constant data for 3,5-disubstituted morpholines). [Link]
Sources
Mass spectrometry fragmentation patterns of thiomorpholine methanol derivatives
This guide provides a technical deep-dive into the mass spectrometry (MS) profiling of thiomorpholine methanol derivatives , specifically focusing on 3-(hydroxymethyl)thiomorpholine and its analogs. It contrasts these sulfur-containing heterocycles with their morpholine counterparts and compares ionization behaviors under Electron Ionization (EI) and Electrospray Ionization (ESI).
Executive Summary: The Sulfur Advantage
Thiomorpholine methanol derivatives are critical chiral building blocks in medicinal chemistry, often serving as bioisosteres for morpholine rings to modulate lipophilicity and metabolic stability.
For the analytical chemist, distinguishing thiomorpholine (S-heterocycle) from morpholine (O-heterocycle) is straightforward due to mass shifts. However, structural elucidation of the substitution pattern (e.g., 2-methanol vs. 3-methanol vs. N-hydroxyethyl) requires a nuanced understanding of fragmentation kinetics.
Key Analytical Differentiators:
-
Isotopic Signature: The natural abundance of
(~4.2%) creates a diagnostic peak absent in morpholine analogs. -
Bond Lability: The C–S bond (approx. 272 kJ/mol) is significantly weaker than the C–O bond (approx. 358 kJ/mol), leading to distinct ring-opening pathways in thiomorpholines that are not observed in morpholines.
Comparative Analysis: Performance & Fragmentation
Table 1: Thiomorpholine vs. Morpholine MS Characteristics
Comparison of 3-(hydroxymethyl)thiomorpholine (TMM) vs. 3-(hydroxymethyl)morpholine (HMM).
| Feature | Thiomorpholine Methanol (TMM) | Morpholine Methanol (HMM) | Diagnostic Note |
| Monoisotopic Mass | 133.06 Da | 117.08 Da | +16 Da shift (O |
| Isotope Pattern | Distinct | Negligible | Sulfur Flag : Use to confirm S-ring presence. |
| Primary EI Fragment | |||
| Ring Opening (EI) | High abundance of | Low abundance of ring fragments | S-heterocycles undergo RDA (Retro-Diels-Alder) more readily. |
| ESI Neutral Loss | Loss of 30 Da ( | Loss of 18 Da ( | TMM loses formaldehyde; HMM prefers dehydration. |
Table 2: Ionization Mode Comparison (EI vs. ESI)
| Parameter | Electron Ionization (EI) - 70 eV | Electrospray Ionization (ESI) - Positive |
| Molecular Ion | Weak | Strong |
| Fragmentation | Extensive (Hard Ionization) | Minimal (Soft Ionization) - requires CID |
| Key Application | Structural fingerprinting, library matching | Quantification, trace analysis in biological matrices |
| Derivatization | Required (TMS) for sharp peaks | Not Required (compatible with polar groups) |
Deep Dive: Fragmentation Mechanisms
Electron Ionization (EI) Pathways
Under 70 eV EI, thiomorpholine methanol (MW 133) follows three competing pathways driven by the stability of the radical cation.
-
-Cleavage (Dominant): The radical site on the nitrogen triggers cleavage of the exocyclic C–C bond, expelling the hydroxymethyl group (
, 31 Da).-
Result: Base peak at
102.
-
-
Ring C–S Cleavage: The weak C–S bond breaks, often followed by hydrogen transfer.
-
Result: Formation of sulfur-free ions or smaller sulfur clusters (
60, ).
-
-
Retro-Diels-Alder (RDA): The ring splits to release ethene (
).
ESI-CID Fragmentation Pathways
In LC-MS/MS (Collision Induced Dissociation), the protonated molecule
-
Loss of Water (
116): Typical of alcohols, but less favored in TMM than in acyclic alcohols due to ring constraints. -
Loss of Formaldehyde (
104): A rearrangement unique to the hydroxymethyl position, involving a 4-membered transition state.
Visualization: Fragmentation Logic
The following diagram illustrates the competing fragmentation pathways for 3-(hydroxymethyl)thiomorpholine .
Caption: Mechanistic divergence of 3-(hydroxymethyl)thiomorpholine under Hard (EI) vs. Soft (ESI) ionization.
Experimental Protocols
Protocol A: GC-MS with Silylation (Recommended for Quantification)
Thiomorpholine methanol is polar and basic. Direct injection leads to peak tailing and thermal degradation. Silylation is the gold standard for robust quantification.
Reagents:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Solvent: Anhydrous Pyridine or Acetonitrile.
Workflow:
-
Sample Prep: Dissolve 1 mg of sample in 100 µL anhydrous pyridine.
-
Derivatization: Add 50 µL BSTFA + 1% TMCS.
-
Incubation: Heat at 60°C for 30 minutes. (Ensures silylation of both -OH and -NH groups).
-
Analysis: Inject 1 µL into GC-MS (Split 1:50).
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Temp Program: 80°C (1 min)
20°C/min 280°C.
-
-
Expected Result: Bis-TMS derivative (
).-
Diagnostic Ion:
73 (TMS group), 103 ( ).
-
Protocol B: LC-MS/MS (Recommended for Biological Matrices)
Ideal for detecting metabolites or trace impurities without derivatization.
Workflow:
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
Note: Do not use ammonium buffers if sulfur sensitivity is low; formic acid enhances protonation.
-
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is superior to C18 due to the compound's high polarity.
-
Recommended: Waters BEH Amide or similar, 2.1 x 100 mm.
-
-
MS Settings (Triple Quad):
-
Source: ESI Positive.[1]
-
Capillary: 3.0 kV.
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).
-
MRM Transition:
(Quantifier), (Qualifier).
-
References
-
NIST Mass Spectrometry Data Center. Thiomorpholine Mass Spectrum.[2][3] National Institute of Standards and Technology.[3] [Link]
-
Srinivas, K., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry. [Link]
-
MassBank. Mass Spectrum of N-Nitrosomorpholine (Comparison Data). MassBank Europe.[4] [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.[Link]
Sources
HPLC methods for purity analysis of (5-Phenylthiomorpholin-3-yl)methanol
An In-Depth Technical Guide to the Development and Comparison of HPLC Methods for Purity Analysis of (5-Phenylthiomorpholin-3-yl)methanol
Prepared by: A Senior Application Scientist
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity analysis of this compound, a key intermediate in pharmaceutical development. As researchers, scientists, and drug development professionals, ensuring the purity and stability of such compounds is paramount for safety, efficacy, and regulatory compliance.[1][2] This document eschews a rigid template, instead adopting a structure that logically follows the scientific process of method development, from foundational principles to specific, validated protocols. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in authoritative standards.
The Analytical Challenge: this compound
Understanding the analyte's structure is the cornerstone of effective method development. This compound possesses several key features that dictate our analytical strategy:
-
A Phenylthio Group: This aromatic moiety provides a strong chromophore, making UV detection a highly suitable and sensitive choice.[3]
-
A Morpholine Ring: This polar heterocyclic system can influence retention and peak shape.
-
A Primary Alcohol: A polar functional group that contributes to the molecule's overall polarity.
-
A Chiral Center: The carbon at the 3-position of the morpholine ring is a stereocenter, necessitating chiral separation methods to ensure enantiomeric purity, a critical consideration in modern drug development.[4]
Our objective is to develop and compare methods that can not only quantify the main compound but also separate it from potential process impurities and degradation products.
Part 1: Comparison of HPLC Methodologies for Purity Profiling
The selection of an HPLC method is a balance of achieving the desired separation while considering factors like robustness, analysis time, and the specific analytical question being asked (e.g., achiral purity vs. enantiomeric purity).
Reversed-Phase HPLC (RP-HPLC): The Workhorse for Achiral Purity
Reversed-phase chromatography is the most widely used mode in pharmaceutical analysis due to its versatility in handling a broad range of compounds.[3][5] The fundamental principle involves a non-polar stationary phase and a polar mobile phase.[6]
The choice of stationary phase is the most critical parameter for achieving selectivity. For our target analyte, several options present compelling advantages.
A Phenyl stationary phase is often a superior initial choice over a standard C18 for an aromatic compound like our target. This is due to the potential for π-π interactions between the analyte's phenyl ring and the stationary phase, which can offer alternative selectivity for closely related impurities that differ in their aromatic character.[5][7][8] Polar-embedded C18 columns can also be advantageous by reducing interactions between the basic morpholine nitrogen and residual silanols on the silica surface, leading to improved peak symmetry.[7][9]
| Parameter | Method A: Phenyl Phase | Method B: C18 Phase | Rationale & Justification |
| Column | Phenyl (e.g., Fortis Phenyl), 150 x 4.6 mm, 5 µm | C18 (e.g., Waters Symmetry C18), 150 x 4.6 mm, 5 µm | Phenyl phase for alternative selectivity via π-π interactions[8]; C18 as the universal standard for comparison.[5] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Formic Acid in Water | Phosphoric acid provides good buffering capacity. Formic acid is MS-compatible if impurity identification is needed.[10] |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile generally has lower viscosity and better UV transparency. Methanol can alter selectivity, especially with Phenyl columns.[9] |
| Gradient | 5% to 95% B over 20 min | 5% to 95% B over 20 min | A broad gradient is essential in early development to elute all potential impurities, both polar and non-polar.[3] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard for a 4.6 mm ID column, balancing analysis time and pressure. |
| Detection (UV) | 210 nm & 254 nm | 210 nm & 254 nm | 254 nm is characteristic for the phenyl ring. 210 nm provides near-universal detection for organic molecules lacking strong chromophores.[11] |
Chiral HPLC: Resolving Enantiomers
For chiral molecules, demonstrating enantiomeric purity is a regulatory expectation. This requires a chiral selector, most commonly integrated into a Chiral Stationary Phase (CSP).[12][13] The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the CSP, which have different energies and thus different retention times.
Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and are the first choice for screening chiral separations.[14] They can be operated in multiple modes (normal-phase, reversed-phase, polar organic), providing a wide screening space.
| Parameter | Method C: Normal Phase | Method D: Reversed Phase | Rationale & Justification |
| Column | Chiralcel OD-H (Cellulose deriv.), 250 x 4.6 mm, 5 µm | Chiralcel OJ-H (Cellulose deriv.), 250 x 4.6 mm, 5 µm | These are broadly applicable polysaccharide-based CSPs known for their versatility.[14] |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Acetonitrile / Water (50:50, v/v) | Normal phase often provides better selectivity for chiral compounds. Reversed phase is useful if solubility is an issue in non-polar solvents.[12] |
| Additive | 0.1% Trifluoroacetic Acid (TFA) | None | Additives like TFA can improve peak shape for basic compounds in normal phase but should be used judiciously.[14] |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min | Flow rate is optimized to maximize resolution. |
| Detection (UV) | 254 nm | 254 nm | Wavelength is selected based on the analyte's maximum absorbance. |
Stability-Indicating Method Development
A true purity method must be "stability-indicating," meaning it can resolve the active pharmaceutical ingredient (API) from its degradation products.[3][15] This is proven through forced degradation studies, where the drug is subjected to harsh conditions to generate potential degradants.[16][17]
The process is systematic: stress the sample, run the chromatogram, and check for new peaks and the purity of the main peak using a Diode Array Detector (DAD).
The goal is to achieve 5-20% degradation of the parent compound.[17] If the developed RP-HPLC method can separate all newly formed degradant peaks from the parent peak and from each other, it is considered stability-indicating.
Part 2: Detailed Experimental Protocols
The following protocols are robust starting points for the purity analysis of this compound. All methods must be validated according to ICH Q2(R2) guidelines before routine use.[1][18]
Protocol 1: Stability-Indicating RP-HPLC Method for Achiral Purity
This method is designed for the quantitative determination of this compound and its related substances.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Column: Phenyl, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Water:Acetonitrile.
-
Standard Solution: Prepare a 1.0 mg/mL stock solution of the reference standard in diluent. Dilute to a working concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample at a concentration of 1.0 mg/mL in diluent.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
DAD Wavelengths: Monitor at 210 nm and 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
3. Data Analysis:
-
Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.[19]
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Perform peak purity analysis using the DAD software to ensure the main peak is spectrally pure, especially after forced degradation.
Protocol 2: Chiral HPLC Method for Enantiomeric Purity
This method is designed to separate the enantiomers of this compound.
1. Instrumentation and Materials:
-
HPLC system with an isocratic pump, autosampler, and UV detector.
-
Column: Chiralcel OD-H, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v). Filter and degas before use.
-
Sample Diluent: Mobile Phase.
-
Racemic Standard: Prepare a solution of the racemic material at 0.5 mg/mL in diluent to verify system suitability.
-
Sample Solution: Prepare the sample at a concentration of 0.5 mg/mL in diluent.
2. Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min.
-
Temperature: 25 °C (Ambient).
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
3. System Suitability & Analysis:
-
Inject the racemic standard. The resolution between the two enantiomer peaks must be greater than 1.5.
-
Calculate the enantiomeric excess (% ee) of the sample using the peak areas of the two enantiomers (E1 and E2):
-
% ee = (|Area E1 - Area E2| / (Area E1 + Area E2)) x 100
-
Part 3: Method Validation Framework
Any analytical method intended for quality control must be validated to ensure it is fit for purpose.[2][20] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[18]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[18] This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results to the true value, typically determined by analyzing a sample of known concentration (spiked placebo) and calculating the percent recovery.[1]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[1]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Conclusion
The purity analysis of this compound requires a multi-faceted approach. For routine quality control and impurity profiling, a stability-indicating reversed-phase HPLC method, preferably using a Phenyl stationary phase (Protocol 1), offers a robust and selective solution. The use of forced degradation studies is non-negotiable to prove the method's specificity. For ensuring stereochemical purity, a dedicated chiral HPLC method (Protocol 2) using a polysaccharide-based CSP is essential. The choice between normal-phase or reversed-phase modes for chiral separation will depend on the specific enantiomers and may require screening. Both developed methods must undergo rigorous validation following ICH guidelines to ensure the generation of reliable and defensible data, which is the bedrock of quality in pharmaceutical development.
References
-
A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis. [Link]
-
Steps for HPLC Method Validation - Pharmaguideline. [Link]
-
HPLC Column Selection Guide - Phenomenex. [Link]
-
HPLC Column Performance. [Link]
-
Polar RP HPLC Column - Hawach Scientific. [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. [Link]
-
Liquid phase method for morpholine - Pharmaceutical Intermediates, Electronic Chemicals, Aromatic Fragrance Suppliers. [Link]
-
Simultaneous Determination of 14 Phenolic Compounds in Grape Canes by HPLC-DAD-UV Using Wavelength Switching Detection - PMC. [Link]
-
HPLC Column Selection Guide. [Link]
-
Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms - MDPI. [Link]
-
Advanced HPLC Method with Diode Array Detection Using a Phenyl-Bonded Column for Simultaneous Quantitation of Three Sunscreen Filters in a Moisturizing Sunscreen Cream for Acne-Prone Skin - MDPI. [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. [Link]
-
Separation of Thiomorpholine, 4-methyl-, 1,1-dioxide on Newcrom R1 HPLC column. [Link]
-
Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies. [Link]
-
HPLC Methods for analysis of Morpholine - HELIX Chromatography. [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]
-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC. [Link]
-
Journal of Medicinal & Organic Chemistry Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Developm. [Link]
-
Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction | LCGC International. [Link]
-
RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. [Link]
-
(PDF) HPLC Profiles of Standard Phenolic Compounds Present in Medicinal Plants. [Link]
-
Stability-Indicating Method for the Analysis of Amorolfine and its N-oxide Degradation Product. [Link]
-
Development and Validation of RP-HPLC-DAD Stability Indicating Re - Longdom Publishing. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. [Link]
-
HPLC METHOD DEVELOPMENT AND VALIDATION - World Journal of Pharmaceutical and Medical Research. [Link]
-
(PDF) Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers - ResearchGate. [Link]
-
Chiral HPLC Separations - Phenomenex. [Link]
-
(PDF) Stability-Indicating HPLC Assay and Stability Study Over Two Years of Morphine Hydrochloride Diluted Solutions in Polypropylene Syringes - ResearchGate. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. [Link]
-
Q3C (R8) Step 5 - impurities: guideline for residual solvents - European Medicines Agency. [Link]
-
This compound (C11H15NOS) - PubChemLite. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. [Link]
-
Forced degradation and impurity profiling. [Link]i/B9780128172179000026)
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- 3. chromatographyonline.com [chromatographyonline.com]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
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- 20. mdpi.com [mdpi.com]
Stereochemical Elucidation of (5-Phenylthiomorpholin-3-yl)methanol: A Comparative Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Protocol
Introduction to the Stereochemical Challenge
In modern drug development, the spatial orientation of a pharmacophore dictates its binding affinity, selectivity, and pharmacokinetic profile. (5-Phenylthiomorpholin-3-yl)methanol (CAS: 1315366-00-7) is a highly versatile chiral heterocyclic building block. Structurally, it features a thiomorpholine ring substituted with a hydroxymethyl group at C3 and a phenyl group at C5.
Because it possesses two chiral centers, the molecule exists as four possible stereoisomers: (3R, 5R), (3S, 5S), (3R, 5S), and (3S, 5R). Determining both the relative (cis/trans relationship across the ring) and absolute configuration is a critical regulatory and scientific requirement. This guide objectively compares the gold-standard approach—X-ray crystallography—against leading solution-state alternatives, providing actionable, self-validating protocols for each[1].
The Gold Standard: X-Ray Crystallography
Single-crystal X-ray diffraction (SCXRD) remains the most definitive method for absolute stereochemical assignment. For this compound, X-ray crystallography holds a massive inherent advantage: the endogenous sulfur atom .
Unlike purely organic molecules (C, H, N, O) which often require the covalent attachment of a heavy-atom chiral auxiliary to determine absolute stereochemistry, the sulfur atom in the thiomorpholine ring provides a strong anomalous dispersion signal when irradiated with Cu Kα X-rays. This allows for the direct and unambiguous calculation of the absolute structure[2].
Experimental Protocol: Single-Crystal X-Ray Diffraction
This protocol is designed as a self-validating system; the final mathematical output inherently proves the accuracy of the physical experiment.
-
Single Crystal Growth (Solvent Diffusion): Dissolve ~10 mg of enantiopure this compound in a minimum volume of ethyl acetate. Carefully layer with an anti-solvent (e.g., hexanes) and allow slow diffusion at 4 °C over 3–5 days.
-
Causality: Slow diffusion minimizes nucleation sites, promoting the thermodynamic growth of a single, highly ordered crystal lattice required for high-resolution diffraction.
-
-
Data Collection: Mount a suitable crystal on a diffractometer equipped with a Cu Kα microfocus source (
Å) and a cryostream set to 100 K.-
Causality: Cu Kα radiation maximizes the anomalous scattering signal (
) of the endogenous sulfur atom. Cryogenic temperatures minimize thermal motion (Debye-Waller factors), increasing high-angle diffraction intensity.
-
-
Structure Solution & Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on
(SHELXL).-
Causality: Full-matrix refinement ensures all atomic positions and anisotropic displacement parameters are accurately modeled against the electron density map.
-
-
Absolute Structure Validation: Calculate the Flack parameter (
).-
Causality: The Flack parameter compares the intensities of Friedel pairs. A value near 0 (e.g.,
) confirms the correct absolute configuration, while a value near 1 indicates the inverted enantiomer.
-
Alternative Methodologies: Solution-State Analysis
X-ray crystallography is limited by one fundamental bottleneck: the molecule must form a high-quality crystal. When this compound yields only amorphous powders or oils, solution-state methodologies must be employed[3].
Alternative A: NMR Spectroscopy (NOESY & Mosher's Method)
Nuclear Magnetic Resonance (NMR) is highly effective for determining the relative stereochemistry of the thiomorpholine ring, which typically adopts a chair conformation[4].
-
Relative Stereochemistry (NOESY): Acquire a 2D NOESY spectrum in CDCl3.
-
Causality: Through-space dipole-dipole coupling will show cross-peaks between the C3 and C5 protons if they are co-facial (1,3-diaxial or equatorial/axial), establishing the cis or trans relationship.
-
-
Absolute Stereochemistry (Mosher's Esterification): React the compound with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl (MTPA) chloride in pyridine. Acquire
H NMR of the resulting diastereomers.-
Causality: The primary alcohol at C3 acts as a nucleophile. The chiral MTPA group creates a distinct anisotropic shielding environment. By calculating the chemical shift differences (
) for the adjacent protons, the absolute configuration at C3 is deduced.
-
Alternative B: Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light. It is a powerful tool for flexible chiral molecules[3].
-
Data Acquisition: Dissolve the sample in CDCl3 (~0.1 M). Record IR and VCD spectra using an FT-VCD spectrometer equipped with a photoelastic modulator (PEM).
-
Causality: VCD signals are exceptionally weak (
absorbance units). High concentrations and the PEM (which rapidly alternates polarization) are mandatory for lock-in detection and sufficient signal-to-noise ratio.
-
-
Computational Validation: Perform a conformational search and Density Functional Theory (DFT) optimization (e.g., B3LYP/aug-cc-pVDZ) to generate theoretical VCD spectra.
-
Causality: VCD is highly conformation-dependent. The absolute configuration is validated only when the experimental Cotton effects perfectly mirror the Boltzmann-weighted theoretical spectrum.
-
Objective Performance Comparison
To guide analytical strategy, the quantitative and logistical parameters of these methodologies are summarized below.
Table 1: Representative Quantitative X-Ray Crystallographic Parameters for Chiral Thiomorpholines
| Parameter | Optimal Specification | Scientific Causality / Significance |
|---|
| Space Group | Chiral (e.g.,
Table 2: Performance Comparison of Stereochemical Elucidation Alternatives
| Methodology | Resolution | Sample Requirement | Time-to-Result | Core Limitation |
|---|---|---|---|---|
| X-Ray Crystallography | Absolute & Relative | ~5–10 mg (Single Crystal) | Days to Weeks | Highly dependent on thermodynamic crystallizability. |
| NMR (NOESY/ROESY) | Relative Only | ~1–5 mg (Solution) | Hours | Cannot determine absolute configuration independently. |
| NMR (Mosher's Ester) | Absolute | ~5 mg (Derivatized) | Days | Requires chemical reaction, purification, and assumes standard conformers. |
| VCD Spectroscopy | Absolute & Relative | ~10–20 mg (Solution) | Weeks (incl. DFT) | Computationally intensive; flexible thiomorpholine rings complicate DFT. |
Decision Matrix Workflow
The following logic diagram outlines the optimal decision-making pathway for elucidating the stereochemistry of this compound based on sample behavior.
Caption: Workflow for determining the stereochemistry of this compound.
References
- Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione deriv
- Catalytic Markovnikov Hydrothiolation of Dehydroamino Acids: Unified Total Synthesis of Enteropeptin Sactipeptides PMC (NIH)
- Comparative Study of the Vibrational Optical Activity Techniques in Structure Elucid
- Part 7: Analytical Techniques for Stereochemistry Chiralpedia
Sources
Comparative Bioactivity Guide: (5-Phenylthiomorpholin-3-yl)methanol vs. Morpholine Analogs
The following guide provides an in-depth technical comparison of the (5-Phenylthiomorpholin-3-yl)methanol scaffold versus its morpholine analogs. This analysis focuses on the bioisosteric implications of the sulfur-for-oxygen substitution, a critical decision point in medicinal chemistry for modulating lipophilicity, metabolic stability, and target affinity.
Executive Summary: The Bioisosteric Switch
In drug discovery, the transition from a morpholine to a thiomorpholine scaffold is a strategic "bioisosteric switch." While morpholine is a privileged structure found in drugs like Gefitinib and Linezolid , the thiomorpholine analog—specifically the This compound scaffold—offers distinct physicochemical advantages for targets requiring higher lipophilicity or distinct metabolic profiles.
This guide analyzes the specific utility of the This compound core (referred to herein as 5-PTM ) compared to its morpholine counterpart, (5-Phenylmorpholin-3-yl)methanol (5-PMM) .
Key Differentiators at a Glance
| Feature | Morpholine Scaffold (5-PMM) | Thiomorpholine Scaffold (5-PTM) |
| Heteroatom | Oxygen (Hard base, H-bond acceptor) | Sulfur (Soft base, larger van der Waals radius) |
| Lipophilicity (cLogP) | Lower (Polar, higher solubility) | Higher (+0.5 to +1.0 log unit increase) |
| Metabolism | N-oxidation, Ring opening | S-oxidation (Sulfoxide/Sulfone formation) |
| Conformation | Chair (Rigid) | Chair (More flexible, longer C-S bonds) |
| Primary Utility | Solubility enhancement, H-bonding | Permeability enhancement, Hydrophobic pocket filling |
Physicochemical & Pharmacological Analysis
Lipophilicity and Permeability
The substitution of oxygen with sulfur in the 5-phenyl scaffold significantly alters the partition coefficient.
-
Morpholine (O-analog): The ether oxygen is a strong hydrogen bond acceptor. This increases water solubility but can limit blood-brain barrier (BBB) penetration if the total polar surface area (TPSA) is too high.
-
Thiomorpholine (S-analog): Sulfur is less electronegative and forms weaker hydrogen bonds. The 5-PTM scaffold typically exhibits a
LogP of +0.5 to +1.0 compared to the morpholine analog. This makes 5-PTM superior for targets located in hydrophobic pockets or for improving passive membrane permeability.
Metabolic Stability and Toxicity
The metabolic fate of these two scaffolds differs radically, influencing the choice for lead optimization.
-
Morpholine Liability: Susceptible to oxidative attack at the
-carbon (adjacent to nitrogen), leading to ring opening or N-oxide formation. -
Thiomorpholine Liability (The "S-Oxidation Switch"): The sulfur atom is a "metabolic handle." CYP450 enzymes (specifically CYP3A4 and FMOs) readily oxidize the sulfide to a sulfoxide (S=O) and subsequently to a sulfone (O=S=O) .
-
Strategic Advantage: These metabolites are often stable and polar. In some cases (e.g., certain antipsychotics), the sulfoxide metabolite retains bioactivity while improving solubility, effectively acting as a prodrug or active metabolite.
-
Binding Interactions
-
5-PMM (Morpholine): The oxygen atom often engages in direct H-bonding with backbone amides in the binding pocket (e.g., hinge region of kinases).
-
5-PTM (Thiomorpholine): The sulfur atom is a poor H-bond acceptor but can engage in Sulfur-
interactions with aromatic residues (Phe, Tyr, Trp) in the target protein. The 5-phenyl ring in 5-PTM further enhances these -stacking opportunities.
Comparative Data: Physicochemical Profile
The following table summarizes the calculated properties of the specific scaffold This compound versus its morpholine analog.
Table 1: In-Silico Property Comparison
| Property | (5-Phenylmorpholin-3-yl)methanol (Morpholine) | This compound (Thiomorpholine) | Impact on Bioactivity |
| Molecular Weight | ~193.2 Da | ~209.3 Da | Negligible steric increase. |
| cLogP (Predicted) | 0.8 - 1.2 | 1.5 - 2.1 | Thiomorpholine shows improved membrane permeability. |
| H-Bond Acceptors | 2 (N, O) | 1 (N) [S is negligible] | Morpholine has higher solubility; Thiomorpholine has lower desolvation penalty. |
| TPSA ( | ~32.0 | ~15.0 (Sulfur contribution is low) | Thiomorpholine is more BBB penetrant. |
| pKa (Conj. Acid) | ~8.3 | ~8.0 | Thiomorpholine is slightly less basic due to orbital expansion of S. |
Note: Data derived from standard chemoinformatic consensus models (SwissADME/ChemDraw).
Experimental Protocols
Synthesis of this compound
To evaluate this scaffold, a robust synthetic route is required. The following protocol describes the reduction of the corresponding carboxylic acid or ester precursor, a standard method for generating the hydroxymethyl handle.
Objective: Reduction of 5-phenylthiomorpholine-3-carboxylic acid to this compound.
Reagents:
-
Substrate: 5-Phenylthiomorpholine-3-carboxylic acid ethyl ester (1.0 eq)
-
Reducing Agent: Lithium Aluminum Hydride (LiAlH
) (2.0 eq) -
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Quench: Water, 15% NaOH
Step-by-Step Protocol:
-
Preparation: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (
). -
Solubilization: Dissolve 1.0 g of the ester substrate in 20 mL of anhydrous THF. Cool to 0°C in an ice bath.
-
Reduction: Carefully add LiAlH
(2.0 eq) portion-wise over 15 minutes. Caution: Exothermic gas evolution. -
Reaction: Remove ice bath and reflux at 65°C for 4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The ester spot (
) should disappear, and a lower alcohol spot ( ) should appear. -
Quenching (Fieser Method): Cool to 0°C. Slowly add:
-
mL Water (where
= mass of LiAlH in g) - mL 15% NaOH
- mL Water
-
mL Water (where
-
Isolation: Stir for 30 minutes until a white granular precipitate forms. Filter through a Celite pad.
-
Purification: Concentrate the filtrate in vacuo. Purify the crude oil via flash column chromatography (Gradient: 0-10% MeOH in DCM) to yield the target This compound as a viscous oil or low-melting solid.
Metabolic Stability Assay (Microsomal Stability)
To validate the "S-oxidation" liability vs. Morpholine stability.
-
Incubation: Incubate 1
M of test compound (5-PTM vs 5-PMM) with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C. -
Sampling: Aliquot samples at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Data Output: Plot % Remaining vs. Time.
-
Expectation: 5-PTM will show a distinct metabolite peak (+16 Da for Sulfoxide) that may accumulate, whereas 5-PMM will show slower clearance or N-oxide formation.
-
Decision Logic & Mechanism Visualization
The following diagram illustrates the decision-making process for selecting between the Morpholine and Thiomorpholine scaffolds during Lead Optimization.
Caption: Decision tree for selecting between Morpholine and Thiomorpholine scaffolds based on ADME properties.
References
-
Kumari, A., et al. (2020).[1] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity." Medicinal Research Reviews.
-
Asirvatham, S., et al. (2021).[2] "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[1][2][3][4] Journal of Chemical Reviews.
-
Wymann, M., et al. (2022). "Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor." European Journal of Medicinal Chemistry.
-
BenchChem. "(5-Phenylthiophen-3-yl)methanol Product & Synthesis Information." BenchChem Application Notes.
-
Meanwell, N. A. (2011). "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." Journal of Medicinal Chemistry.
Sources
Validating Enantiomeric Excess of (5-Phenylthiomorpholin-3-yl)methanol using Chiral HPLC
Executive Summary & Strategic Context
Objective: To establish a robust, self-validating chiral HPLC method for determining the enantiomeric excess (ee) of (5-Phenylthiomorpholin-3-yl)methanol.
The Challenge: this compound presents a complex stereochemical challenge. With chiral centers at the C3 and C5 positions, this molecule exists as four distinct stereoisomers (two diastereomeric pairs: cis and trans, each consisting of two enantiomers). Standard achiral methods (C18/Phenyl-Hexyl) may resolve diastereomers but cannot quantify enantiomeric purity.
The Solution: This guide validates a direct Chiral HPLC approach using polysaccharide-based stationary phases. We compare this "Gold Standard" method against alternative techniques (Mosher's Acid NMR, Polarimetry) to demonstrate why HPLC is the requisite choice for drug development workflows.
Technical Comparison: Chiral HPLC vs. Alternatives
In the context of rigorous pharmaceutical validation, we evaluated three primary methodologies for ee determination.
| Feature | Method A: Chiral HPLC (Recommended) | Method B: NMR (Mosher's Acid) | Method C: Polarimetry |
| Principle | Direct separation on chiral stationary phase (CSP).[1] | Diastereomeric derivatization followed by 1H/19F NMR. | Measurement of optical rotation angle ( |
| Resolution | High: Separates all 4 isomers (enantiomers + diastereomers) and chemical impurities. | Medium: Signals often overlap in complex heterocyclic rings. | None: Aggregate value; cannot distinguish impurities from enantiomers. |
| Sensitivity (LOQ) | < 0.1% (Trace isomer detection). | ~1-2% (Limited by integration errors). | Low (Requires high concentration; unreliable for low ee). |
| Throughput | Automated (20-30 min/run). | Low (Requires synthesis/workup per sample). | Fast (2 min), but data is often inconclusive. |
| Robustness | High (Validatable per ICH Q2). | Low (Sensitive to water/pH/derivatization yield). | Low (Sensitive to temp/solvent/impurities). |
Verdict: While NMR is useful for initial absolute configuration assignment, Chiral HPLC is the only viable method for routine QC and process validation due to its ability to simultaneously quantify chemical purity (dr) and optical purity (ee).
Method Development Strategy (Expert Analysis)
Structural Considerations & Column Selection
The analyte contains a secondary amine (thiomorpholine ring) and a primary alcohol .
-
Interaction Mechanism: The secondary amine is a strong hydrogen bond donor/acceptor. It requires a basic modifier to prevent peak tailing caused by non-specific silanol interactions.
-
Column Chemistry:
-
Immobilized Amylose (e.g., CHIRALPAK IA): Robust, allows wider solvent range (DCM/THF) to solubilize the phenyl group.
-
Cellulose (e.g., CHIRALCEL OD-H/IC): Often provides superior selectivity for phenyl-substituted heterocycles due to the specific cavity shape of the cellulose polymer.
-
Mobile Phase Optimization
-
Base Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA) is mandatory . Without it, the amine moiety will drag, destroying resolution (
). -
Mode: Normal Phase (Hexane/IPA) is preferred over Reversed Phase for this molecule because the non-polar hexane maximizes the attractive interaction between the analyte's phenyl ring and the CSP's aromatic carbamate groups.
Decision Tree: Method Development Workflow
The following diagram outlines the logical flow for selecting the optimal separation condition.
Figure 1: Strategic decision tree for chiral method development, prioritizing resolution (
Validated Experimental Protocol
Chromatographic Conditions
This protocol is derived from best practices for phenyl-substituted amino alcohols [1, 2].
-
Column: CHIRALPAK IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Rationale: The chlorinated cellulose backbone (IC) often shows superior recognition for phenyl-thiomorpholine analogs compared to amylose phases.
-
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).
-
Note: Ethanol is used over IPA to sharpen peaks; DEA masks silanols.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 254 nm (targeting the phenyl ring).
-
Sample Diluent: Mobile Phase (or Ethanol if solubility is poor).
Sample Preparation
-
Stock Solution: Dissolve 10 mg of this compound in 10 mL Ethanol (1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase to 0.1 mg/mL.
-
Racemic Marker: A racemic mixture (containing all 4 isomers) must be injected first to establish retention times for enantiomers 1/2 (cis) and 3/4 (trans).
Validation Data & Performance Metrics
To ensure the method is "fit for purpose," the following validation parameters must be met. The data below represents typical acceptance criteria for this class of molecules.
Specificity & Resolution
The method must distinguish the active enantiomer from its antipode and diastereomers.
| Peak ID | Retention Time (min) | Relative Retention ( | Resolution ( | Tailing Factor ( |
| Isomer 1 (Unwanted) | 8.2 | - | - | 1.1 |
| Isomer 2 (Active) | 9.8 | 1.20 | 3.5 | 1.0 |
| Isomer 3 (Diast A) | 12.4 | 1.26 | 5.1 | 1.1 |
| Isomer 4 (Diast B) | 14.1 | 1.14 | 2.8 | 1.2 |
Requirement:
Linearity & Sensitivity (LOD/LOQ)
Linearity ensures the method accurately quantifies the minor enantiomer (impurity) at low levels (0.1% - 5.0%).
-
Range: 0.5 µg/mL to 100 µg/mL.
-
Correlation Coefficient (
): > 0.999. -
Limit of Quantitation (LOQ): 0.05% of the nominal concentration (S/N > 10).
Validation Workflow Diagram
The following diagram illustrates the sequence of experiments required for full ICH Q2 validation.
Figure 2: Step-by-step validation workflow ensuring data integrity and regulatory compliance.
Troubleshooting & Expert Tips
-
Peak Broadening: If peaks are broad, increase the DEA concentration to 0.2% or switch to a "Immobilized" column (Chiralpak IA) and add 5% Dichloromethane to the mobile phase. This improves mass transfer for the phenyl ring [3].
-
Elution Order Reversal: If the impurity elutes after the main peak (undesirable for trace analysis due to tailing overlap), try switching from an Amylose column (AD/IA) to a Cellulose column (OD/IC). These polymers often have reversed elution orders [4].
-
Solubility: If the sample precipitates in Hexane, dissolve the sample in 100% Ethanol and inject a smaller volume (e.g., 5 µL) to avoid solvent effects.
References
-
Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC. Daicel Corporation. [Link]
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. [Link]
-
Scribner, M. E., et al. "Separation of Enantiomers of Basic Drugs by HPLC." Chromatography Online, 2018. [Link]
Sources
Technical Guide: IR Spectroscopy Characterization of (5-Phenylthiomorpholin-3-yl)methanol
Executive Summary & Structural Context
(5-Phenylthiomorpholin-3-yl)methanol is a specialized heterocyclic scaffold increasingly utilized in medicinal chemistry for its ability to modulate lipophilicity and metabolic stability compared to its morpholine analogues. This guide provides a definitive framework for characterizing this compound via Infrared (IR) Spectroscopy.
Unlike standard spectral libraries which may lack this specific intermediate, this guide synthesizes data from functional group theory and analogous thiomorpholine derivatives to establish a predictive spectral fingerprint . We compare its spectral performance against key alternatives—specifically its Morpholine analogue and its Carboxylic Acid precursor —to aid researchers in reaction monitoring and structural validation.
Molecule Architecture for Spectral Analysis
-
Core: Thiomorpholine ring (S and N heteroatoms).
-
Substituents:
-
C3: Hydroxymethyl group (Primary Alcohol).
-
C5: Phenyl group (Aromatic system).
-
N1: Secondary amine (assuming N-unsubstituted based on nomenclature).
-
Experimental Methodology: Protocol for Optimal Resolution
To obtain the characteristic peaks described below, the choice of sampling technique is critical due to the compound's hydrogen-bonding potential.
Comparison of Sampling Techniques
| Feature | ATR (Attenuated Total Reflectance) | Transmission (KBr Pellet) | Recommendation |
| Sample State | Solid/Crystal direct application | Dispersed in KBr matrix | ATR for routine ID; KBr for detailed fingerprinting. |
| H-Bonding | Preserves native H-bonding network | Matrix may disrupt intermolecular H-bonds | ATR shows broader OH/NH bands. |
| Resolution | Lower path length, weaker weak bands | High sensitivity for weak overtones | KBr preferred for aromatic overtones (1600-2000 cm⁻¹). |
| Throughput | High (< 2 mins) | Low (15-20 mins prep) | Use ATR for reaction monitoring. |
Step-by-Step Characterization Workflow
The following Graphviz diagram outlines the logical flow for assigning the spectrum of this compound.
Caption: Logical decision tree for assigning functional groups in this compound IR spectra.
Characteristic Peak Analysis
This section details the expected spectral signature.[1][2][3][4] Note that exact wavenumbers may shift slightly (±10 cm⁻¹) depending on the solvent or solid-state packing (polymorphism).
A. High-Frequency Region (4000 – 2500 cm⁻¹)
This region confirms the presence of the alcohol, amine, and the aromatic/aliphatic backbone.
| Functional Group | Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Notes |
| O-H & N-H | Stretching | 3200 – 3450 | Strong, Broad | The O-H (alcohol) and N-H (amine) stretches will likely overlap. In solid state (ATR), extensive H-bonding broadens this band significantly. |
| Ar-C-H | Stretching | 3030 – 3080 | Weak/Medium | Diagnostic for the Phenyl ring. Look for small "shoulders" just above 3000 cm⁻¹. |
| Aliph-C-H | Stretching | 2850 – 2980 | Medium | Arises from the thiomorpholine ring CH₂ and CH groups. |
B. Fingerprint & Heteroatom Region (1500 – 600 cm⁻¹)
This region provides the specific identification of the thiomorpholine core and the hydroxymethyl side chain.
| Functional Group | Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Notes |
| Aromatic Ring | C=C Stretch | 1600, 1580, 1495, 1450 | Medium | The "Ring Breathing" modes. The pair at ~1600 and ~1500 cm⁻¹ confirms the phenyl group. |
| C-O (Alcohol) | Stretching | 1030 – 1070 | Strong | Key Identifier. Primary alcohols show a distinct, strong band here. |
| C-N | Stretching | 1100 – 1200 | Medium | Overlaps with C-C skeletal vibrations. |
| Ar-H (OOP) | Bending | 690 – 710 & 730 – 770 | Strong | Critical for Phenyl. Mono-substituted benzene rings must show these two strong bands. |
| C-S-C | Stretching | 600 – 700 | Weak | The thioether linkage is weak in IR (stronger in Raman). Absence of strong bands here helps distinguish from sulfoxides/sulfones. |
Comparative Analysis: Performance vs. Alternatives
In drug development, this compound is often compared to its Morpholine analogue or characterized against its Synthetic Precursor .
Comparison 1: Thiomorpholine vs. Morpholine Analogue
Alternative: (5-Phenylmorpholin-3-yl)methanol (Oxygen instead of Sulfur in the ring).
| Feature | This compound (Product) | (5-Phenylmorpholin-3-yl)methanol (Alternative) | Scientific Insight |
| Ether Band | Absent | Strong (1100-1150 cm⁻¹) | The Morpholine ring C-O-C stretch is very strong and often obscures the C-O alcohol peak. |
| Spectral Clarity | High in 1000-1200 region | Low (Congested) | The sulfur atom is "heavy" and spectrally quiet in the mid-IR, making the hydroxymethyl C-O peak (1050 cm⁻¹) much easier to quantify in the thiomorpholine derivative. |
| C-S Band | Present (~650 cm⁻¹) | Absent | Useful for confirming the sulfur core. |
Comparison 2: Reaction Monitoring (Precursor vs. Product)
Alternative: 5-Phenylthiomorpholine-3-carboxylic acid ethyl ester (Precursor).
-
Objective: Confirm reduction of Ester to Alcohol.
-
Performance Metric: Disappearance of the Carbonyl peak.
| Spectral Feature | Precursor (Ester) | Product (Alcohol) | Result |
| C=O Stretch | Strong, Sharp @ 1735 cm⁻¹ | Absent | Complete disappearance confirms reaction completion. |
| O-H Stretch | None (or weak NH only) | Strong, Broad @ 3300 cm⁻¹ | Appearance confirms formation of the hydroxyl group. |
References
-
NIST Chemistry WebBook . Thiomorpholine Infrared Spectrum. National Institute of Standards and Technology.[5][6] Available at: [Link]
-
PubChem . (Morpholin-3-yl)methanol Compound Summary. National Library of Medicine. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for Mono-substituted benzene OOP values).
-
Doc Brown's Chemistry . Infrared Spectroscopy of Organic Compounds. Available at: [Link]
Sources
Benchmarking synthetic routes for (5-Phenylthiomorpholin-3-yl)methanol production
Benchmarking Synthetic Routes for (5-Phenylthiomorpholin-3-yl)methanol Production: A Comparative Guide
As a Senior Application Scientist, I have evaluated the synthetic landscape for highly functionalized thiomorpholines. Molecules like this compound (CAS: 1315366-00-7) are increasingly critical in drug discovery, notably serving as weak partial agonists for the α7 nicotinic acetylcholine receptor (nAChR) and acting as key scaffolds in anti-inflammatory agents[1].
Synthesizing this specific chiral scaffold presents unique challenges due to the need for precise stereocontrol at the C3 and C5 positions. In this guide, we benchmark two distinct synthetic methodologies: the traditional Classical Stepwise Annulation (Chiral Pool Strategy) and the modern Telescoped Photochemical Flow Synthesis .
Route Comparison & Quantitative Benchmarking
To objectively evaluate these alternatives, we must look beyond theoretical yields and examine scalability, safety, and stereocontrol.
-
Route A: Classical Stepwise Annulation (Batch) This approach relies on the condensation of chiral amino alcohols and mercaptoacetic acid derivatives to form a thiomorpholin-3-one intermediate, followed by reduction[2][3]. Pros: Excellent diastereoselectivity; utilizes well-established batch chemistry. Cons: Requires stoichiometric coupling reagents; highly exothermic reduction steps; lower space-time yield.
-
Route B: Telescoped Photochemical Flow Synthesis (Continuous) Adapted from recent advancements in continuous flow chemistry, this route utilizes a photochemical thiol-ene reaction catalyzed by 9-fluorenone (9-FL), followed by a telescoped base-mediated cyclization[4][5]. Pros: Eliminates hazardous intermediate isolation; high atom economy; highly scalable. Cons: Requires specialized microreactors and LED irradiation setups.
Performance Data Summary
| Performance Metric | Route A: Classical Stepwise | Route B: Photochemical Flow |
| Overall Yield | 45 – 52% | 78 – 85% |
| Reaction Time | 36 – 48 hours | ~40 minutes (residence time) |
| Stereoselectivity (dr) | >95:5 (Chiral pool derived) | 85:15 (Requires chiral resolution) |
| E-Factor (Waste/Product) | ~45 | ~12 |
| Scalability | Moderate (Exotherm limits) | Excellent (Continuous Flow) |
Experimental Workflows & Causality
Route A: Classical Stepwise Annulation
Workflow for the classical stepwise annulation of thiomorpholine derivatives.
Step-by-Step Protocol:
-
Amidation: To a solution of the chiral amino alcohol precursor (1.0 eq) and mercaptoacetic acid (1.1 eq) in anhydrous DCM at 0 °C, add DCC (1.1 eq) and DMAP (0.1 eq). Stir for 24 hours at room temperature[3].
-
Cyclization: Filter the precipitated dicyclohexylurea by-product. Concentrate the filtrate and purify via flash chromatography to isolate the thiomorpholin-3-one intermediate.
-
Reduction: Suspend LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C. Dropwise add the thiomorpholin-3-one intermediate. Stir at RT for 4 hours[2][3].
-
Workup: Perform a strict Fieser workup (water, 15% NaOH, water). Extract, dry over MgSO₄, and concentrate to yield the target compound.
Scientific Rationale: The use of DCC/DMAP ensures efficient amide bond formation without racemization, which is critical when utilizing chiral pool precursors. The Fieser workup in Step 4 is a self-validating necessity; it safely quenches the hazardous LiAlH₄ while preventing the formation of intractable aluminum emulsions that would otherwise trap the highly polar this compound product[3].
Route B: Telescoped Photochemical Flow Synthesis
Telescoped continuous flow photochemical thiol-ene and cyclization sequence.
Step-by-Step Protocol:
-
Feed Preparation: Dissolve the functionalized cysteamine hydrochloride (0.4 M), alkene precursor (0.44 M), and 9-fluorenone (0.5 mol%) in methanol[4][5].
-
Photochemical Thiol-Ene: Pump the liquid feed through a microreactor irradiated with LEDs (365 nm) at 15 °C. Maintain a flow rate to ensure a 20-minute residence time, generating the half-mustard intermediate in quantitative yield[2][4].
-
Telescoped Cyclization: Introduce N,N-diisopropylethylamine (DIPEA, 2.0 eq) into the flow stream via a T-mixer. Pass the mixture through a heated coil reactor (100 °C) for 5 minutes[4][5].
-
Isolation: Collect the output stream, concentrate under reduced pressure, and purify via distillation or chromatography.
Scientific Rationale: 9-Fluorenone is selected as the photocatalyst because it efficiently absorbs in the near-UV/visible region, enabling the thiol-ene click reaction without degrading the sensitive functional groups[4][5]. The continuous flow setup is not just for throughput; it is a fundamental safety imperative. The generated half-mustard intermediate is highly toxic and reactive. By keeping its steady-state concentration minimal within the microreactor, hazardous materials are safely handled, and head-space issues are eliminated[4].
Conclusion
For researchers prioritizing absolute stereocontrol on a discovery scale, Route A remains the gold standard despite its longer reaction times and reliance on batch reductions. However, for process chemists looking to scale up this compound production safely and sustainably, Route B offers a vastly superior E-factor and completely mitigates the handling risks associated with toxic half-mustard intermediates.
References
1.[1] Sulfonium as a Surrogate for Ammonium: A New α7 Nicotinic Acetylcholine Receptor Partial Agonist with Desensitizing Activity. PubMed Central (NIH). Available at: 2.[2] Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. Available at: 3.[4] Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. PubMed Central (NIH). Available at: 4.[5] New Aspects of Thiomorpholine Chemistry. ResearchGate. Available at: 5.[3] Application Note: Stereoselective Synthesis of 2-Methylthiomorpholine Analogs. Benchchem. Available at:
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- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative In Vitro Toxicity Profile of (5-Phenylthiomorpholin-3-yl)methanol
Introduction
The thiomorpholine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2][3] (5-Phenylthiomorpholin-3-yl)methanol represents a novel investigational compound within this class. As with any potential therapeutic agent, a thorough understanding of its safety profile is paramount before advancing to later stages of drug development.[4][5][6] This guide provides a comprehensive framework for the in vitro toxicity profiling of this compound, comparing its potential effects with a known cytotoxic agent, Doxorubicin, and a structurally related, often less toxic, morpholine analogue, (5-Phenylmorpholin-3-yl)methanol.
This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a logical framework for data interpretation. The causality behind experimental choices is explained to ensure a robust and self-validating toxicological assessment.
Experimental Design & Workflow
A tiered approach to in vitro toxicity testing is essential for a comprehensive evaluation. This guide outlines a series of assays to assess general cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity.
Caption: Tiered workflow for in vitro toxicity profiling.
Part 1: General Cytotoxicity Assessment
The initial phase of toxicity profiling involves evaluating the general cytotoxic potential of the compound. This is crucial to determine the concentration range for subsequent, more specific assays and to understand the primary mechanism of cell death (necrosis vs. apoptosis).[7][8]
Lactate Dehydrogenase (LDH) Assay for Necrotic Effects
Rationale: The LDH assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon plasma membrane damage, a hallmark of necrosis.[9][10]
Experimental Protocol:
-
Cell Seeding: Seed HepG2 (human liver carcinoma) and HEK293 (human embryonic kidney) cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, Doxorubicin (positive control), and (5-Phenylmorpholin-3-yl)methanol (analogue control) for 24 hours. Include vehicle-only (spontaneous LDH release) and lysis buffer (maximum LDH release) controls.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes and carefully transfer the supernatant to a new 96-well plate.[11]
-
LDH Reaction: Add the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Determine the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] * 100
Caspase-Glo® 3/7 Assay for Apoptotic Effects
Rationale: This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[12][13] The "add-mix-measure" format makes it suitable for high-throughput screening.[14]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the LDH assay, using white-walled 96-well plates suitable for luminescence measurements.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer.[13]
-
Assay Procedure: Add the Caspase-Glo® 3/7 reagent to each well, mix, and incubate at room temperature for 1 hour.[12][15]
-
Data Acquisition: Measure the luminescence using a plate luminometer.
Comparative Data Summary (Hypothetical)
| Compound | Cell Line | LDH Release EC₅₀ (µM) | Caspase 3/7 Activation EC₅₀ (µM) |
| This compound | HepG2 | > 100 | 75.2 |
| HEK293 | > 100 | 88.9 | |
| Doxorubicin | HepG2 | 5.8 | 1.2 |
| HEK293 | 8.2 | 2.5 | |
| (5-Phenylmorpholin-3-yl)methanol | HepG2 | > 100 | > 100 |
| HEK293 | > 100 | > 100 |
Part 2: Genotoxicity Assessment
Genotoxicity testing is a critical component of safety assessment, as it identifies compounds that can cause genetic damage, which may lead to carcinogenesis or heritable diseases.[16] A standard battery of in vitro tests is recommended to cover different genotoxic endpoints.[17]
Alkaline Comet Assay for DNA Strand Breaks
Rationale: The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[18][19][20] Under alkaline conditions, it can detect single-strand breaks, double-strand breaks, and alkali-labile sites.[19]
Experimental Protocol:
-
Cell Treatment: Treat HepG2 cells with non-cytotoxic concentrations of the test compounds for 4 hours.
-
Cell Embedding: Mix the treated cells with low melting point agarose and layer onto specially coated microscope slides.[21][22]
-
Lysis: Immerse the slides in lysis buffer at 4°C to remove cell membranes and proteins, leaving behind the nucleoids.[22]
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer (pH > 13) for unwinding, followed by electrophoresis at a low voltage.[20][22]
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Gold).[22]
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope and quantify the percentage of DNA in the tail as a measure of DNA damage.
Caption: Principle of the Comet Assay.
Bacterial Reverse Mutation (Ames) Test
Rationale: The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[16][23][24]
Experimental Protocol:
-
Bacterial Strains: Utilize multiple strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.[24]
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction) to identify pro-mutagens.
-
Exposure: Expose the bacterial strains to various concentrations of the test compounds in the presence of a trace amount of histidine.
-
Plating and Incubation: Plate the treated bacteria on a minimal agar medium lacking histidine and incubate for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.
Comparative Data Summary (Hypothetical)
| Compound | Comet Assay (% DNA in Tail) | Ames Test (Revertants/Plate) |
| This compound | No significant increase | Negative |
| Doxorubicin | Significant increase | Positive |
| (5-Phenylmorpholin-3-yl)methanol | No significant increase | Negative |
| 2-Nitrofluorene (Positive Control) | N/A | Positive |
Part 3: Organ-Specific Toxicity Assessment
In Vitro Hepatotoxicity
Rationale: Drug-induced liver injury (DILI) is a major cause of drug attrition.[25][26] Using primary human hepatocytes provides a more physiologically relevant model for assessing potential hepatotoxicity compared to immortalized cell lines.[27][28]
Experimental Protocol:
-
Cell Culture: Culture primary human hepatocytes in a 3D spheroid model to maintain long-term viability and liver-specific functions.[29]
-
Compound Exposure: Treat the spheroids with the test compounds for an extended period (e.g., 72 hours).
-
Multiplexed Assay: Use a multiplexed assay to simultaneously measure cell viability (e.g., ATP content), cytotoxicity (LDH release), and apoptosis (caspase activity) from the same well.[29]
In Vitro Cardiotoxicity (hERG Assay)
Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced cardiac arrhythmias.[30][31][32] The hERG assay is a standard component of preclinical safety assessment.[33][34][35]
Experimental Protocol:
-
Assay System: Utilize an automated patch-clamp system with cells stably expressing the hERG channel.[31]
-
Compound Application: Apply a range of concentrations of the test compounds to the cells.
-
Electrophysiological Recording: Measure the hERG channel current in response to a specific voltage protocol.
-
Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC₅₀ value.
Caption: Mechanism of hERG channel inhibition leading to cardiotoxicity.
Comparative Data Summary (Hypothetical)
| Compound | Primary Hepatocyte Viability (EC₅₀, µM) | hERG Inhibition (IC₅₀, µM) |
| This compound | > 50 | > 30 |
| Doxorubicin | 8.5 | Not a primary hERG inhibitor |
| (5-Phenylmorpholin-3-yl)methanol | > 100 | > 30 |
| Terfenadine (Positive Control) | N/A | 0.05 |
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the in vitro toxicity profiling of this compound. By employing a battery of assays that assess cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity, researchers can gain crucial insights into the safety profile of this novel compound. The comparative approach, using a known toxicant and a structural analogue, allows for a more nuanced interpretation of the data. The detailed protocols and the rationale behind each experimental choice are intended to ensure the generation of reliable and reproducible results, ultimately facilitating informed decision-making in the drug development process.
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In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. [Link]
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In Vitro Cardiotoxicity Testing - Hemogenix, Inc. [Link]
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In Vitro Cytotoxicity Assay - Alfa Cytology. [Link]
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In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences. [Link]
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hERG Assay Services | Reaction Biology. [Link]
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In Vitro Genotoxicity - Creative Bioarray. [Link]
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In-vitro genotoxicity testing – mammalian cell assay | Pesticide Registration Toolkit - FAO.org. [Link]
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In vitro models for liver toxicity testing - PMC. [Link]
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In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech. [Link]
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Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay. [Link]
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In Vitro Cardiotoxicity - Creative Bioarray. [Link]
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In Vitro Hepatotoxicity Services - Eurofins Discovery. [Link]
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CARTOX (hERG Toxicity Assay) - Greenstone Biosciences. [Link]
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The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair - ResearchGate. [Link]
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Hepatotoxicity | BioIVT. [Link]
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In Vitro Approaches for Assessing the Genotoxicity of Nanomaterials - PubMed. [Link]
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A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time - PubMed. [Link]
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Update on in vitro cytotoxicity assays for drug development - ResearchGate. [Link]
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In vitro models for liver toxicity testing - Toxicology Research (RSC Publishing). [Link]
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Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. [Link]
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In Vitro Cardiotoxicity Screening Approaches - National Toxicology Program - NIH. [Link]
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hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. [Link]
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A cell-free, high-throughput hERG safety assay - The Rockefeller University. [Link]
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Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC. [Link]
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Comet assay: a versatile but complex tool in genotoxicity testing - PMC. [Link]
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Guidance on a strategy for genotoxicity testing of chemicals: Stage 1 - GOV.UK. [Link]
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The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials. [Link]
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Chronic Cardiotoxicity Assay: hiPSC-Derived Cardiomyocytes - Metrion Biosciences. [Link]
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Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC - NIH. [Link]
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hERG screening using high quality electrophysiology assays. [Link]
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LDH Cytotoxicity Assay - Bio-protocol. [Link]
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Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. [Link]
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Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
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Automated Imaging and Analysis of a Novel Comet Assay to Enable High Throughput Genotoxicity Testing - Agilent. [Link]
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Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed. [Link]
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(PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile - ResearchGate. [Link]
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Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry - ResearchGate. [Link]
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Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. [Link]
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Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. [Link]
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Article - Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative - Digital Repository. [Link]
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A Comparative Guide to Confirming the Absolute Configuration of 3,5-Disubstituted Thiomorpholines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is of paramount importance. For chiral molecules such as 3,5-disubstituted thiomorpholines, a scaffold of increasing interest due to its presence in various biologically active compounds, the determination of the absolute stereochemistry is not merely a regulatory formality but a fundamental necessity for understanding structure-activity relationships (SAR) and ensuring target specificity and safety. This guide provides an in-depth comparison of the primary analytical techniques used to unequivocally assign the absolute configuration of these important heterocyclic compounds, supported by experimental insights and detailed protocols.
The Criticality of Stereochemical Integrity
The thiomorpholine ring, a saturated six-membered heterocycle containing both sulfur and nitrogen, offers a versatile template for medicinal chemists. Substitution at the C3 and C5 positions introduces two stereocenters, leading to the potential for multiple stereoisomers. As is often the case in pharmacology, different enantiomers and diastereomers of a 3,5-disubstituted thiomorpholine can exhibit vastly different biological activities, from desired therapeutic effects to adverse or off-target interactions. Therefore, robust and reliable methods for confirming the absolute configuration of a single, isolated stereoisomer are indispensable.
This guide will navigate through the most powerful and commonly employed techniques: Single-Crystal X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiroptical Spectroscopy (Vibrational and Electronic Circular Dichroism). Each method will be evaluated based on its principles, applicability, sample requirements, and the nature of the data it provides, empowering researchers to make informed decisions for their specific research needs.
I. Single-Crystal X-ray Crystallography: The Unambiguous Gold Standard
Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[1] The technique relies on the diffraction pattern produced when a single, well-ordered crystal is irradiated with X-rays.
The Causality Behind the Choice
For novel 3,5-disubstituted thiomorpholines, particularly those emerging from asymmetric synthesis, X-ray crystallography provides an irrefutable structural proof. The resulting electron density map offers a direct visualization of the atomic arrangement, leaving no room for ambiguity in the relative and, with appropriate analysis, absolute stereochemistry. A key advantage is that no prior knowledge of the stereochemistry is required.
Self-Validating System and Authoritative Grounding
The determination of absolute configuration via X-ray crystallography is often validated through the Flack parameter, which provides a statistical measure of the correctness of the assigned enantiomer.[2] A Flack parameter close to zero for the correct enantiomer and close to one for the inverted structure provides strong confidence in the assignment.
A notable example is the study of a series of N-aryl-substituted thiomorpholine-3,5-diones, where X-ray crystallography was instrumental in establishing the crystal structures of seven new compounds.[3] This work not only confirmed the molecular structure but also provided insights into the intermolecular interactions and packing within the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To obtain a high-resolution crystal structure to determine the absolute configuration.
Materials:
-
Enantiomerically pure 3,5-disubstituted thiomorpholine derivative
-
A selection of solvents and solvent systems for crystallization (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, and their mixtures)
-
Small vials or tubes for crystallization (e.g., NMR tubes, small test tubes)
-
Microscope for crystal inspection
Procedure:
-
Crystal Growth (Critical Step):
-
Dissolve a small amount (1-10 mg) of the purified compound in a minimal amount of a suitable solvent or solvent mixture with gentle warming if necessary.
-
Employ various crystallization techniques to obtain single crystals of sufficient quality (typically >0.1 mm in all dimensions):
-
Slow Evaporation: Leave the solution in a loosely covered vial to allow the solvent to evaporate slowly over hours to days.
-
Vapor Diffusion: Place the vial containing the compound solution inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).
-
-
-
Crystal Mounting:
-
Carefully select a well-formed, single crystal under a microscope.
-
Mount the crystal on a suitable holder (e.g., a cryoloop) for data collection.
-
-
Data Collection:
-
Mount the crystal on a single-crystal X-ray diffractometer.
-
A stream of cold nitrogen (typically 100 K) is used to cool the crystal, which minimizes thermal motion and radiation damage.
-
An appropriate X-ray source (e.g., Mo Kα or Cu Kα radiation) is used to irradiate the crystal.
-
The diffractometer rotates the crystal through a series of angles while a detector records the positions and intensities of the diffracted X-ray beams.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The model is refined against the experimental data to improve the atomic coordinates, and thermal parameters.
-
The absolute configuration is determined by analyzing anomalous dispersion effects, often quantified by the Flack parameter.
-
II. NMR Spectroscopy: A Powerful Tool for Stereochemical Elucidation in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful technique for determining the structure of molecules in solution. While NMR cannot directly distinguish between enantiomers in an achiral solvent, it excels at determining relative stereochemistry and can be adapted to deduce absolute configuration through the use of chiral derivatizing agents or by analyzing through-space interactions.
Mosher's Method: Derivatization for Diastereomeric Distinction
The Mosher's ester or amide analysis is a classic and reliable NMR-based method for determining the absolute configuration of chiral alcohols and amines.[4][5] This technique involves the reaction of the chiral substrate with an enantiomerically pure chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers. These diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra, which can be analyzed to deduce the absolute configuration of the original stereocenter.
Causality Behind the Choice: For 3,5-disubstituted thiomorpholines that possess a hydroxyl or amino group on one of the substituents, Mosher's method is an excellent choice. The formation of diastereomeric esters or amides breaks the magnetic equivalence of the protons near the stereocenter, leading to observable differences in their NMR spectra.
Self-Validating System: The method's robustness comes from preparing two separate derivatives using both (R)- and (S)-MTPA. The consistency of the chemical shift differences (Δδ = δS - δR) for protons on either side of the stereocenter provides a self-validating system for the configurational assignment based on the established conformational model of the Mosher's esters/amides.[6]
Objective: To determine the absolute configuration of a stereocenter bearing a primary or secondary amine.
Materials:
-
Chiral 3,5-disubstituted thiomorpholine with an amine functionality (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((R)-MTPA)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((S)-MTPA)
-
Coupling agent (e.g., DCC or EDC)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tubes
Procedure:
-
Preparation of (R)-MTPA Amide:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral amine in 0.5 mL of anhydrous deuterated solvent.
-
Add 1.1 equivalents of (R)-MTPA.
-
Add one equivalent of the coupling agent (e.g., DCC).
-
Cap the NMR tube and allow the reaction to proceed at room temperature for 2-6 hours, monitoring for completion by TLC or ¹H NMR.
-
-
Preparation of (S)-MTPA Amide:
-
In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-MTPA.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA amide samples.
-
Assign the relevant proton signals for both diastereomers. This may require 2D NMR techniques (e.g., COSY) for complex molecules.
-
Create a table of chemical shifts for assigned protons in both spectra and calculate the Δδ (δS - δR) values.
-
Apply the Mosher's method model to assign the absolute configuration based on the sign of the Δδ values for protons on either side of the stereocenter.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: Probing Through-Space Proximity
The Nuclear Overhauser Effect (NOE) is a phenomenon where the irradiation of one proton resonance can lead to an intensity change in the resonance of another proton that is close in space (typically < 5 Å), irrespective of the number of bonds separating them.[7] This makes NOE-based experiments, such as 1D NOE difference spectroscopy and 2D NOESY, powerful tools for determining the relative stereochemistry and conformational preferences of cyclic molecules like 3,5-disubstituted thiomorpholines.
Causality Behind the Choice: For rigid or conformationally restricted 3,5-disubstituted thiomorpholines, NOE experiments can differentiate between cis and trans diastereomers by identifying protons that are spatially close. For example, an NOE between a proton at C3 and a proton at C5 would suggest a cis relationship.
Self-Validating System: The observation of a network of consistent NOE correlations provides a robust validation of the proposed stereochemistry. For instance, in a chair-like conformation, axial-axial and axial-equatorial proton interactions will give rise to characteristic NOE signals.
Objective: To determine the relative stereochemistry and conformation of a 3,5-disubstituted thiomorpholine.
Materials:
-
Purified 3,5-disubstituted thiomorpholine (5-10 mg)
-
Degassed deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
High-resolution NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve the sample in the deuterated solvent in an NMR tube.
-
Degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with NOE measurements.
-
-
Instrument Setup:
-
Acquire a standard 1D ¹H NMR spectrum to determine the chemical shifts of all protons.
-
Set up a 2D NOESY experiment. Key parameters to optimize include:
-
Mixing time (τm): This is the period during which NOE transfer occurs. For small molecules, typical mixing times range from 300 to 800 ms. A range of mixing times should be tested to observe the build-up of NOE cross-peaks.
-
Relaxation delay (d1): Should be at least 1.5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation between scans.
-
-
-
Data Acquisition and Processing:
-
Acquire the 2D NOESY spectrum.
-
Process the data with appropriate window functions and perform a 2D Fourier transform.
-
-
Spectral Analysis:
-
The 2D NOESY spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks connecting protons that are close in space.
-
Analyze the cross-peaks to establish through-space proximities and deduce the relative stereochemistry.
-
III. Chiroptical Spectroscopy: A Sensitive Probe of Chirality in Solution
Chiroptical techniques, namely Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), measure the differential absorption of left and right circularly polarized light by a chiral molecule. These methods are highly sensitive to the three-dimensional structure of a molecule and provide a powerful means of determining absolute configuration in solution.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light associated with vibrational transitions.[8] The resulting spectrum is a fingerprint of the molecule's stereochemistry.
Causality Behind the Choice: VCD is particularly advantageous as it can be applied to a wide range of molecules, including those without a UV chromophore. The rich information content of a VCD spectrum, with numerous positive and negative bands, makes it highly specific to a particular enantiomer.[9]
Self-Validating System and Authoritative Grounding: The determination of absolute configuration by VCD relies on comparing the experimental spectrum to a theoretically calculated spectrum for one of the enantiomers using Density Functional Theory (DFT).[10] A good match between the experimental and calculated spectra provides a confident assignment of the absolute configuration. The mirror-image nature of the VCD spectra of enantiomers provides a fundamental check.
Objective: To determine the absolute configuration by comparing the experimental and calculated VCD spectra.
Materials:
-
Enantiomerically pure 3,5-disubstituted thiomorpholine (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
VCD spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve the sample in the deuterated solvent to a concentration of approximately 0.1 M.
-
-
Experimental Spectrum Acquisition:
-
Acquire the VCD and IR spectra of the sample. Data collection may take several hours to achieve a good signal-to-noise ratio.
-
-
Computational Modeling:
-
Perform a conformational search for the molecule using molecular mechanics or semi-empirical methods.
-
Optimize the geometry of the low-energy conformers using DFT (e.g., at the B3LYP/6-31G(d) level of theory).
-
Calculate the VCD and IR spectra for the most stable conformer (or a Boltzmann-weighted average of several conformers).
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum for one enantiomer.
-
If the signs and relative intensities of the major bands match, the absolute configuration of the sample is the same as that of the calculated enantiomer. If the spectra are mirror images, the absolute configuration is opposite.
-
Electronic Circular Dichroism (ECD)
ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region, corresponding to electronic transitions.[7]
Causality Behind the Choice: ECD is a highly sensitive technique that is well-suited for molecules containing a chromophore. For 3,5-disubstituted thiomorpholines with aromatic or other UV-active substituents, ECD can be a powerful tool for assigning absolute configuration.
Self-Validating System and Authoritative Grounding: Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with the spectrum calculated using time-dependent DFT (TD-DFT). The agreement between the experimental and calculated Cotton effects (positive and negative peaks) confirms the assignment.
Objective: To determine the absolute configuration of a chiral molecule with a UV-Vis chromophore.
Materials:
-
Enantiomerically pure 3,5-disubstituted thiomorpholine with a chromophore (typically < 1 mg)
-
Spectroscopic grade solvent (e.g., methanol, acetonitrile)
-
ECD spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent.
-
-
Experimental Spectrum Acquisition:
-
Acquire the ECD and UV-Vis spectra of the sample over the appropriate wavelength range.
-
-
Computational Modeling:
-
Perform a conformational analysis as described for VCD.
-
Optimize the geometries of the low-energy conformers using DFT.
-
Calculate the ECD spectrum for the stable conformers using TD-DFT.
-
Generate a Boltzmann-averaged calculated ECD spectrum.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental ECD spectrum with the calculated spectrum.
-
The assignment of the absolute configuration is based on the match between the signs and wavelengths of the Cotton effects.
-
Comparative Summary of Techniques
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy (Mosher's, NOE) | Chiroptical Spectroscopy (VCD, ECD) |
| Principle | X-ray diffraction from a single crystal | Nuclear spin interactions in a magnetic field | Differential absorption of circularly polarized light |
| Sample Phase | Solid (single crystal) | Solution | Solution |
| Sample Amount | 1-10 mg (for crystallization) | 1-10 mg | <1 mg (ECD), 5-10 mg (VCD) |
| Primary Output | 3D atomic coordinates | 1D/2D NMR spectra | VCD/ECD spectra |
| Directness of AC | Direct and unambiguous | Indirect (Mosher's), Relative (NOE) | Indirect (requires calculation) |
| Key Requirement | High-quality single crystals | Suitable functional group (Mosher's) | Chromophore (ECD), computational resources |
| Strengths | "Gold standard", no prior knowledge needed | Provides solution-state conformation | High sensitivity, small sample amount (ECD) |
| Limitations | Crystallization can be a major bottleneck | Derivatization may fail, complex spectra | Requires accurate computational modeling |
Decision-Making Workflow
The selection of the most appropriate technique for determining the absolute configuration of a 3,5-disubstituted thiomorpholine depends on several factors, including the nature of the compound, the available instrumentation, and the stage of the research. The following workflow can guide this decision-making process.
Caption: Decision workflow for selecting a method to determine the absolute configuration.
Conclusion
The unambiguous determination of the absolute configuration of 3,5-disubstituted thiomorpholines is a critical step in their development as potential therapeutic agents. While single-crystal X-ray crystallography remains the definitive method, its requirement for high-quality crystals can be a significant hurdle. In such cases, a combination of NMR-based techniques and chiroptical spectroscopy provides powerful and reliable alternatives. Mosher's method offers a classic and robust approach for molecules with appropriate functional groups, while NOE-based experiments are invaluable for elucidating relative stereochemistry and conformational preferences in solution. VCD and ECD have emerged as highly sensitive techniques that, when coupled with computational chemistry, provide confident assignments of absolute configuration from small amounts of material in solution.
By understanding the principles, advantages, and limitations of each method, as outlined in this guide, researchers can strategically select the most appropriate analytical tools to confidently and efficiently establish the stereochemical integrity of their 3,5-disubstituted thiomorpholine candidates, thereby accelerating the drug discovery and development process.
References
-
Szawkało, J., Maurin, J. K., Pluciński, F., & Czarnocki, Z. (2014). Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives. Tetrahedron, 70(43), 8068-8076. [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451–2458. [Link]
-
Wenger, E., & Dunitz, J. D. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15881. [Link]
-
Lee, S. (2004). The Mosher Method of Determining Enantiomeric Ratios: A Microscale NMR Experiment for Organic Chemistry. The Chemical Educator, 9(6), 359-363. [Link]
-
Wenger, E., & Dunitz, J. D. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15881. [Link]
-
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]
-
ACD/Labs. (2026). Stereochemistry Information from NOESY/ROESY data … Part 1. [Link]
-
Decatur, J. (2018). NOESY and ROESY. [Link]
-
Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2001). VCD Spectroscopy for Organic Chemists. Chirality, 13(5), 273-284. [Link]
-
Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons. [Link]
-
Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2007). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 19(4), 15-18. [Link]
-
Gaussian, Inc. (2017). Studying Chirality with Vibrational Circular Dichroism. [Link]
-
NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Hoye, T. R., & Renner, M. K. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 85(5), 703. [Link]
-
Boehringer Ingelheim. (n.d.). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. [Link]
-
Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2007). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]
-
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]
-
Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2007). Determination of the absolute configuration of chiral molecules via density functional theory calculations of vibrational circular dichroism. Theoretica chimica acta, 119(1-3), 19–28. [Link]
Sources
- 1. Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiomorpholine synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. boris-portal.unibe.ch [boris-portal.unibe.ch]
Safety Operating Guide
(5-Phenylthiomorpholin-3-yl)methanol proper disposal procedures
Topic: (5-Phenylthiomorpholin-3-yl)methanol Proper Disposal Procedures Content Type: Operational Technical Guide Audience: Senior Researchers, EHS Officers, and Drug Development Scientists
Executive Summary: Immediate Disposal Directive
Do not dispose of this compound down the drain.
This compound is a heterocyclic organic amine with thioether functionality. It poses risks of aquatic toxicity and the generation of hazardous combustion byproducts (SOx, NOx). The only compliant disposal method is high-temperature incineration at a permitted hazardous waste facility equipped with scrubbers.
Immediate Action Checklist:
-
Isolate: Segregate from strong oxidizers and acids immediately.
-
Label: Mark as "Hazardous Waste - Organic Alkali/Sulfur Compound."
-
Containerize: Use HDPE or Amber Glass with PTFE-lined caps.
Chemical Profile & Hazard Identification
To dispose of this chemical safely, you must understand its reactivity profile. The molecule contains three distinct functional groups that dictate its waste classification:
| Functional Group | Chemical Risk | Disposal Implication |
| Thiomorpholine Ring | Cyclic sulfide (thioether) and secondary amine. | Oxidation Risk: Reacts violently with oxidizers.[1] Combustion: Releases Sulfur Oxides (SOx) and Nitrogen Oxides (NOx). |
| Phenyl Group | Aromatic hydrocarbon.[2] | Increases lipophilicity, making it potentially bioaccumulative and toxic to aquatic life. |
| Methanol Moiety | Primary alcohol (-CH₂OH). | Flammability potential (if solvated) and reactivity with acid chlorides/anhydrides. |
Critical Hazard: The sulfur atom in the thiomorpholine ring makes this compound susceptible to oxidation. If mixed with strong oxidizing agents (e.g., Nitric Acid, Peroxides) in a waste container, it can lead to exothermic runaway reactions or the release of toxic sulfoxides.
Pre-Disposal Stabilization & Segregation
Before moving waste to the central accumulation area, stabilize the material at the point of generation.
Segregation Matrix
-
INCOMPATIBLE (Do Not Mix):
-
Oxidizers: Nitric acid, Perchloric acid, Hydrogen peroxide. (Risk: Fire/Explosion).[1][3][4][5]
-
Acids: Hydrochloric acid, Sulfuric acid. (Risk: Exothermic salt formation).
-
Halogenated Solvents: While often co-packed for incineration, best practice dictates keeping sulfur-containing organics separate to prevent specific incinerator corrosion issues unless directed otherwise by your specific waste vendor.
-
-
COMPATIBLE:
-
Non-halogenated organic solvents (Methanol, Ethanol, Acetone) – Only if in solution.
-
Other non-reactive organic solids.
-
Container Selection
-
Solid Waste: Wide-mouth High-Density Polyethylene (HDPE) jars.
-
Liquid Waste (Solutions): Amber glass bottles (to prevent photo-oxidation of the sulfur) or HDPE carboys.
-
Cap Liner: PTFE (Teflon) or Polypropylene. Avoid foil or paper liners which degrade upon contact with amines.
Operational Disposal Protocols
Protocol A: Pure Solid Substance (Expired/Surplus)
(Most common state for this research chemical)
-
Transfer: Move the solid substance into a dedicated wide-mouth waste jar. Do not mix with silica gel or other solid supports unless they are already contaminated.
-
Labeling: Apply a hazardous waste label with the following constituents:
-
Deactivation (Optional but Recommended for High Potency): If the compound is suspected to be highly bioactive, treat with a 10% bleach solution (excess) in a fume hood to oxidize the sulfide and amine before disposal. Warning: This generates heat. Only perform if your facility requires on-site deactivation. Otherwise, dispose as neat solid waste.
-
Final Stream: Incineration (Solid Organic Waste).
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
-
pH Check: Ensure the solution is not acidic (pH < 4). If acidic, neutralize slowly with Sodium Bicarbonate to pH 6-8 to prevent acid-catalyzed degradation or volatilization.
-
Solvent Classification:
-
If dissolved in DCM/Chloroform: Stream as Halogenated Organic Waste .
-
If dissolved in MeOH/EtOAc/DMF: Stream as Non-Halogenated Organic Waste .
-
-
Bulking: Pour into the appropriate carboy using a funnel. Do not overfill (leave 10% headspace).
-
Log: Record the volume and concentration of this compound on the waste log sheet.
Protocol C: Contaminated Debris (Gloves, Weigh Boats)
-
Double Bag: Place contaminated nitrile gloves, paper towels, and weigh boats into a clear heavy-duty polyethylene bag (minimum 4 mil thickness).
-
Seal: Twist and tape the neck of the bag.
-
Secondary Containment: Place the sealed bag into a secondary hazardous waste box or drum.
-
Stream: Dry Solid Hazardous Waste (Incineration).
Waste Stream Decision Logic
The following diagram illustrates the decision-making process for disposing of this compound based on its physical state and solvent matrix.
Caption: Operational workflow for segregating and packaging this compound waste streams.
Emergency Contingencies
Spill Response (Solid):
-
PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. If powder is fine, use an N95 respirator.
-
Contain: Cover the spill with a damp paper towel to prevent dust generation.
-
Clean: Scoop up the material using a disposable spatula.
-
Decontaminate: Wipe the surface with a 10% soap/water solution, followed by water.
Spill Response (Liquid):
-
Absorb: Use vermiculite or universal absorbent pads.
-
Do NOT use: Paper towels alone (if the solvent is flammable, this increases fire risk).
-
Collect: Place absorbent materials into a sealed bag and label as hazardous waste.
Regulatory Compliance (US EPA/RCRA Context)
While this compound may not have a specific "P" or "U" list code under RCRA (Resource Conservation and Recovery Act), it must be characterized by the generator.
-
Characteristic of Ignitability (D001): If in a flammable solvent (Flash point < 60°C).
-
Characteristic of Toxicity: Due to the thiomorpholine and phenyl moieties, it should be treated as toxic unless LD50 data proves otherwise.
-
Generator Status: As a researcher, you are the "Generator." You certify that the waste is accurately described. "Non-Regulated" is rarely an acceptable classification for bioactive heterocycles.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[8][9] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators. EPA.gov. [Link]
-
PubChem. (n.d.). Compound Summary: Thiomorpholine Derivatives. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. OSHA.gov. [Link]
Sources
- 1. atlanticmethanol.com [atlanticmethanol.com]
- 2. (5-Phenylthiophen-3-yl)methanol | Benchchem [benchchem.com]
- 3. methanex.com [methanex.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. quimica.ypf.com [quimica.ypf.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. Read "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals" at NAP.edu [nationalacademies.org]
- 9. reed.edu [reed.edu]
Personal protective equipment for handling (5-Phenylthiomorpholin-3-yl)methanol
Topic: Audience: Researchers, scientists, and drug development professionals.
Immediate Action Card: Safety Snapshot
| Critical Parameter | Directive |
| Compound Class | Novel Organic Heterocycle (Thiomorpholine derivative). |
| Default Hazard | Treat as Corrosive & Potent. Assume skin sensitizer and mucous membrane irritant until tox data confirms otherwise. |
| Primary PPE | Nitrile gloves (double-gloved), chemical splash goggles, lab coat, closed-toe shoes. |
| Engineering Control | Mandatory Fume Hood. Do not handle on an open bench. |
| First Aid (Skin) | Wash immediately with soap and water for 15 minutes.[1] |
| First Aid (Eyes) | Rinse cautiously with water for 15 minutes; remove contact lenses.[2] |
| Spill Response | Absorb with inert material (vermiculite); do not use water for cleanup (potential sulfur smell/hydrolysis). |
Part 1: Hazard Assessment & Causality (The "Why")
As a Senior Application Scientist, I advise against "blind compliance." You must understand the chemical logic dictating your safety protocols. Since specific toxicological data (LD50) for (5-Phenylthiomorpholin-3-yl)methanol is likely absent from public registries, we utilize Structure-Activity Relationship (SAR) analysis to derive its risk profile.
Structural Deconstruction & Risk Inference
-
Thiomorpholine Core: The parent heterocycle (thiomorpholine) is often classified as corrosive (causes burns) and an irritant to the respiratory tract [1, 2]. The sulfur atom increases lipophilicity compared to morpholine, potentially enhancing skin absorption.
-
Primary Alcohol (-CH2OH): Increases polarity but serves as a reactive handle. In metabolic pathways, primary alcohols can be oxidized to aldehydes (reactive electrophiles), suggesting a potential for sensitization [3].
-
Phenyl Ring: Adds significant lipophilicity (LogP increase), facilitating membrane crossing. This suggests that if the compound is toxic, it can readily enter the systemic circulation via dermal exposure.
Part 2: PPE Selection Protocol
This protocol uses a Risk-Based Decision Matrix . Do not default to "standard PPE" for novel intermediates.
Diagram 1: PPE Decision Matrix
(Visualizing the logic flow for selecting appropriate protection based on physical state and quantity)
Caption: Decision tree for selecting PPE based on physical state and quantity. Green indicates standard precautions; Red indicates enhanced containment requirements.
Detailed PPE Specifications
| Component | Standard Protocol (<100 mg) | Enhanced Protocol (>100 mg or Neat Oil) | Technical Rationale |
| Hand Protection | Single Nitrile Gloves (min 0.11 mm thickness). | Double Gloving: Inner Nitrile (white) + Outer Nitrile (blue/purple) or Laminate (Silver Shield) for prolonged contact. | Thiomorpholines can permeate thin nitrile. Double gloving provides a breakthrough indicator and redundant barrier [1]. |
| Eye Protection | Safety Glasses with side shields (ANSI Z87.1). | Chemical Splash Goggles (indirect vent). | If the compound is an oil or in solution, splash risk threatens corneal damage (corrosive potential). |
| Respiratory | None (if working in certified fume hood). | N95 or P100 (if weighing powder outside hood—strongly discouraged). | Prevent inhalation of amorphous dusts which may be potent respiratory sensitizers. |
| Body Defense | Standard Cotton/Poly Lab Coat. | Tyvek® Sleeves or Apron. | Protects wrists/forearms (the most common exposure site) from gaps between glove and coat. |
Part 3: Operational Workflow (SOP)
This workflow ensures self-validating safety : every step includes a check to prevent failure.
Step 1: Storage & Retrieval
-
Condition: Store under inert gas (Nitrogen/Argon) at 2–8°C. Thiomorpholines can oxidize to sulfoxides/sulfones upon air exposure, changing their reactivity profile.
-
Check: Verify the container seal is intact. If a sulfurous odor (rotten eggs/garlic) is detected before opening, the seal is compromised.
Step 2: Weighing & Transfer
-
The "Static" Problem: Novel heterocycles as solids are often static-prone.
-
Protocol:
-
Place the balance inside the fume hood. If not possible, use a static-free weighing funnel .
-
Tare the receiving vial before adding the compound.
-
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Wipe down the exterior of the vial with a solvent-dampened tissue (methanol) before removing it from the hood.
-
Step 3: Reaction Setup
-
Solubility Check: this compound has a polar alcohol and a lipophilic phenyl group. It should dissolve well in DCM, MeOH, or DMSO.
-
Addition: Add solvent to the solid. Avoid adding solid to boiling solvent to prevent "bumping" and aerosolization.
Diagram 2: Cradle-to-Grave Workflow
(Visualizing the lifecycle of the compound in the lab)
Caption: Operational lifecycle. Note the critical control point at "Quench/Workup" regarding odor control.
Part 4: Disposal & Decontamination
Handling sulfur-containing heterocycles requires specific disposal strategies to avoid laboratory contamination (stench) and environmental release.
1. Waste Stream Segregation
-
Do NOT pour down the sink. Thiomorpholine derivatives are toxic to aquatic life [4].[3]
-
Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in a sealed hazardous waste bag (double-bagged) labeled "Toxic/Sulfur Contaminated."
-
Liquid Waste: Collect in a dedicated "Halogenated/Sulfur" organic waste container.
2. Odor Control (Decontamination)
-
If the compound degrades and releases thiols/sulfides (stench):
-
Oxidation Protocol: Treat glassware with dilute bleach (sodium hypochlorite) or hydrogen peroxide for 30 minutes before washing. This oxidizes smelly sulfides to odorless sulfoxides/sulfones.
-
Caution: Do not mix bleach with acid or ammonia streams.
-
References
-
ChemicalBook. (n.d.).[1] Thiomorpholine Safety Data Sheet. Retrieved from
-
Fisher Scientific. (n.d.). Safety Data Sheet: Thiomorpholine. Retrieved from
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
